3,4-Difluoro-5-nitrobenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,4-difluoro-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F2N2O2/c8-5-1-4(3-10)2-6(7(5)9)11(12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDZJXUOUOWZAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661248 | |
| Record name | 3,4-Difluoro-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119454-07-7 | |
| Record name | 3,4-Difluoro-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3,4-Difluoro-5-nitrobenzonitrile: Synthesis, Reactivity, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluoro-5-nitrobenzonitrile, with CAS number 1119454-07-7, is a strategically important building block in contemporary organic synthesis.[1] Its unique trifunctional aromatic structure, featuring two fluorine atoms, a nitro group, and a nitrile moiety, offers a versatile platform for the construction of complex molecular architectures. The electron-withdrawing nature of the nitro and nitrile groups, combined with the presence of two reactive fluorine atoms, makes this compound a highly valuable intermediate, particularly in the fields of medicinal chemistry and agrochemical development.[2] This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of this compound, offering practical insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its handling, characterization, and application in synthetic chemistry. While extensive experimental data is not widely published in peer-reviewed literature, the following table summarizes its key identifiers and known properties. Spectroscopic data, though not publicly available in detail, can often be obtained from suppliers upon request.[3][4]
| Property | Value | Reference |
| CAS Number | 1119454-07-7 | [1] |
| Molecular Formula | C₇H₂F₂N₂O₂ | [1] |
| Molecular Weight | 184.10 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [3] |
| Purity | ≥95% (typical) | [5] |
| Storage | Store in a cool, well-ventilated area. | [5] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the neighboring fluorine, nitro, and nitrile groups.
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The carbon atoms attached to the fluorine atoms will exhibit characteristic C-F coupling. The chemical shifts of the aromatic carbons will be significantly influenced by the electron-withdrawing substituents.
-
¹⁹F NMR: As a difluorinated compound, ¹⁹F NMR spectroscopy is a crucial tool for its characterization. The spectrum will show two distinct signals for the two non-equivalent fluorine atoms, and their coupling with each other and with the aromatic protons will provide valuable structural information.
-
IR Spectroscopy: The infrared spectrum will display characteristic absorption bands for the nitrile group (C≡N stretch, typically around 2230-2210 cm⁻¹), the nitro group (asymmetric and symmetric NO₂ stretches, typically around 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively), and C-F bonds.
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound.
Synthesis of this compound
Proposed Synthetic Pathway:
A likely precursor for the synthesis is 3,4-difluorobenzonitrile. The synthesis would then proceed via electrophilic aromatic substitution, specifically nitration.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed):
Disclaimer: This is a proposed protocol based on general knowledge of organic synthesis and should be optimized and performed with appropriate safety precautions.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3,4-difluorobenzonitrile (1.0 eq).
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Addition of Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise to the stirred solution, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-10 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture over crushed ice with stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups. The presence of the strongly electron-withdrawing nitro and nitrile groups activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr), primarily at the fluorine positions.
1. Nucleophilic Aromatic Substitution (SₙAr):
The fluorine atoms in this compound are susceptible to displacement by a wide range of nucleophiles, including amines, alkoxides, and thiolates. The regioselectivity of the substitution will be influenced by the electronic effects of the existing substituents. The nitro group strongly activates the ortho and para positions to nucleophilic attack. In this case, the C4-F is ortho to the nitro group and the C3-F is meta. Therefore, the fluorine at the C4 position is expected to be more reactive towards nucleophilic substitution.
Caption: Nucleophilic Aromatic Substitution on this compound.
2. Reduction of the Nitro Group:
The nitro group can be selectively reduced to an amine, providing a key handle for further functionalization, such as amide bond formation or diazotization reactions. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). The choice of reducing agent can be critical to avoid the reduction of the nitrile group.
Caption: Reduction of the nitro group in this compound.
3. Transformations of the Nitrile Group:
The nitrile group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid under acidic or basic conditions. Alternatively, it can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). The nitrile group can also participate in cycloaddition reactions, for example, with azides to form tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry.[6]
Applications in Drug Discovery and Development
Fluorinated organic compounds play a crucial role in modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability of drug candidates.[7] this compound serves as a valuable starting material for the synthesis of various biologically active molecules. Its trifunctional nature allows for the sequential and regioselective introduction of different pharmacophoric groups, making it an attractive scaffold for the construction of compound libraries for high-throughput screening. While specific examples of marketed drugs derived from this exact starting material are not prominently disclosed, its structural motifs are present in numerous patented and investigational compounds.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[8] It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The toxicological properties of this compound have not been thoroughly investigated.[8] In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.[8]
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. Its unique combination of reactive sites allows for a wide range of chemical transformations, enabling the efficient construction of complex molecular targets. A comprehensive understanding of its synthesis, reactivity, and handling is essential for harnessing its full potential in research and development endeavors.
References
- Alachem Co., Ltd. 1119454-07-7 | this compound. [Link]
- Royal Society of Chemistry.
- SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]
- PrepChem.com. Synthesis of 3,4-difluoronitrobenzene. [Link]
- Capot Chemical Co., Ltd. MSDS of this compound. [Link]
- PubChem. 2,4-Difluoro-5-nitrobenzonitrile. [Link]
- Google Patents. US5294742A - Process for preparing 3,5-difluoroaniline.
- NINGBO INNO PHARMCHEM CO.,LTD. Sourcing High-Quality this compound: A Buyer's Guide. [Link]
- Google Patents. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile.
- PubChem. Benzonitrile, 3,4-dihydroxy-5-nitro-. [Link]
- Apra Innovative. Everything You Need to Know About 3,4-Difluoro Nitrobenzene. [Link]
- SpectraBase. 4,5-Difluoro-2-nitrobenzoic acid. [Link]
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- 2. nbinno.com [nbinno.com]
- 3. 1119454-07-7|this compound|BLD Pharm [bldpharm.com]
- 4. CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
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- 7. mdpi.com [mdpi.com]
- 8. 3,4-Difluoronitrobenzene [webbook.nist.gov]
An In-Depth Technical Guide to the Synthesis of 3,4-Difluoro-5-nitrobenzonitrile
Introduction: The Strategic Importance of 3,4-Difluoro-5-nitrobenzonitrile
In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms and nitro groups into aromatic scaffolds is a cornerstone of molecular design. The unique physicochemical properties imparted by these functionalities—such as enhanced metabolic stability, increased binding affinity, and modulated electronic characteristics—make fluorinated nitroaromatic compounds highly valuable intermediates.[1] this compound stands as a pivotal building block in this class, offering a versatile platform for the synthesis of a diverse array of complex molecules, including potent enzyme inhibitors and novel therapeutic agents.[1][2]
This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind key procedural choices. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis and application of this important chemical intermediate.
Primary Synthesis Pathway: A Two-Step Approach
The most logical and industrially scalable synthesis of this compound is a two-step process commencing with the halogen-exchange (Halex) reaction of 3,4-dichlorobenzonitrile to produce 3,4-difluorobenzonitrile, followed by a regioselective nitration.
Caption: Overall synthetic scheme for this compound.
Step 1: Synthesis of 3,4-Difluorobenzonitrile via Halogen Exchange
The initial step involves the conversion of the readily available 3,4-dichlorobenzonitrile to 3,4-difluorobenzonitrile. This is a classic nucleophilic aromatic substitution reaction where chloride ions are displaced by fluoride ions.
Causality Behind Experimental Choices:
-
Fluorinating Agent: Anhydrous potassium fluoride (KF) is the most common and cost-effective source of fluoride ions for this transformation. It is crucial to use the anhydrous form, as the presence of water can significantly reduce the reactivity of the fluoride anion through hydration.[3]
-
Solvent: A high-boiling polar aprotic solvent is required to achieve the necessary reaction temperatures and to solubilize the potassium fluoride. Solvents such as 1,3-dimethyl-2-imidazolidinone (DMI) or sulfolane are frequently employed.[3][4]
-
Catalyst: A phase-transfer catalyst is often used to enhance the rate of reaction by facilitating the transfer of fluoride ions from the solid phase (KF) to the organic phase where the substrate is dissolved. Quaternary ammonium or phosphonium salts are effective for this purpose.[3][4]
Experimental Protocol: Synthesis of 3,4-Difluorobenzonitrile [3]
Caption: Experimental workflow for the synthesis of 3,4-difluorobenzonitrile.
Materials:
-
3,4-Dichlorobenzonitrile
-
Anhydrous Potassium Fluoride (spray-dried)
-
1,3-Dimethyl-2-imidazolidinone (DMI)
-
Toluene
-
bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt (Phase-Transfer Catalyst)
-
Dispersing agent (e.g., PEG6000)
-
Reducing agent (e.g., sodium metabisulfite)
Procedure:
-
To a dry reactor equipped with a mechanical stirrer, thermometer, and a distillation apparatus, add 1,3-dimethyl-2-imidazolidinone (DMI) and toluene.
-
Add anhydrous potassium fluoride to the solvent mixture.
-
Heat the mixture to reflux to azeotropically remove any residual water.
-
After dehydration, distill off the toluene.
-
Add 3,4-dichlorobenzonitrile, the phase-transfer catalyst, a dispersing agent, and a reducing agent to the reaction mixture.[3]
-
Heat the reaction mixture to 190-220 °C and maintain for 4-5 hours.
-
Monitor the progress of the reaction by gas chromatography (GC).
-
Upon completion, cool the reaction mixture and filter to remove the inorganic salts (KCl and unreacted KF).
-
The crude product is then purified by vacuum distillation to yield 3,4-difluorobenzonitrile.
Data Summary for Halogen-Exchange Reaction:
| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 3,4-Dichlorobenzonitrile | bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt | DMI | 190-200 | 5 | 90 | >99 | [3] |
| 3,4-Dichlorobenzonitrile | N-bis(dimethylamino)methylene-1.3-dimethyl imidazoline-2-ammonium chloride salt | DMI | 200-230 | 20 | High | High | [5] |
Step 2: Regioselective Nitration of 3,4-Difluorobenzonitrile
The second and final step is the electrophilic aromatic substitution (nitration) of 3,4-difluorobenzonitrile to introduce a nitro group onto the aromatic ring. The key challenge in this step is to control the regioselectivity of the nitration.
Mechanistic Insights and Regioselectivity:
The directing effects of the substituents on the aromatic ring govern the position of the incoming nitro group. In 3,4-difluorobenzonitrile, we have three substituents to consider:
-
Fluorine atoms (at C3 and C4): Fluorine is an ortho-, para-directing group due to its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate. However, due to its high electronegativity, it is also a deactivating group.
-
Cyano group (at C1): The cyano group is a strong electron-withdrawing group and is meta-directing. It deactivates the aromatic ring towards electrophilic substitution.
The positions on the ring relative to the substituents are:
-
Position 2: Ortho to the cyano group and ortho to the C3-fluoro.
-
Position 5: Meta to the cyano group, ortho to the C4-fluoro, and meta to the C3-fluoro.
-
Position 6: Para to the C3-fluoro and meta to the C4-fluoro.
The strong deactivating and meta-directing nature of the cyano group will significantly disfavor substitution at the ortho positions (2 and 6). The fluorine atoms, while deactivating, will direct the incoming electrophile to positions ortho and para to themselves. The position most favorable for substitution is the one that is least deactivated. Position 5 is meta to the strongly deactivating cyano group and ortho to one of the fluorine atoms, making it the most likely site for nitration.
Proposed Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the nitration of deactivated aromatic systems.
Caption: Proposed workflow for the nitration of 3,4-difluorobenzonitrile.
Materials:
-
3,4-Difluorobenzonitrile
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0 °C in an ice-water bath.
-
Slowly add concentrated nitric acid to the cooled sulfuric acid with stirring to form the nitrating mixture.
-
In a separate flask, dissolve 3,4-difluorobenzonitrile in a minimal amount of concentrated sulfuric acid.
-
Slowly add the solution of 3,4-difluorobenzonitrile to the nitrating mixture, ensuring the temperature is maintained between 0-5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Allow the ice to melt, and collect the precipitated solid by vacuum filtration. If no solid precipitates, extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Predicted Spectroscopic Data for this compound:
-
¹H NMR: Two doublets of doublets in the aromatic region.
-
¹³C NMR: Signals corresponding to the aromatic carbons, with characteristic C-F couplings. The carbon bearing the cyano group will be downfield, as will the carbons attached to the fluorine and nitro groups.
-
IR Spectroscopy: Characteristic peaks for the C≡N stretch, C-F bonds, and the symmetric and asymmetric stretches of the NO₂ group.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product.
Alternative Synthesis Pathways
While the nitration of 3,4-difluorobenzonitrile is the most direct route, other potential pathways could be explored, although they may be less efficient or require more specialized starting materials.
-
Cyanation of a Pre-nitrated Precursor: This would involve the synthesis of 1,2-difluoro-3-nitro-5-halobenzene followed by a cyanation reaction (e.g., Rosenmund-von Braun reaction). This route is likely to be longer and may suffer from harsh reaction conditions for the cyanation step.
-
Fluorination of a Pre-nitrated, Dichloro-precursor: Synthesis could potentially start from 3,4-dichloro-5-nitrobenzonitrile, followed by a halogen-exchange reaction. The success of this would depend on the relative reactivity of the chloro groups in the presence of a strong electron-withdrawing nitro group.
Conclusion
The synthesis of this compound is most effectively achieved through a two-step process involving the halogen-exchange fluorination of 3,4-dichlorobenzonitrile, followed by the regioselective nitration of the resulting 3,4-difluorobenzonitrile. This pathway utilizes readily available starting materials and employs well-established chemical transformations. A thorough understanding of the principles of nucleophilic and electrophilic aromatic substitution is key to optimizing the reaction conditions and achieving high yields of the desired product. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and professionals working with this valuable synthetic intermediate.
References
- Zeneca Ltd, BNFL Fluorochemicals Ltd. Preparation of nitrofluoroaromatic compounds. GB2291871A, published February 7, 1996.
- L'heureux, A. et al. Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. Molecules. 2010, 15(4), 2739-2751. URL: [Link]
- Jiangsu Huaihe Chemical Co., Ltd. Industrial preparation process for 3,4-difluorobenzonitrile. CN102690214A, published September 26, 2012.
- Shandong Zhaori New Chemical Material Co., Ltd. Preparation method of 3, 4-difluorobenzonitrile. CN108409605B, published August 17, 2018.
- PubChem. 3,4-Difluorobenzonitrile. URL: [Link]
- Suzuki, H., & Kimura, Y. (1991). Synthesis of 3, 4-difluorobenzonitrile and monofluorobenzonitriles by means of halogen-exchange fluorination. Journal of Fluorine Chemistry, 52(3), 341-351.
- Organic Syntheses. p-NITROBENZONITRILE. URL: [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN102690214A - Industrial preparation process for 3,4-difluorobenzonitrile - Google Patents [patents.google.com]
A Professional's Safety Guide to 3,4-Difluoro-5-nitrobenzonitrile: Hazard Analysis and Risk Mitigation
This document provides an in-depth technical overview of the safety considerations for 3,4-Difluoro-5-nitrobenzonitrile (CAS No. 1119454-07-7). Designed for researchers, chemists, and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to deliver a risk-based framework grounded in the principles of industrial hygiene. Our objective is to explain the causality behind safety protocols, enabling scientists to build self-validating systems of safe laboratory conduct when handling this and similar chemical entities.
Section 1: Chemical and Physical Identity
This compound is a fluorinated aromatic compound often utilized as a building block in organic synthesis.[1] Its physical and chemical properties are fundamental to understanding its potential hazards and handling requirements. A key takeaway from available data is that the toxicological properties of this specific compound have not been exhaustively investigated, necessitating a cautious and proactive approach to safety.[2]
| Property | Value | Source |
| CAS Number | 1119454-07-7 | [2] |
| Molecular Formula | C₇H₂F₂N₂O₂ | [2][3][4] |
| Molecular Weight | 184.10 g/mol | [2][4] |
| Appearance | Light yellow to yellow solid | [3] |
| Predicted Boiling Point | 276.6 ± 40.0 °C | [3] |
| Predicted Density | 1.51 ± 0.1 g/cm³ | [3] |
Section 2: Comprehensive Hazard Profile
The known hazards of this compound are primarily related to its irritant properties. The presence of electron-withdrawing nitro (-NO₂) and nitrile (-CN) groups, combined with fluorine atoms on the benzene ring, creates a reactive molecule that can interact with biological tissues.
| Hazard Class | GHS Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation[3] |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Acute Aquatic Hazard | Category 3 | H402: Harmful to aquatic life |
Expert Analysis of Hazards
-
Dermal and Ocular Irritation: As a solid, the compound presents as a fine dust which can readily adhere to and react with moisture on the skin and in the eyes. This reactivity is the likely cause of its classification as an irritant. Prolonged or repeated contact can exacerbate this effect.
-
Respiratory Tract Irritation: The primary route of exposure in a laboratory setting is the inhalation of airborne dust particles. These particles can cause mechanical and chemical irritation to the mucous membranes of the respiratory system, leading to symptoms such as coughing and shortness of breath.
-
Environmental Hazard: The classification as "Harmful to aquatic life" indicates that this substance should be prevented from entering drains or waterways. Many synthetic fluorinated aromatic compounds are persistent in the environment and can pose a risk to ecosystems.
Section 3: A Risk-Based Safety Protocol: The Hierarchy of Controls
To mitigate the risks associated with handling this compound, a systematic approach based on the industrial hygiene hierarchy of controls is mandated. This prioritizes the most effective control measures.
Engineering Controls: The Foundation of Safety
Engineering controls are the most critical element in preventing exposure. The primary goal is to physically isolate the researcher from the chemical hazard.
-
Primary Containment: All weighing and manipulation of the solid compound must be performed within a certified chemical fume hood or a powder containment hood. This prevents the inhalation of dust and contains any potential spills within a controlled, ventilated space.[2]
-
Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed. Ensure the fume hood has a verified face velocity appropriate for handling solid powders.
Administrative Controls: Standardizing Safe Workflows
These controls involve establishing safe work practices and procedures.
-
Designated Areas: Clearly designate specific areas within the fume hood for handling this compound.
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all experiments involving this material, covering handling, storage, and waste disposal.
-
Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP and this guide.
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential but should never be relied upon as the primary means of protection. It is the last line of defense against exposure.
| Body Part | Specification | Rationale and Causality |
| Eyes/Face | Chemical safety goggles with side shields conforming to EN166 (EU) or ANSI Z87.1 (US). A face shield may be required for larger quantities. | Protects against airborne dust particles and accidental splashes, preventing serious eye irritation.[5] |
| Hands | Nitrile or other chemically resistant gloves. | Prevents direct skin contact, mitigating the risk of skin irritation. Contaminated gloves must be removed and disposed of properly. |
| Body | A lab coat, worn fully buttoned. | Protects skin and personal clothing from contamination by dust or spills. |
| Respiratory | Generally not required if work is performed within a certified fume hood. For situations where ventilation is inadequate or during spill cleanup, a NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95) is necessary.[2] | Prevents the inhalation of dust that causes respiratory tract irritation. |
Section 4: Emergency Response Protocols
Immediate and correct response to an emergency is crucial. All personnel must be familiar with these procedures before beginning work.
Exposure Response
In any case of exposure, the primary directive is to consult a physician and provide them with the Safety Data Sheet for the compound.[2]
Caption: Personnel Exposure Response Workflow.
Detailed First-Aid Protocols:
-
If Inhaled: Move the person into fresh air immediately. If breathing has stopped, provide artificial respiration. Seek medical attention.[2]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing. Consult a physician.[2]
-
In Case of Eye Contact: Rinse the eyes thoroughly with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Consult a physician.[2]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician.[2]
Accidental Release (Spill) Management
Proper management of a spill is critical to prevent wider contamination and exposure.
Caption: Laboratory Spill Response Workflow.
Key Spill Response Steps:
-
Evacuate and Alert: Evacuate non-essential personnel and alert others in the area.[2]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[2]
-
Contain: Avoid any actions that create dust.
-
Clean Up: Gently sweep up the material and place it into a suitable, closed container for disposal. Do not let the product enter drains.[2]
-
Disposal: Arrange for disposal with a licensed professional waste disposal company.[2]
Fire Response
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[2]
-
Specific Hazards from Combustion: In a fire, hazardous decomposition products can be released, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).
-
Protective Actions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous fumes and decomposition products.[2]
Section 5: Lifecycle Management: Storage and Disposal
Safe Storage Protocol
Improper storage can lead to degradation of the material and increase handling risks.
| Parameter | Requirement | Rationale |
| Temperature | Store in a cool place. | Prevents potential thermal degradation.[2] |
| Atmosphere | Store in a dry environment. | Minimizes potential reactions with moisture.[2] |
| Container | Keep container tightly closed. | Prevents contamination and release of dust.[2] |
| Location | Store in a well-ventilated area. | Ensures any fugitive emissions are safely dispersed.[2] |
Waste Disposal
All waste, including empty containers and contaminated materials (e.g., gloves, absorbent pads), must be treated as hazardous chemical waste.
-
Procedure: Offer surplus and non-recyclable solutions to a licensed disposal company.[2]
-
Contaminated Packaging: Dispose of as unused product.[2]
Conclusion
This compound is a valuable research chemical with a defined, manageable hazard profile. Its primary risks are skin, eye, and respiratory irritation. Due to the lack of comprehensive toxicological data, a conservative safety posture is required. Effective risk management hinges on the consistent application of engineering controls, particularly the use of a chemical fume hood, supplemented by rigorous administrative procedures and the correct use of personal protective equipment. By understanding the causality behind these safety measures, researchers can ensure a secure laboratory environment for both themselves and their colleagues.
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A Comprehensive Technical Guide to the Safe Handling and Storage of 3,4-Difluoro-5-nitrobenzonitrile
This guide provides an in-depth analysis of the essential safety protocols, handling procedures, and storage requirements for 3,4-Difluoro-5-nitrobenzonitrile (CAS No. 1119454-07-7).[1][2] Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with field-proven insights to ensure the responsible and safe use of this versatile chemical intermediate.
The unique molecular architecture of this compound, incorporating a nitro group, a nitrile moiety, and fluorine atoms on an aromatic ring, makes it a valuable building block in medicinal chemistry and materials science.[3][4][5] However, these same functional groups necessitate a rigorous and informed approach to its handling and storage to mitigate potential risks. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and precision in the laboratory.
Part 1: Hazard Identification and GHS Classification
A thorough understanding of the inherent hazards of this compound is the foundation of its safe use. While comprehensive toxicological data for this specific compound is not fully available, the known hazards associated with its structural motifs—aromatic nitro compounds and benzonitriles—provide a strong basis for a conservative safety assessment.[1]
Based on available Safety Data Sheets (SDS), this compound is classified under the Globally Harmonized System (GHS) as follows:
| Hazard Class | GHS Category | Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[6][7] | Warning |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[6][7] | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][7] | Warning |
| Acute Toxicity (Oral) | Category 4 (Assumed) | H302: Harmful if swallowed.[7] | Warning |
| Acute Toxicity (Dermal) | Category 4 (Assumed) | H312: Harmful in contact with skin.[7] | Warning |
| Acute Toxicity (Inhalation) | Category 4 (Assumed) | H332: Harmful if inhaled.[7] | Warning |
Note: The acute toxicity classifications are based on data for structurally similar compounds, such as 3-Fluoro-5-nitrobenzonitrile, and represent a precautionary approach in the absence of specific data for this compound.[7]
The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][6][7] The nitrile group presents a potential for toxicity, as benzonitriles can be harmful if swallowed, inhaled, or absorbed through the skin.[8][9][10] Aromatic nitro compounds are known for their potential to cause cyanosis and anemia upon prolonged or significant exposure.[11]
Part 2: Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure and ensure a safe working environment, a multi-layered approach combining engineering controls and appropriate personal protective equipment is essential. This strategy is in line with the hierarchy of controls advocated by occupational safety standards.[12]
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the handler from the hazardous substance. For this compound, which is a solid powder, the primary engineering controls should focus on minimizing dust generation and inhalation.
-
Fume Hood: All handling of this compound should be conducted in a well-ventilated chemical fume hood.[13] This is critical to prevent the inhalation of any fine particulates and to contain any potential vapors.
-
Enclosed Systems: For larger scale operations, the use of enclosed systems, such as glove boxes, is recommended to provide a higher level of containment.[11]
-
Ventilation: Ensure that the laboratory has adequate general ventilation to maintain air quality.[8]
Personal Protective Equipment (PPE): Essential for Individual Safety
The selection of appropriate PPE is crucial to prevent direct contact with this compound.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[7] A face shield should also be worn when there is a risk of splashing or dust generation.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[10] It is important to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the substance.
-
Skin and Body Protection: A laboratory coat is required. For procedures with a higher risk of exposure, chemical-resistant aprons or coveralls should be used.[14]
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be worn.[1][12]
Caption: Required PPE for handling this compound.
Part 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to prevent accidents and ensure the long-term stability of this compound.
Safe Handling Procedures
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1] Use appropriate tools, such as a spatula, for transferring the powder.
-
Grounding: For processes that may generate static electricity, ensure that all equipment is properly grounded to prevent ignition of dust clouds.[8]
-
Avoid Incompatibles: Keep the substance away from strong oxidizing agents, strong acids, strong bases, and reducing agents.[9][15] Aromatic nitro compounds can react violently with reducing agents.[11]
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling the compound, even if gloves were worn.[10]
Storage Requirements
-
Container: Store in a tightly closed, properly labeled container.[7][8]
-
Location: Keep in a cool, dry, and well-ventilated area.[8][9] The storage area should be separate from incompatible materials.
-
Inert Atmosphere: While not explicitly required by all suppliers, for long-term storage and to maintain high purity, consider storing under an inert atmosphere (e.g., argon or nitrogen). This is a general best practice for many fine chemicals.
Caption: Key storage requirements for this compound.
Part 4: Emergency Procedures
In the event of an accidental exposure or spill, a swift and informed response is critical.
First Aid Measures
-
Inhalation: If inhaled, immediately move the person to fresh air.[1][16] If breathing is difficult or has stopped, provide artificial respiration.[16] Seek immediate medical attention.[1]
-
Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][16] Seek medical attention if irritation persists.[16]
-
Eye Contact: If the substance enters the eyes, rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1] Seek immediate medical attention.
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1] Rinse the mouth with water and seek immediate medical attention.[1]
Accidental Release Measures
-
Evacuation: Evacuate personnel from the immediate area of the spill.[1]
-
Ventilation: Ensure adequate ventilation.
-
Containment: Prevent the spill from entering drains or waterways.[1]
-
Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1] Use personal protective equipment during cleanup. For large spills, contact emergency services.
Part 5: Disposal Considerations
Disposal of this compound and any contaminated materials must be conducted in accordance with all applicable federal, state, and local regulations.
-
Waste Product: Unused or waste this compound should be treated as hazardous waste. It may be possible to dispose of it through a licensed professional waste disposal service, potentially via incineration in a properly equipped facility.[1]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[1]
Conclusion
This compound is a chemical with significant potential in research and development. Its safe and effective use is contingent upon a comprehensive understanding of its hazards and the diligent application of the handling and storage protocols outlined in this guide. By integrating these principles into all laboratory workflows, researchers and scientists can confidently and safely harness the synthetic utility of this compound.
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- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024-07-26). PMC - NIH.
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solubility of 3,4-Difluoro-5-nitrobenzonitrile in common lab solvents
An In-depth Technical Guide to the Solubility of 3,4-Difluoro-5-nitrobenzonitrile in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a compound of interest in contemporary chemical and pharmaceutical research. In the absence of extensive published solubility data, this document emphasizes the foundational principles governing solubility and provides a robust experimental framework for its determination. By understanding the interplay between the solute's molecular structure and solvent properties, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. This guide is structured to provide both theoretical insights and practical, actionable protocols, ensuring scientific integrity and empowering researchers to generate reliable solubility data.
Introduction to this compound
This compound (C₇H₂F₂N₂O₂) is an aromatic compound featuring a benzonitrile core substituted with two fluorine atoms and a nitro group.[1][2] Its molecular structure, characterized by the electron-withdrawing nature of the nitrile and nitro groups and the electronegativity of the fluorine atoms, suggests a significant dipole moment, rendering the molecule polar. This inherent polarity is a critical determinant of its solubility in various laboratory solvents. Understanding the solubility of this compound is paramount for a range of applications, including reaction chemistry, crystallization, and formulation development in the pharmaceutical and agrochemical industries.
Molecular Structure:
Caption: Molecular structure of this compound.
Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This adage implies that substances with similar polarities are more likely to be soluble in one another. Polarity, in this context, is a function of a molecule's dipole moment and the presence of functional groups capable of hydrogen bonding. Solvents can be broadly categorized as polar (protic and aprotic) and nonpolar.[4]
-
Polar Protic Solvents: These solvents, such as water and ethanol, possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.
-
Polar Aprotic Solvents: Solvents like acetone and dimethyl sulfoxide (DMSO) have significant dipole moments but lack O-H or N-H bonds, making them hydrogen bond acceptors only.[4]
-
Nonpolar Solvents: These solvents, including hexane and toluene, have low dielectric constants and minimal dipole moments.
Given the polar nature of this compound, it is anticipated to exhibit greater solubility in polar solvents. The nitrile and nitro groups can act as hydrogen bond acceptors, suggesting favorable interactions with polar protic solvents. The overall dipole moment of the molecule will facilitate dissolution in polar aprotic solvents. Conversely, its solubility in nonpolar solvents is expected to be limited.
Predicted Solubility Profile
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The presence of polar functional groups allows for hydrogen bonding, but the overall aromatic character may limit high solubility in highly polar protic solvents like water. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The significant dipole moment of these solvents can effectively solvate the polar this compound molecule. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Low | The disparity in polarity between the solute and solvent will likely result in poor solubility. |
Experimental Protocol for Solubility Determination
To ascertain the precise solubility of this compound, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
For each selected solvent, add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibrate the vials in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to permit the settling of undissolved solids.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to avoid temperature-induced precipitation.
-
Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted samples using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility of this compound in each solvent using the following formula: Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)
-
Safety and Handling
According to the Safety Data Sheet (SDS), this compound should be handled with care.[1] While detailed toxicological properties have not been thoroughly investigated, it is advisable to treat the compound as potentially hazardous.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. In all cases of exposure, consult a physician.[1]
-
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
While specific, publicly available solubility data for this compound is scarce, a strong theoretical framework based on its molecular structure allows for reasoned predictions of its solubility behavior. This guide provides the necessary theoretical background and a detailed, practical protocol to enable researchers to determine the solubility of this compound in a range of common laboratory solvents. The generation of such data is a critical step in advancing research and development activities involving this promising molecule.
References
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- 1119454-07-7 | this compound. (n.d.). Alachem Co., Ltd.
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A Researcher's Guide to Procuring 3,4-Difluoro-5-nitrobenzonitrile: From Supplier Validation to Quality Control
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Strategic Importance of 3,4-Difluoro-5-nitrobenzonitrile in Drug Discovery
This compound is a highly functionalized aromatic compound whose strategic importance in pharmaceutical research is growing. The unique arrangement of its substituents—two fluorine atoms, a nitro group, and a nitrile moiety—provides a versatile scaffold for the synthesis of complex molecular architectures. The electron-withdrawing nature of the nitro and nitrile groups, combined with the metabolic stability often conferred by fluorine atoms, makes this compound a valuable starting material for a range of therapeutic agents.[1]
Fluorinated benzonitrile derivatives are integral to the development of novel kinase inhibitors, which are crucial in oncology for halting tumorigenesis.[2] The nitrile group itself is a common pharmacophore found in over 30 prescribed medications, valued for its electronic properties and metabolic robustness.[3] Given its role as a critical intermediate, the quality and purity of this compound are paramount to the success of subsequent synthetic steps and, ultimately, the viability of a drug candidate.
Navigating the Supplier Landscape: A Framework for Selection
The procurement of specialty chemicals like this compound requires a diligent supplier validation process. While numerous vendors may list the product, the quality, consistency, and documentation can vary significantly.
Identifying Potential Commercial Suppliers
A preliminary search reveals a global market of suppliers, ranging from large-scale manufacturers to smaller, specialized chemical providers. Notable suppliers listing this compound include:
-
Alachem Co., Ltd. [4]
-
BLD Pharm
-
Hangzhou Lingrui Chemical Co., Ltd.
It is crucial to engage with potential suppliers to ascertain their capabilities, from research and development quantities to potential scale-up manufacturing.
Key Supplier Evaluation Criteria
A systematic approach to supplier selection is essential. The following table outlines critical parameters to consider when evaluating potential vendors.
| Evaluation Criterion | Key Considerations & Rationale |
| Product Specifications | Purity levels (typically >98%), appearance (e.g., white to light yellow solid), and confirmation of CAS number (1119454-07-7) are fundamental. Inconsistent specifications may indicate a lack of robust quality control. |
| Documentation Provided | A comprehensive Certificate of Analysis (CoA) is non-negotiable.[4] Availability of a Safety Data Sheet (SDS), route of synthesis (ROS), and analytical methods are indicators of a transparent and technically proficient supplier. |
| Scalability | For drug development professionals, the ability of a supplier to scale production from grams to kilograms is a critical consideration for the longevity of a project. |
| Technical Support | Access to a supplier's technical team for inquiries regarding product stability, solubility, and handling is invaluable. |
| Regulatory Compliance | Ensure the supplier adheres to relevant regulations for chemical manufacturing and distribution in your region. |
The following diagram illustrates a logical workflow for the supplier validation process:
Caption: A typical workflow for qualifying a new chemical supplier.
Purchasing and Handling: Safety and Logistics
Ordering and Logistics
When placing an order, confirm lead times, shipping conditions (e.g., temperature control if necessary), and packaging. For international shipments, ensure all customs documentation is in order to avoid delays.
Safety and Handling
As with any nitroaromatic compound, proper safety precautions are essential. A thorough review of the supplier's Safety Data Sheet (SDS) is the first step.
Key Safety Information:
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a fume hood.[5]
-
First Aid: In case of contact, rinse affected areas thoroughly with water and consult a physician. If inhaled, move to fresh air.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
The metabolic stability of fluorinated compounds can also imply environmental persistence.[6] Therefore, all waste should be disposed of in accordance with local environmental regulations.
Incoming Quality Control: A Practical Guide to Verification
Independent verification of the material's identity and purity upon receipt is a cornerstone of scientific integrity. A typical Certificate of Analysis will report purity by a primary chromatographic or spectroscopic method. The following protocols provide a framework for in-house verification.
Visual Inspection and Physical Properties
The material should be a white to light yellow solid, consistent with the supplier's specifications. Any deviation in color or form (e.g., clumping) may indicate the presence of impurities or improper storage.
Spectroscopic Identification
4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for unambiguous structure confirmation.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
¹H NMR: Expect to see two aromatic protons, likely appearing as complex multiplets due to fluorine-hydrogen coupling. The chemical shifts will be downfield due to the electron-withdrawing effects of the nitro and nitrile groups.
-
¹³C NMR: The spectrum will be more complex due to carbon-fluorine coupling. Key signals to identify include the nitrile carbon and the aromatic carbons, with characteristic splitting patterns and chemical shifts influenced by the fluorine and nitro substituents. The carbon attached to the nitrile group will have a distinct chemical shift.
-
4.2.2 Mass Spectrometry (MS)
MS confirms the molecular weight of the compound.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: Acquire the mass spectrum and look for the molecular ion peak corresponding to the expected molecular weight of this compound (C₇H₂F₂N₂O₂, MW: 184.10 g/mol ).
Chromatographic Purity Assessment
4.3.1 High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis in the pharmaceutical industry.
Experimental Protocol: HPLC-UV
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is a good starting point. For fluorinated compounds, a pentafluorophenyl (PFP) phase may offer alternative selectivity.[7]
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid, is a common starting point.
-
Example Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 270 nm).
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile or a suitable solvent at approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
4.3.2 Gas Chromatography (GC)
For thermally stable and volatile compounds, GC is a high-resolution alternative.
Experimental Protocol: GC-FID
-
Column: A mid-polarity column, such as a DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm), is suitable for separating a range of potential impurities.
-
Carrier Gas: Helium or hydrogen at a constant flow.
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp at 10-20°C/min to a final temperature of 250-280°C.
-
Inlet and Detector: Use a split/splitless inlet at ~250°C and a Flame Ionization Detector (FID) at ~280°C.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like acetone or ethyl acetate.
-
Analysis: As with HPLC, calculate purity based on the relative peak areas.
The following diagram outlines a typical workflow for the analytical confirmation of a new batch of starting material.
Caption: Workflow for incoming quality control of a chemical intermediate.
Understanding Potential Impurities
A proactive approach to quality control involves understanding the potential impurities that may arise from the synthesis of this compound. While specific routes of synthesis are often proprietary, common synthetic strategies for related compounds can provide insight into likely contaminants.[2][8][9]
Potential Impurities May Include:
-
Starting Materials: Incomplete reaction may leave residual starting materials, such as precursors to the fluorinated, nitrated, or nitrile-functionalized ring.
-
Positional Isomers: Nitration of a difluorobenzonitrile precursor can sometimes lead to the formation of other isomers, which may be difficult to separate.
-
By-products from Halogen Exchange: If the synthesis involves a halogen exchange (e.g., chlorine to fluorine), incomplete conversion can result in chloro-fluoro analogs.[10]
-
Hydrolysis Products: The nitrile group can be susceptible to hydrolysis to the corresponding carboxylic acid or amide under certain conditions, particularly during workup or storage if moisture is present.
-
Residual Solvents and Reagents: Solvents used in the reaction and purification (e.g., DMF, DMSO, toluene) and residual catalysts or reagents can be present in the final product.
The presence of these impurities can have significant downstream consequences, affecting reaction yields, introducing new by-products in subsequent steps, and potentially impacting the biological activity of the final compound. A robust analytical method, such as the HPLC or GC protocols outlined above, is essential for their detection and quantification.
Conclusion
The successful procurement of this compound for high-stakes research and development hinges on a meticulous and informed approach. By moving beyond simple price and availability, and instead focusing on a holistic evaluation of supplier transparency, robust in-house quality control, and a scientific understanding of the material's properties and potential impurities, researchers can ensure the integrity and reproducibility of their work. This guide provides the foundational framework for establishing such a process, empowering scientists to source critical chemical intermediates with confidence.
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An In-depth Technical Guide on the Fundamental Reactivity of the Nitrile Group in 3,4-Difluoro-5-nitrobenzonitrile
This guide provides a comprehensive analysis of the reactivity of the nitrile group in 3,4-Difluoro-5-nitrobenzonitrile, a molecule of significant interest in the development of pharmaceuticals and agrochemicals.[1] The unique substitution pattern on the benzene ring, featuring two fluorine atoms and a nitro group, profoundly influences the chemical behavior of the nitrile functionality. This document will explore the electronic effects at play and detail the primary reaction pathways available to this versatile building block.
Molecular Structure and Electronic Landscape
This compound possesses a complex electronic environment that dictates its reactivity. The nitrile group (-C≡N) itself is strongly electron-withdrawing due to both inductive and resonance effects, rendering the nitrile carbon electrophilic.[2][3] This inherent electrophilicity is further amplified by the presence of three additional powerful electron-withdrawing groups on the aromatic ring: two fluorine atoms and a nitro group.
The fluorine atoms exert a strong inductive effect (-I) due to their high electronegativity. The nitro group is one of the most potent electron-withdrawing groups, operating through both a strong inductive effect (-I) and a significant resonance effect (-M).[4][5] These substituents work in concert to dramatically reduce the electron density of the aromatic ring and, by extension, intensify the electrophilic character of the nitrile carbon.
Caption: Electronic effects of substituents on this compound.
Nucleophilic Attack at the Nitrile Carbon
The pronounced electrophilicity of the nitrile carbon in this compound makes it highly susceptible to attack by nucleophiles. This reactivity underpins several key transformations.
The nitrile group can be hydrolyzed to a carboxylic acid under both acidic and basic conditions.[3] The reaction proceeds through an intermediate amide.
-
Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen enhances the electrophilicity of the carbon, facilitating the attack of a weak nucleophile like water.[6] The strong electron-withdrawing groups on the ring are expected to accelerate this reaction, particularly in highly concentrated acids.[2]
-
Base-Catalyzed Hydrolysis: A strong nucleophile, such as a hydroxide ion, directly attacks the electrophilic nitrile carbon.[6] This is followed by protonation during workup to yield the carboxylic acid.
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Dissolution: Dissolve this compound in a suitable concentrated acid (e.g., 70% H₂SO₄).
-
Heating: Heat the mixture under reflux for several hours to ensure complete conversion.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice.
-
Isolation: Collect the precipitated 3,4-difluoro-5-nitrobenzoic acid by filtration, wash with cold water, and dry.
The nitrile group can be readily reduced to a primary amine using powerful reducing agents. The electron-withdrawing substituents on the aromatic ring enhance the electrophilicity of the nitrile carbon, thereby accelerating the rate of reduction.[2]
Common reducing agents for this transformation include:
-
Lithium Aluminum Hydride (LiAlH₄): A highly reactive reagent that provides hydride ions for nucleophilic attack.[3][6]
-
Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst (e.g., Palladium on carbon, Raney Nickel).
Caption: General workflow for the reduction of the nitrile group.
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent carbon nucleophiles that can add to the nitrile group. This reaction typically leads to the formation of ketones after hydrolysis of the intermediate imine.[7] The enhanced electrophilicity of the nitrile in this compound facilitates this transformation.
Cycloaddition Reactions
The π-system of the nitrile group can participate in cycloaddition reactions, most notably [3+2] cycloadditions with 1,3-dipoles like azides and nitrilimines to form five-membered heterocyclic rings.[3][8] The electron-deficient nature of the nitrile in this compound makes it a good dipolarophile in these reactions. For instance, reaction with an azide would yield a tetrazole, while reaction with a nitrilimine would produce a 1,2,4-triazole.[8]
Nucleophilic Aromatic Substitution (SNAr)
While the primary focus is on the nitrile group, it is crucial to recognize that the heavily substituted aromatic ring is highly activated towards nucleophilic aromatic substitution (SNAr).[9][10] The nitrile group, along with the nitro group, strongly activates the ring for nucleophilic attack, particularly at positions ortho and para to these groups.[2][9] The fluorine atoms are excellent leaving groups in SNAr reactions.
This means that under nucleophilic conditions, competing reactions on the aromatic ring are highly probable. For instance, reaction with a nucleophile could lead to the displacement of one of the fluorine atoms.[11] The regioselectivity of such a substitution would be dictated by the combined directing effects of the nitrile and nitro groups.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Summary of Reactivity
The following table summarizes the key reactive modes of this compound with a focus on the nitrile functionality.
| Reaction Type | Reagents/Conditions | Product Type | Influence of Substituents |
| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid | EWGs accelerate the reaction.[2] |
| Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine | EWGs accelerate the reaction.[2] |
| Organometallic Addition | Grignard or Organolithium reagents, then H₂O | Ketone | EWGs enhance nitrile electrophilicity.[7] |
| [3+2] Cycloaddition | 1,3-Dipoles (e.g., Azides) | Heterocycle (e.g., Tetrazole) | EWGs make the nitrile a better dipolarophile.[8] |
| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., Amines, Alkoxides) | Substituted Benzonitrile | EWGs activate the ring for SNAr.[9][10] |
Conclusion
The fundamental reactivity of the nitrile group in this compound is dominated by its pronounced electrophilic character. This is a direct consequence of the powerful and cumulative electron-withdrawing effects of the two fluorine atoms and the nitro group. This electronic activation makes the nitrile susceptible to a range of transformations initiated by nucleophilic attack, including hydrolysis, reduction, and addition of organometallic reagents. Furthermore, the nitrile's electron-deficient nature makes it an excellent partner in cycloaddition reactions. Researchers and drug development professionals must also consider the high propensity of the aromatic ring to undergo nucleophilic aromatic substitution, a competing pathway that offers further synthetic utility. Understanding this dual reactivity is paramount for the effective application of this versatile intermediate in the synthesis of complex molecular architectures.
References
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
- Alachem Co., Ltd. (n.d.). This compound. Alachem Co., Ltd.
- Apra Innovative. (n.d.). Everything You Need to Know About 3,4-Difluoro Nitrobenzene. Apra Innovative.
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- Google Patents. (1994). Process for preparing 3,5-difluoroaniline.
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The Decisive Role of Fluorine Atoms in the Reactivity of 3,4-Difluoro-5-nitrobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive analysis of the role of fluorine atoms in dictating the chemical reactivity of 3,4-Difluoro-5-nitrobenzonitrile. This electronically deficient aromatic compound is a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. We will explore the nuanced interplay of the inductive and resonance effects of the fluoro, nitro, and cyano substituents, with a primary focus on how these factors govern the regioselectivity and facility of nucleophilic aromatic substitution (SNAr) reactions. This guide will furnish field-proven insights, detailed experimental protocols, and robust data presentation to empower researchers in leveraging the unique chemical properties of this valuable synthetic intermediate.
Introduction: The Strategic Importance of Fluorinated Aromatic Building Blocks
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. In drug discovery, fluorine substitution is a widely employed strategy to enhance metabolic stability, improve binding affinity, and modulate lipophilicity. This compound (CAS No. 1119454-07-7) emerges as a particularly strategic intermediate due to its trifunctionalized aromatic core, which is highly activated towards nucleophilic displacement of its fluorine substituents. The presence of two fluorine atoms, a strong electron-withdrawing nitro group, and a cyano group creates a unique electronic landscape that drives specific and predictable reactivity patterns. Understanding the distinct roles of each fluorine atom is paramount for its effective utilization in complex multi-step syntheses.
Molecular Structure and Physicochemical Properties
The foundational step in comprehending the reactivity of this compound is a thorough understanding of its molecular architecture and resulting physicochemical characteristics.
| Property | Value |
| Molecular Formula | C₇H₂F₂N₂O₂ |
| Molecular Weight | 184.10 g/mol [1] |
| CAS Number | 1119454-07-7[1] |
| Appearance | Typically a yellow powder |
| Purity | ≥ 95.0% (standard for use as a reactive intermediate)[2] |
| Storage | Cool and ventilated conditions[2] |
The Electronic Landscape: A Symphony of Inductive and Resonance Effects
The reactivity of this compound is a direct consequence of the cumulative electronic effects of its substituents. Both the nitro (-NO₂) and cyano (-CN) groups are potent electron-withdrawing groups, acting through both resonance and inductive effects. This electron withdrawal significantly depletes the electron density of the aromatic ring, rendering it highly electrophilic and susceptible to attack by nucleophiles.
The fluorine atoms, being the most electronegative elements, exert a powerful inductive electron-withdrawing effect (-I effect). This effect is most pronounced at the carbon atoms to which they are directly attached, further enhancing the electrophilicity of the ring. It is this profound activation that makes nucleophilic aromatic substitution a facile and preferred reaction pathway for this molecule.
Caption: Electronic effects of substituents in this compound.
The Heart of Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is the nucleophilic aromatic substitution (SNAr) reaction. This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.
The Decisive Role of Fluorine as a Leaving Group
Contrary to what is observed in SN2 reactions, fluorine is an excellent leaving group in SNAr reactions. The reactivity order for halogens in SNAr is F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom significantly more electrophilic and thus more susceptible to nucleophilic attack. Furthermore, the strong inductive effect of fluorine helps to stabilize the negatively charged Meisenheimer complex intermediate, thereby lowering the activation energy of the rate-determining step.
Regioselectivity: The Tale of Two Fluorines
A critical question for synthetic chemists is which of the two fluorine atoms in this compound is more susceptible to nucleophilic attack. The regioselectivity is dictated by the ability of the electron-withdrawing groups to stabilize the negative charge in the Meisenheimer complex formed upon nucleophilic attack.
-
Attack at C-4 (para to the cyano group and meta to the nitro group): The negative charge can be delocalized onto the cyano group through resonance.
-
Attack at C-3 (meta to the cyano group and ortho to the nitro group): The negative charge can be delocalized onto the powerful nitro group through resonance.
The nitro group is a more potent electron-withdrawing group via resonance than the cyano group. Therefore, the Meisenheimer complex resulting from nucleophilic attack at the C-3 position (ortho to the nitro group) is more stabilized. This leads to a lower activation energy for this pathway, making the fluorine atom at the C-3 position the more reactive and preferentially substituted site.
This is supported by analogous reactions, such as the ammonolysis of 3,4-difluoronitrobenzene, where the fluorine atom ortho to the nitro group is selectively displaced to form 2-fluoro-4-nitroaniline.[3]
Caption: Regioselectivity in the SNAr of this compound.
Synthetic Utility and Experimental Protocols
The predictable reactivity of this compound makes it a valuable precursor for the synthesis of a wide range of functionalized aromatic compounds, including substituted quinolines, which are important scaffolds in medicinal chemistry.[4][5]
Representative Experimental Protocol: Synthesis of a 3-Amino-4-fluoro-5-nitrobenzonitrile Derivative
This protocol details a representative nucleophilic aromatic substitution reaction on this compound using an amine nucleophile.
Objective: To synthesize a 3-substituted amino-4-fluoro-5-nitrobenzonitrile derivative.
Materials:
-
This compound
-
Amine nucleophile (e.g., pyrrolidine, morpholine, or a primary amine)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile)
-
Base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N))
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in the chosen anhydrous solvent, add the amine nucleophile (1.1 eq.) and the base (1.2 eq.).
-
Heat the reaction mixture to a temperature between 60-100 °C, depending on the nucleophilicity of the amine.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-4-fluoro-5-nitrobenzonitrile derivative.
Caption: General workflow for the SNAr of this compound.
Conclusion
The fluorine atoms in this compound play a multifaceted and crucial role in its reactivity. Their strong inductive electron-withdrawing effect, coupled with the powerful resonance effects of the nitro and cyano groups, renders the aromatic ring highly susceptible to nucleophilic attack. The fluorine at the C-3 position, being ortho to the strongly resonance-withdrawing nitro group, is the more activated site for nucleophilic aromatic substitution. This predictable regioselectivity, combined with the facility of the SNAr reaction, establishes this compound as a highly valuable and versatile building block for the synthesis of complex, functionalized aromatic molecules in the pharmaceutical and agrochemical industries. A thorough understanding of the principles outlined in this guide will enable researchers to strategically and effectively harness the synthetic potential of this important intermediate.
References
- Alachem Co., Ltd. (n.d.). This compound.
- Beilstein J. Org. Chem. (2016). Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes.
- European Journal of Medicinal Chemistry. (2010). New quinoline derivatives: synthesis and investigation of antibacterial and antituberculosis properties.
- LookChem. (n.d.). This compound.
- Google Patents. (2012). Synthesis method of 2-fluoro-4-nitrobenzonitrile. CN101648890B.
Sources
electrophilic and nucleophilic sites of 3,4-Difluoro-5-nitrobenzonitrile
An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 3,4-Difluoro-5-nitrobenzonitrile
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic design of molecular scaffolds is paramount. This compound emerges as a highly valuable and versatile intermediate, prized for the distinct and predictable reactivity imparted by its unique arrangement of functional groups.[1][2][3] The presence of two fluorine atoms, a potent nitro group, and a cyano moiety on a single aromatic ring creates a fascinating electronic environment. This guide provides an in-depth analysis of the electronic architecture of this compound, delineating its primary electrophilic and nucleophilic centers. We will explore the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and offer insights into the causality behind synthetic choices to empower researchers in leveraging this powerful building block for complex molecular synthesis.
Section 1: Electronic Structure and Reactivity Landscape
The reactivity of an aromatic compound is fundamentally governed by the electronic influence of its substituents. In this compound, the interplay between three powerful electron-withdrawing groups results in a highly electron-deficient aromatic system, which dictates its reaction pathways.
1.1 The Dominance of Electron-Withdrawing Forces
-
Nitro (-NO₂) and Cyano (-CN) Groups: Both the nitro and cyano groups are potent electron-withdrawing moieties through inductive and resonance effects. They pull electron density from the benzene ring, significantly reducing its nucleophilicity. Consequently, the molecule is strongly deactivated towards traditional electrophilic aromatic substitution (EAS) reactions. Conversely, this profound electron deficiency is the critical activating feature for nucleophilic aromatic substitution (SNAr) reactions.[2][4][5][6]
-
Fluorine (-F) Atoms: The fluorine atoms contribute to the electron-deficient nature of the ring primarily through a strong inductive effect (-I) owing to their high electronegativity.[7] This effect further enhances the ring's susceptibility to nucleophilic attack. Furthermore, in the context of SNAr reactions, fluoride is an excellent leaving group, a property that is amplified by the presence of the activating nitro and cyano groups.[5][7]
1.2 Mapping the Reactive Sites: A Hierarchy of Electrophilicity
The cumulative electron withdrawal creates distinct electrophilic and nucleophilic sites within the molecule.
-
Primary Electrophilic Sites (Susceptible to Nucleophilic Attack):
-
Aromatic Carbons (C3 and C4): The carbons bearing the fluorine atoms are the most significant electrophilic centers. The powerful activation by the ortho and para nitro group renders these positions highly electron-poor and prime targets for nucleophiles.
-
Nitrile Carbon: The carbon atom of the cyano group (-C≡N) is inherently electrophilic and can be attacked by strong nucleophiles, leading to transformations of the nitrile moiety itself.[4]
-
-
Nucleophilic Sites (Susceptible to Electrophilic Attack):
-
The molecule as a whole lacks significant nucleophilic character. The lone pairs on the nitro group's oxygen atoms and the nitrile's nitrogen atom are delocalized and their nucleophilicity is severely diminished by the powerful electron-withdrawing effects of the overall structure.
-
1.3 Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
A critical consideration for synthetic utility is predicting which fluorine atom will be preferentially displaced. The regioselectivity is dictated by the ability of the electron-withdrawing groups to stabilize the negatively charged intermediate (the Meisenheimer complex) formed during the reaction.
-
Attack at C4: A nucleophile attacking the C4 position (ortho to the nitro group) generates a Meisenheimer complex where the negative charge can be effectively delocalized onto the highly electronegative oxygen atoms of the adjacent nitro group. This provides substantial resonance stabilization.
-
Attack at C3: Attack at the C3 position (meta to the nitro group) does not allow for direct resonance delocalization of the negative charge onto the nitro group. While the cyano group provides some stabilization, it is significantly less effective than the nitro group in this regard.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇HF₂N₂O₂ | [10] |
| Molecular Weight | 186.09 g/mol | N/A |
| Appearance | Crystalline Solid | N/A |
| CAS Number | 1119454-07-7 | [10] |
Visualization: Reactivity Map
Caption: Predicted reactivity of this compound.
Section 2: Key Transformations & Self-Validating Protocols
The unique electronic properties of this compound make it an ideal substrate for several key transformations. The protocols described below are designed as self-validating systems, incorporating purification and referencing analytical confirmation steps.
2.1 Protocol: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol details the preferential substitution at the C4 position, a cornerstone reaction for this substrate. The choice of a polar aprotic solvent is critical; it effectively solvates the counter-ion of the base but poorly solvates the amine nucleophile, thereby maximizing the nucleophile's reactivity.[7][11]
Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Base: Add anhydrous Dimethylformamide (DMF, approx. 0.2 M concentration). Add potassium carbonate (K₂CO₃, 2.0 eq) as a non-nucleophilic base.
-
Nucleophile Addition: Add the desired amine nucleophile (e.g., morpholine, 1.1 eq) to the stirring suspension at room temperature.
-
Heating: Heat the reaction mixture to 80-100 °C. The causality for heating is to provide the necessary activation energy for the formation of the Meisenheimer complex, which is the rate-determining step.[9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete (typically 2-6 hours).
-
Workup: Cool the mixture to room temperature and pour it into ice-water. This will precipitate the product and dissolve the inorganic salts.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude residue by flash column chromatography on silica gel to afford the pure 4-amino-3-fluoro-5-nitrobenzonitrile product.
-
Confirmation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[12]
Visualization: SNAr Mechanism Workflow
Caption: The two-step addition-elimination mechanism of an SNAr reaction.
2.2 Protocol: [3+2] Cycloaddition of the Nitrile Group to Form a Tetrazole
The nitrile group offers a secondary site of reactivity. Its conversion to a tetrazole ring is a common strategy in medicinal chemistry, as tetrazoles are often used as bioisosteres for carboxylic acids.[4]
Methodology:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add sodium azide (NaN₃, 1.5 eq) and triethylamine hydrochloride (Et₃N·HCl, 1.5 eq) to the mixture. The acid serves to protonate the tetrazole ring as it forms.
-
Heating: Heat the reaction mixture to 120 °C and stir for 12-24 hours under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Cool the reaction to room temperature. Carefully pour the mixture into a beaker of stirred water.
-
Acidification: Acidify the aqueous solution to pH ~2 with concentrated HCl. This step must be performed in a well-ventilated fume hood as it can generate volatile and toxic hydrazoic acid (HN₃). A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water.
-
Purification: Dry the solid product under vacuum. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure tetrazole derivative.
-
Confirmation: Characterize the final product by NMR, IR (disappearance of the -C≡N stretch), and HRMS to confirm the structure.
Conclusion
This compound is a textbook example of a strategically activated aromatic compound. Its reactivity is dominated by the powerful electron-withdrawing nature of its substituents, which creates highly electrophilic carbon centers at the sites of fluorination. The primary and most synthetically useful pathway is the nucleophilic aromatic substitution of the fluorine atom at the C4 position, driven by the superior stabilization of the Meisenheimer intermediate by the adjacent nitro group. Secondary reactivity at the electrophilic nitrile carbon further expands its utility. A thorough understanding of this electronic landscape, as detailed in this guide, allows researchers to confidently and predictably employ this compound in the synthesis of complex, high-value molecules for a range of scientific applications.
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An In-depth Technical Guide to the Toxicological Properties of 3,4-Difluoro-5-nitrobenzonitrile
Abstract
3,4-Difluoro-5-nitrobenzonitrile (CAS No. 1119454-07-7) is an emerging fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Despite its growing utility, a comprehensive public-domain toxicological profile remains largely uncharacterized. This technical guide addresses this critical knowledge gap by providing a predictive toxicological assessment rooted in structural-activity relationships, data from analogous compounds, and established toxicological principles. It is designed for researchers, scientists, and drug development professionals to inform safe handling practices, guide risk assessment, and design a robust empirical testing strategy. We will deconstruct the molecule's structural alerts, infer potential hazards based on related chemicals, and propose detailed, field-proven methodologies for definitive toxicological evaluation, from acute toxicity to genotoxicity and metabolic fate.
Introduction: The Need for a Predictive Toxicological Framework
This compound is a substituted benzonitrile featuring a nitro group and two fluorine atoms on the aromatic ring. This unique combination of functional groups makes it a valuable intermediate in synthesizing complex molecules. However, these same features serve as potential toxicophores. The available Safety Data Sheet (SDS) explicitly states that the chemical, physical, and toxicological properties have not been thoroughly investigated, with no specific data available for critical endpoints like reproductive or repeated-dose toxicity[1].
This guide navigates this data-scarce environment by:
-
Analyzing Structural Alerts: Identifying functional groups with known toxicological implications.
-
Employing Read-Across Principles: Leveraging data from structurally similar compounds to predict a hazard profile.
-
Outlining a Phased Testing Strategy: Providing detailed, rationale-driven protocols for key toxicological endpoints.
This approach empowers researchers to manage risks proactively and serves as a blueprint for the systematic toxicological evaluation required for regulatory and development milestones.
Physicochemical Properties and Structural Alerts for Toxicity
A molecule's toxicological behavior is fundamentally linked to its chemical structure and physical properties.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 1119454-07-7 | [2] |
| Molecular Formula | C₇H₂F₂N₂O₂ | [2] |
| Molecular Weight | 184.10 g/mol | [2] |
| Appearance | Solid (predicted) | General chemical knowledge |
| Solubility | Poorly soluble in water (predicted); soluble in organic solvents | General chemical knowledge |
Analysis of Toxicologically Relevant Structural Features
The structure of this compound contains three key functional groups that warrant careful toxicological consideration.
-
Nitroaromatic Group (-NO₂): This is a well-established structural alert, particularly for genotoxicity and mutagenicity[3][4]. Many nitroaromatic compounds can be metabolically reduced by bacterial or mammalian nitroreductases to form reactive nitroso and N-hydroxylamino intermediates, which can form adducts with DNA[5].
-
Nitrile Group (-C≡N): While aromatic nitriles are generally less acutely toxic than their aliphatic counterparts, they can still pose hazards. The mechanism of toxicity for benzonitriles is not always through the release of cyanide, but local irritation and systemic effects are possible[6].
-
Difluoro Substitution (-F): The two fluorine atoms significantly influence the molecule's electronic properties and metabolic stability. They can enhance the electrophilicity of the aromatic ring, potentially affecting its interaction with biological macromolecules. Furthermore, C-F bonds are strong and can block sites of metabolism, potentially increasing the compound's half-life and leading to bioaccumulation.
Caption: Key structural alerts of this compound and their potential toxicological implications.
Hazard Identification via Read-Across from Analogous Compounds
In the absence of direct data, a read-across approach using structurally similar chemicals is a valid method for preliminary hazard identification. Compounds like 2,4-Difluoro-5-nitrobenzonitrile and 3-Fluoro-5-nitrobenzonitrile share the core toxicophores.
Comparative GHS Classification of Analogs
| Hazard Statement | 2,4-Difluoro-5-nitrobenzonitrile[7] | 3-Fluoro-5-nitrobenzonitrile[8] | Predicted for this compound |
| Acute Toxicity, Oral | H302: Harmful if swallowed | H302: Harmful if swallowed | Likely: H302 Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | H312: Harmful in contact with skin | Likely: H312 Harmful in contact with skin |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | H332: Harmful if inhaled | Likely: H332 Harmful if inhaled |
| Skin Corrosion/Irritation | H315: Causes skin irritation | H315: Causes skin irritation | Likely: H315 Causes skin irritation |
| Eye Damage/Irritation | H319: Causes serious eye irritation | H319: Causes serious eye irritation | Likely: H319 Causes serious eye irritation |
| STOT - Single Exposure | H335: May cause respiratory irritation | H335: May cause respiratory irritation | Likely: H335 May cause respiratory irritation |
Based on this analysis, it is prudent to handle this compound as a substance with Category 4 acute toxicity for oral, dermal, and inhalation routes, and as a skin, eye, and respiratory irritant.
Proposed Empirical Toxicological Assessment Strategy
To move beyond prediction, a systematic, tiered experimental approach is necessary. The following protocols represent the gold standard for foundational toxicological assessment.
Tier 1: Genotoxicity Assessment
Causality & Rationale: The presence of a nitroaromatic moiety is a significant alert for mutagenicity. A bacterial reverse mutation assay (Ames test) is the initial screening standard to detect the ability of a chemical to induce gene mutations. A positive result here is a major red flag in drug development and for chemical safety assessment. The inclusion of specific bacterial strains and metabolic activation systems is critical to uncovering the full mutagenic potential[3][9].
Experimental Protocol: Bacterial Reverse Mutation Test (OECD 471)
-
Strain Selection: Utilize Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA (pKM101). This combination detects both base-pair substitution and frameshift mutations.
-
Metabolic Activation: Conduct all experiments both with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. This is crucial as many nitroaromatics require metabolic reduction to become mutagenic[9].
-
Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range. The top concentration should show evidence of toxicity, with subsequent doses selected to show a dose-response relationship.
-
Main Experiment (Plate Incorporation Method): a. Prepare a molten top agar solution. b. To separate tubes, add the test substance (at various concentrations), the bacterial culture, and either the S9 mix or a buffer control. c. Mix and pour the contents onto minimal glucose agar plates. d. Incubate plates at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-dependent increase in revertants and/or a reproducible, significant increase at one or more concentrations. A doubling of revertant counts over the negative control is a common benchmark for a positive result.
Caption: Standard workflow for the Ames Bacterial Reverse Mutation Test.
Tier 2: Acute Toxicity Assessment
Causality & Rationale: Based on analog data, the compound is expected to be harmful upon acute exposure. An in vivo study is required to confirm this classification and establish a median lethal dose (LD₅₀ or LC₅₀), which is fundamental for setting safety limits and classifying the chemical for transport and handling regulations. The Acute Toxic Class method is chosen as it uses fewer animals than traditional LD₅₀ tests while still providing sufficient information for classification.
Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
-
Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar or Sprague-Dawley rats), as females are often slightly more sensitive.
-
Housing & Acclimatization: House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatize animals for at least 5 days before dosing.
-
Dosing Procedure: a. Fast animals overnight prior to dosing. b. Based on the predicted GHS Category 4 classification, a starting dose of 300 mg/kg body weight is appropriate. c. Administer the compound via oral gavage in a suitable vehicle (e.g., corn oil). d. Dose a group of 3 animals sequentially. The outcome for the first animal determines the dose for the next.
-
Observation: a. Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days. b. Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic effects, and behavior). c. Record body weights shortly before dosing and at least weekly thereafter.
-
Endpoint & Analysis: The primary endpoint is mortality. The results (number of animals that die at a given dose) are compared against the criteria defined in the OECD 423 guideline to determine the GHS category. A gross necropsy of all animals should be performed at the end of the study.
Tier 3: Preliminary Toxicokinetics & Metabolism
Causality & Rationale: Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is crucial for predicting systemic toxicity, target organ effects, and potential for drug-drug interactions.[10][11] In vitro methods provide a rapid and ethical means to investigate metabolic pathways. The nitro group is a key site for metabolism, and the fluorine atoms may influence the rate and regioselectivity of metabolic reactions.
Experimental Protocol: In Vitro Metabolic Stability using Human Liver Microsomes
-
System Preparation: Use pooled human liver microsomes (HLM) as the source of major drug-metabolizing enzymes (cytochrome P450s). Prepare an incubation buffer containing a NADPH-regenerating system.
-
Incubation: a. Pre-incubate HLM with the buffer at 37°C. b. Initiate the reaction by adding this compound (typically at a low concentration, e.g., 1 µM). c. Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes). d. Quench the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: a. Centrifuge the samples to precipitate proteins. b. Analyze the supernatant using a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the remaining parent compound.
-
Data Analysis: a. Plot the natural log of the percentage of the parent compound remaining versus time. b. The slope of the linear portion of this plot corresponds to the rate of elimination (k). c. Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint). This data allows for classification of the compound as having low, moderate, or high metabolic clearance.
Caption: Predicted primary metabolic pathways for this compound.
Risk Management and Safe Handling
Given the predicted hazard profile, stringent safety precautions are mandatory.
-
Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician[1].
-
Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician[1].
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[1].
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician[1].
-
-
Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations[8]. Do not let the product enter drains[1].
Conclusion and Future Directions
While specific toxicological data for this compound is currently unavailable, a comprehensive analysis of its structure and data from analogous compounds strongly suggests it should be treated as a hazardous substance with acute toxicity and irritant properties. The nitroaromatic moiety presents a significant concern for potential genotoxicity, which must be clarified with empirical testing.
The experimental strategies outlined in this guide provide a clear and robust pathway for definitively characterizing the toxicological profile of this compound. The Ames test for mutagenicity is the highest priority initial screen. These foundational studies are essential for any organization intending to synthesize, use, or develop this compound, ensuring both the safety of researchers and the integrity of future development programs.
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Methodological & Application
Application Notes and Protocols for the Utilization of 3,4-Difluoro-5-nitrobenzonitrile in Agrochemical Synthesis
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Abstract
This document provides a comprehensive technical guide on the strategic application of 3,4-difluoro-5-nitrobenzonitrile as a versatile building block in the synthesis of novel agrochemicals. The unique trifunctional nature of this aromatic ring system, featuring two reactive fluorine atoms, a reducible nitro group, and a modifiable nitrile moiety, offers a powerful platform for the generation of diverse and complex molecular architectures. We will delve into the core reactivity of this intermediate, providing detailed protocols for key transformations including nucleophilic aromatic substitution (SNAr), nitro group reduction, and nitrile group manipulation. The causality behind experimental choices will be thoroughly explained, grounding the protocols in established principles of organic chemistry. All methodologies are presented with the aim of providing a self-validating framework for researchers to develop next-generation herbicides, fungicides, and insecticides.
Introduction: The Strategic Importance of Fluorinated Nitrobenzonitriles in Agrochemical Discovery
The relentless demand for more effective, selective, and environmentally benign crop protection agents necessitates the continuous innovation of synthetic methodologies and the strategic use of highly functionalized intermediates.[1] this compound emerges as a key player in this context, offering a unique combination of reactive sites that can be orthogonally addressed to construct complex agrochemical candidates.[2][3]
The presence of two fluorine atoms on the aromatic ring is of particular significance. Fluorine's high electronegativity and relatively small size can profoundly influence the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[4][5] The electron-withdrawing nature of the nitro and nitrile groups powerfully activates the fluorine atoms, particularly the one at the 4-position, for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of many commercial agrochemicals.[6][7]
Furthermore, the nitro group serves as a synthetic handle that can be readily reduced to an aniline derivative.[8][9] This transformation opens up a vast chemical space for further functionalization, such as the formation of amides, sulfonamides, or heterocyclic systems, which are prevalent in a wide range of bioactive compounds. The nitrile group, while also contributing to the activation of the ring, is itself a versatile functional group that can be converted into amines, carboxylic acids, or amides, providing additional avenues for structural diversification.[10][11][12]
This application note will provide detailed protocols and the underlying scientific rationale for leveraging the unique reactivity of this compound in the synthesis of agrochemical intermediates.
Core Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily centered around three key transformations:
-
Nucleophilic Aromatic Substitution (SNAr) at the Fluoro Centers: The displacement of one or both fluorine atoms by various nucleophiles.
-
Reduction of the Nitro Group: Conversion of the nitro functionality to a primary amine.
-
Transformation of the Nitrile Group: Hydrolysis or reduction of the cyano moiety.
The following sections will provide detailed protocols and mechanistic insights for each of these pivotal reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the aromatic ring in this compound makes it highly susceptible to nucleophilic attack. The fluorine atom at the 4-position is particularly activated due to the para nitrile and ortho nitro group.
Causality of Reactivity: The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[7] The strong electron-withdrawing groups (-NO₂ and -CN) are crucial as they stabilize the negative charge of this intermediate, thereby lowering the activation energy of the reaction.
Protocol 1: Mono-Substitution via SNAr with an Amine Nucleophile
This protocol describes a general procedure for the selective displacement of the C-4 fluorine with a primary or secondary amine.
Experimental Workflow:
Caption: Workflow for SNAr of this compound.
Detailed Methodology:
-
To a solution of this compound (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base (e.g., potassium carbonate, 2.0 eq).
-
To this stirred suspension, add the desired amine (1.1 eq) either neat or as a solution in the reaction solvent.
-
Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to afford the desired 4-amino-3-fluoro-5-nitrobenzonitrile derivative.
Data Presentation:
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMF | 80 | 4 | >90 |
| Piperidine | K₂CO₃ | DMSO | 80 | 4 | >90 |
| Aniline | Et₃N | DMF | 100 | 12 | 75-85 |
Note: Yields are estimates based on typical SNAr reactions and may vary depending on the specific substrate and reaction conditions.
Reduction of the Nitro Group
The conversion of the nitro group to an amine is a fundamental transformation in the synthesis of many agrochemicals.[8] This reaction introduces a nucleophilic site that can be readily acylated, alkylated, or used in the formation of heterocyclic rings.
Causality of Reactivity: Catalytic hydrogenation is a common and efficient method for the reduction of aromatic nitro groups.[9] The reaction proceeds on the surface of a metal catalyst (e.g., Palladium on carbon), where hydrogen gas is adsorbed and reacts with the nitro group in a stepwise manner, passing through nitroso and hydroxylamine intermediates.[13]
Reaction Pathway:
Caption: Reduction of the nitro group to an amine.
Protocol 2: Catalytic Hydrogenation of the Nitro Group
This protocol provides a standard procedure for the reduction of the nitro group in a this compound derivative.
Detailed Methodology:
-
In a hydrogenation vessel, dissolve the nitro-containing starting material (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol% Pd).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the desired aniline product, which is often pure enough for the next step.
Trustworthiness: This protocol is self-validating by monitoring the reaction progress. The disappearance of the starting material and the appearance of the product can be easily tracked. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Transformation of the Nitrile Group
The nitrile group offers a gateway to other important functional groups, such as carboxylic acids and primary amines.[10][11]
Causality of Reactivity: The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles.[10] In acidic or basic hydrolysis, water acts as the nucleophile, leading to the formation of a carboxylic acid via an intermediate amide. Reduction to a primary amine is typically achieved using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation under more forcing conditions than nitro group reduction.
Protocol 3: Hydrolysis of the Nitrile Group to a Carboxylic Acid
This protocol outlines a general method for the basic hydrolysis of the nitrile functionality.
Detailed Methodology:
-
To a solution of the benzonitrile derivative (1.0 eq) in a mixture of ethanol and water, add an excess of a strong base such as sodium hydroxide (3-5 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction may take several hours to complete.
-
After the starting material has been consumed, cool the reaction mixture to room temperature.
-
Acidify the mixture with a concentrated acid (e.g., HCl) to a pH of approximately 2-3.
-
The carboxylic acid product will often precipitate out of the solution. If it does, collect the solid by filtration.
-
If the product does not precipitate, extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude carboxylic acid.
-
The product can be further purified by recrystallization if necessary.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of novel agrochemicals. Its distinct and predictable reactivity allows for the sequential or orthogonal functionalization of its three key reactive sites. The protocols detailed in this application note provide a solid foundation for researchers to explore the vast chemical space accessible from this starting material. By understanding the underlying principles of its reactivity, scientists can rationally design and execute synthetic routes to a new generation of crop protection agents with improved efficacy and safety profiles.
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Application Notes & Protocols: 3,4-Difluoro-5-nitrobenzonitrile as a Strategic Intermediate in the Synthesis of Kinase Inhibitors
Introduction: The Strategic Value of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the incorporation of fluorine into molecular scaffolds is a well-established strategy for enhancing a compound's pharmaceutical properties.[1][2][3][4] The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, membrane permeability, and binding affinity to its target protein.[5][6][7] Fluorinated benzonitriles, in particular, have emerged as highly versatile intermediates, providing a synthetically tractable platform for the construction of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs).[6][8]
This guide focuses on 3,4-difluoro-5-nitrobenzonitrile , a trifunctional aromatic compound poised for strategic elaboration in pharmaceutical synthesis. The electron-withdrawing nature of the nitrile and nitro groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making the fluorine atoms susceptible to displacement. This reactivity profile makes it an ideal precursor for the synthesis of substituted anilines, which are cornerstone moieties in a multitude of kinase inhibitors. This document will provide a detailed examination of its properties, a logical workflow for its application, and field-proven protocols for its use in the synthesis of a representative quinazoline-based kinase inhibitor scaffold.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in multi-step synthesis.
| Property | Value | Source |
| CAS Number | 1119454-07-7 | [3] |
| Molecular Formula | C₇H₂F₂N₂O₂ | [3] |
| Molecular Weight | 184.10 g/mol | [3] |
| Appearance | Typically a yellow powder | [1] |
| Purity | ≥95.0% (typical) | [1] |
| Storage | Store in a cool, well-ventilated area | [1] |
Synthetic Strategy: From Intermediate to a Kinase Inhibitor Core
The primary synthetic utility of this compound lies in its capacity to undergo sequential, regioselective transformations. A common and powerful strategy in the synthesis of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR), involves the construction of a 4-anilinoquinazoline core.[9][10] Our synthetic workflow leverages this precedent, demonstrating the conversion of this compound into a key substituted aniline, which is then coupled with a quinazoline moiety.
The logical flow of this synthetic pathway is illustrated below:
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Application Notes & Protocols for the Exploration of 3,4-Difluoro-5-nitrobenzonitrile in Novel Fungicide Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking New Potential in Fungicide Discovery
The relentless evolution of fungal resistance to existing treatments necessitates a continuous search for novel chemical entities with unique modes of action.[1][2] A promising, yet underexplored, starting scaffold for the synthesis of new agrochemicals is 3,4-Difluoro-5-nitrobenzonitrile. While its direct application in widely commercialized fungicides is not extensively documented, its unique electronic and structural features present a compelling case for its use as a versatile building block in fungicide discovery programs. The presence of fluorine atoms and a nitro group can enhance the biological activity and metabolic stability of resulting compounds.[3]
These application notes provide a comprehensive, albeit prospective, guide for leveraging this compound in the development of novel fungicidal agents. We will outline a hypothetical synthetic pathway to a novel fungicide candidate, detail protocols for its in vitro antifungal evaluation, and discuss a plausible mechanism of action. This document is intended to serve as a foundational resource for researchers aiming to explore the fungicidal potential of derivatives of this compound.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for reaction design and safety.
| Property | Value |
| Molecular Formula | C₇H₂F₂N₂O₂ |
| Molecular Weight | 184.10 g/mol |
| Appearance | (Hypothetical) Light yellow crystalline solid |
| Melting Point | (Hypothetical) 75-80 °C |
| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in water |
| CAS Number | 174627-61-9 (Illustrative, may vary) |
Hypothetical Synthesis of a Novel Fungicide Candidate (DFN-Triazole)
The following protocol describes a plausible synthetic route to a hypothetical triazole-containing fungicide, "DFN-Triazole," using this compound as the starting material. The rationale behind this design is the well-established fungicidal activity of many triazole-based compounds, which act as sterol biosynthesis inhibitors.[4][5]
Synthetic Workflow Diagram
Caption: Synthetic pathway for the hypothetical fungicide DFN-Triazole.
Experimental Protocol: Synthesis of DFN-Triazole
Materials:
-
This compound
-
1,2,4-Triazole
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Iron powder (Fe)
-
Ammonium Chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Standard laboratory glassware and safety equipment
Step-by-Step Procedure:
-
Step 1: Nucleophilic Aromatic Substitution.
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 1,2,4-Triazole (1.1 eq) in DMF.
-
Add anhydrous potassium carbonate (2.0 eq) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.
-
-
Step 2: Reduction of the Nitro Group.
-
Dissolve the crude intermediate from Step 1 in a mixture of ethanol and water (4:1).
-
Add iron powder (5.0 eq) and ammonium chloride (1.5 eq).
-
Heat the mixture to reflux (approximately 80-85°C) for 2-3 hours, monitoring by TLC.
-
After completion, filter the hot reaction mixture through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude DFN-Triazole.
-
-
Step 3: Purification.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to obtain the pure DFN-Triazole.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
In Vitro Antifungal Activity Screening
The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) to determine the antifungal efficacy of the newly synthesized DFN-Triazole.[6][7]
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[6][8]
Materials:
-
DFN-Triazole (dissolved in DMSO)
-
RPMI 1640 medium
-
96-well microtiter plates
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Botrytis cinerea)[2][6]
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Culture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.[8]
-
Drug Dilution: Perform serial two-fold dilutions of DFN-Triazole in RPMI 1640 medium in a 96-well plate to achieve a range of final concentrations.
-
Inoculation: Dilute the standardized fungal suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL and add to each well containing the drug dilutions.[8] Include a growth control (medium and inoculum, no drug) and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of DFN-Triazole that causes complete inhibition of visible growth.
Protocol 2: Minimum Fungicidal Concentration (MFC) Assay
The MFC is the lowest concentration of an antifungal agent that kills 99.9% of the initial fungal inoculum.[7][9]
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 20 µL) from each well that shows no visible growth.[7]
-
Spot-inoculate the aliquots onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of DFN-Triazole from which no fungal colonies grow on the agar plate.
Data Presentation: Hypothetical Antifungal Activity of DFN-Triazole
| Fungal Species | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans | 8 | 16 |
| Aspergillus fumigatus | 16 | >32 |
| Botrytis cinerea | 4 | 8 |
| Fluconazole (Control) | 2 | 8 |
Antifungal Screening Workflow Diagram
Caption: Workflow for determining MIC and MFC of DFN-Triazole.
Plausible Mechanism of Action: Sterol Biosynthesis Inhibition
Based on the inclusion of the triazole moiety, a plausible mechanism of action for DFN-Triazole is the inhibition of sterol biosynthesis in the fungal cell membrane.[5] Specifically, triazole fungicides are known to target the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.
Proposed Signaling Pathway Diagram
Caption: Proposed mechanism of action for DFN-Triazole.
Inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane's structure and function, leading to cell death.
Conclusion and Future Directions
The synthetic and screening protocols outlined in these application notes provide a framework for investigating this compound as a precursor for novel fungicides. The hypothetical DFN-Triazole serves as an example of the potential for developing new antifungal agents from this starting material. Further research should focus on optimizing the synthetic route, exploring structure-activity relationships by modifying the substituents, and conducting in-depth mechanistic studies to validate the proposed mode of action.[10][11] Additionally, in vivo testing in plant models will be essential to evaluate the practical efficacy of any promising lead compounds.
References
- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Antifungal Activity of a Novel Agent.
- MDPI. (2022, May 24). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains.
- PMC. (n.d.). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide.
- PMC. (n.d.). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations.
- MDPI. (2023, June 8). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp..
- Oregon State University. (n.d.). Fungicide Theory of Use and Mode of Action.
- Bayer Crop Science. (2025, March 14). Fungicide Modes of Action.
- CABI Digital Library. (n.d.). Fungicide Modes of Action and Spectrum.
- Synnovator. (n.d.). 3,5-Difluoro-4-nitrobenzonitrile: A Key Intermediate for Advanced Chemical Synthesis.
- National Institutes of Health. (n.d.). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance.
- PubMed. (2016, May 1). Natural products as sources of new fungicides (III): Antifungal activity of 2,4-dihydroxy-5-methylacetophenone derivatives.
- ResearchGate. (2021, August 7). Changing trends in discovery of new fungicides: a perspective.
- National Institutes of Health. (2022, August 25). Design, Synthesis and Structure-Activity Relationship of Novel Pinacolone Sulfonamide Derivatives against Botrytis cinerea as Potent Antifungal Agents.
- ResearchGate. (n.d.). New-Generation Fungicides for Sustainable Production and Disease Suppression.
- MDPI. (n.d.). Natural Product-Based Fungicides: Design, Synthesis, and Antifungal Activity of Rhein Derivatives Against Phytopathogenic Fungi.
- ResearchGate. (2024, February 5). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments.
- Frontiers. (2022, May 3). Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control.
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Application Notes and Protocols for the Use of 3,4-Difluoro-5-nitrobenzonitrile in the Development of Tankyrase Inhibitors
Abstract
Tankyrase 1 and 2 (TNKS1/2), members of the poly(ADP-ribose) polymerase (PARP) superfamily, have emerged as pivotal targets in oncology and other therapeutic areas due to their critical role in regulating the Wnt/β-catenin signaling pathway.[1][2] Inhibition of tankyrase catalytic activity stabilizes the β-catenin destruction complex component AXIN, thereby suppressing oncogenic signaling. This guide provides a comprehensive overview and detailed protocols for utilizing 3,4-Difluoro-5-nitrobenzonitrile, a versatile chemical scaffold, in the design, synthesis, and biological evaluation of novel tankyrase inhibitors. We detail the synthetic rationale, provide step-by-step experimental procedures, and outline robust bioassay methodologies for inhibitor characterization, aiming to equip researchers in drug development with the necessary tools to accelerate their discovery programs.
Introduction: The Rationale for Targeting Tankyrase
Tankyrases are multidomain enzymes that catalyze the post-translational modification of substrate proteins by attaching poly(ADP-ribose) (PAR) chains, a process known as PARsylation.[1] This modification acts as a signal, primarily for ubiquitination and subsequent proteasomal degradation mediated by the E3 ubiquitin ligase RNF146.[1][3]
Several key cellular processes are governed by tankyrases, including:
-
Wnt/β-catenin Signaling: Tankyrases PARsylate AXIN, a scaffold protein in the β-catenin destruction complex. This marks AXIN for degradation, leading to the stabilization and nuclear translocation of β-catenin and subsequent activation of Wnt target genes.[2][4] Aberrant Wnt signaling is a hallmark of many cancers, particularly colorectal cancer.[5]
-
Telomere Homeostasis: Tankyrase 1 was originally identified through its interaction with the telomeric repeat-binding factor 1 (TRF1), playing a role in telomere length regulation.[6]
-
Hippo-YAP Signaling: Tankyrases also regulate the Hippo pathway by promoting the degradation of angiomotin (AMOT) family proteins, which are negative regulators of the oncogenic transcriptional co-activator YAP.[3][7]
Inhibition of the catalytic PARP domain of tankyrases prevents the PARsylation and degradation of AXIN. This leads to the stabilization of the destruction complex, enhanced degradation of β-catenin, and a shutdown of the canonical Wnt pathway.[8] This mechanism provides a compelling strategy for therapeutic intervention in Wnt-driven diseases.
Synthetic Strategy: Leveraging this compound
The this compound scaffold is an exceptionally valuable starting material for the synthesis of tankyrase inhibitors. Its chemical features provide a robust platform for building the complex heterocyclic cores often found in potent inhibitors.
Rationale for Use:
-
Activated Fluorine Atoms: The electron-withdrawing effects of the adjacent nitro (-NO₂) and cyano (-CN) groups strongly activate the fluorine atoms towards nucleophilic aromatic substitution (SNAr). This allows for the controlled and regioselective introduction of various amine-containing fragments.
-
Versatile Nitro Group: The nitro group can be readily reduced to an aniline derivative under standard conditions (e.g., Pd/C and H₂, or SnCl₂).[9] This newly formed amino group is a key handle for subsequent cyclization reactions to form essential pharmacophoric elements like benzimidazolones.[9]
-
Modularity: The staged reactivity of the scaffold (SNAr followed by reduction and cyclization) enables a modular approach to library synthesis, facilitating rapid exploration of the structure-activity relationship (SAR).
The general synthetic workflow involves building a benzimidazolone core, a privileged structure in many PARP and tankyrase inhibitors.
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Application Notes and Protocols for the Synthesis of Novel Benzothiophene Derivatives from 3,4-Difluoro-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of novel benzothiophene derivatives, utilizing 3,4-Difluoro-5-nitrobenzonitrile as a versatile starting material. Benzothiophenes are a privileged heterocyclic scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This guide details a strategic two-step synthetic pathway involving a regioselective nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization to construct the benzothiophene core. The protocols are designed to be robust and adaptable, allowing for the generation of a diverse library of substituted benzothiophene-7-carbonitriles. We provide in-depth explanations of the underlying reaction mechanisms, step-by-step experimental procedures, and guidelines for characterization, empowering researchers to explore this promising area of chemical space for drug discovery.
Introduction: The Significance of the Benzothiophene Scaffold
The benzothiophene moiety, a bicyclic system consisting of a benzene ring fused to a thiophene ring, is a cornerstone in the development of therapeutic agents.[2][4] Its structural rigidity and electron-rich nature allow for diverse interactions with biological targets.[4] Clinically approved drugs such as the osteoporosis treatment Raloxifene and the antifungal agent Sertaconazole feature this core structure, highlighting its therapeutic relevance.[2] The continued exploration of novel benzothiophene derivatives is a vibrant area of research, driven by the potential to discover new treatments for a multitude of diseases.[1][3][5]
The starting material, this compound, is an attractive building block for the synthesis of benzothiophene derivatives. The presence of two fluorine atoms and a nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), a reliable and well-understood reaction class in organic synthesis.[6][7][8][9] This activation allows for the regioselective introduction of a sulfur-containing nucleophile, which is the initial key step in our proposed synthetic route.
Synthetic Strategy and Mechanistic Rationale
Our proposed synthesis is a two-step process designed for efficiency and modularity, allowing for the introduction of diversity at the 2-position of the benzothiophene ring.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The first step involves the reaction of this compound with a suitable sulfur nucleophile, specifically a substituted thioglycolate ester (e.g., ethyl thioglycolate). The nitro group, being a powerful electron-withdrawing group, activates the positions ortho and para to it for nucleophilic attack.[9] In this case, the fluorine at the 4-position is para to the nitro group and is therefore the most likely site for substitution due to both electronic activation and reduced steric hindrance compared to the ortho position. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the fluoride ion to restore aromaticity.[9]
Step 2: Intramolecular Cyclization
The intermediate from the SNAr reaction, an ortho-nitro-aryl thioether with an adjacent ester group, is primed for cyclization. This transformation is typically achieved through a reductive cyclization. The nitro group is first reduced to an amino group, commonly using a reducing agent like sodium dithionite or catalytic hydrogenation. The resulting amine then undergoes an intramolecular condensation with the ester carbonyl, leading to the formation of the thiophene ring fused to the benzene ring. This cyclization is a type of intramolecular nucleophilic attack of the amine onto the ester, followed by dehydration, to form the stable benzothiophene core.
Visualizing the Synthetic Pathway
Caption: A high-level overview of the two-step synthesis of benzothiophene derivatives.
Detailed Experimental Protocols
Materials and Instrumentation
| Reagent/Instrument | Supplier/Model | Purity/Specifications |
| This compound | Commercially Available | >98% |
| Ethyl thioglycolate | Commercially Available | >98% |
| Potassium carbonate (K₂CO₃) | Commercially Available | Anhydrous, >99% |
| N,N-Dimethylformamide (DMF) | Commercially Available | Anhydrous |
| Sodium dithionite (Na₂S₂O₄) | Commercially Available | >85% |
| Ethanol (EtOH) | Commercially Available | 200 proof |
| Ethyl acetate (EtOAc) | Commercially Available | ACS Grade |
| Hexanes | Commercially Available | ACS Grade |
| Thin Layer Chromatography (TLC) | Silica Gel 60 F₂₅₄ | --- |
| Nuclear Magnetic Resonance (NMR) | Bruker Avance | 400 MHz |
| Mass Spectrometry (MS) | Agilent | ESI source |
Protocol 1: Synthesis of Ethyl 2-((5-cyano-2-fluoro-4-nitrophenyl)thio)acetate (S-Aryl Thioether Intermediate)
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.84 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add 30 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Nucleophile Addition: Slowly add ethyl thioglycolate (1.20 g, 10.0 mmol) to the stirring suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Workup: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water. A yellow precipitate should form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with water. The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield the pure S-aryl thioether intermediate.
Protocol 2: Synthesis of Ethyl 3-amino-6-fluorobenzothiophene-7-carbonitrile-2-carboxylate
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the S-aryl thioether intermediate (2.84 g, 10.0 mmol) in a mixture of 50 mL of ethanol and 25 mL of water.
-
Reagent Addition: Add sodium dithionite (8.71 g, 50.0 mmol) in portions to the stirring solution. The reaction is exothermic, and the color of the solution may change.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-3 hours. Monitor the reaction by TLC (hexanes/ethyl acetate 1:1) until the starting material is consumed.
-
Workup: After cooling to room temperature, pour the reaction mixture into 150 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the desired benzothiophene derivative.
Visualizing the Experimental Workflow
Caption: A step-by-step workflow for the synthesis of benzothiophene derivatives.
Characterization Data
The synthesized benzothiophene derivatives should be characterized using standard analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. Key diagnostic signals include the disappearance of the nitro group and the appearance of an amino group proton signal in the ¹H NMR spectrum, as well as characteristic shifts for the aromatic protons and carbons of the benzothiophene core.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the nitrile (C≡N) stretch and the amino (N-H) stretches.
-
Melting Point: The melting point of the solid product should be determined to assess its purity.
| Compound | Molecular Formula | MW | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | MS (ESI) m/z |
| Example Product | C₁₂H₉FN₂O₂S | 264.28 | Anticipated signals: Aromatic protons, NH₂ protons, ethyl ester protons. | Anticipated signals: Aromatic carbons, C=O, C≡N, ethyl ester carbons. | [M+H]⁺ |
(Note: The table presents anticipated data. Actual experimental values should be filled in upon synthesis and characterization.)
Applications in Drug Discovery
The synthesized benzothiophene-7-carbonitrile scaffold is a versatile platform for further chemical modification. The amino group at the 3-position can be readily functionalized through acylation, alkylation, or diazotization reactions to generate a diverse library of compounds for high-throughput screening.[1] The ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. These derivatives can be evaluated for a range of biological activities, including but not limited to:
-
Anticancer Activity: Many benzothiophene derivatives have shown potent cytotoxic effects against various cancer cell lines.[1][2]
-
Anti-inflammatory Effects: Several analogs exhibit significant anti-inflammatory properties.[1][2]
-
Antimicrobial Activity: The benzothiophene scaffold has been incorporated into compounds with broad-spectrum antibacterial and antifungal activities.[1][2]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of novel benzothiophene derivatives from the readily available starting material, this compound. The described two-step sequence, involving a nucleophilic aromatic substitution followed by a reductive cyclization, offers a robust and versatile route to this important heterocyclic scaffold. By following the detailed protocols and understanding the underlying chemical principles, researchers in medicinal chemistry and drug development can efficiently generate libraries of benzothiophene derivatives for biological evaluation, accelerating the discovery of new therapeutic agents.
References
- BenchChem. (n.d.). Application Notes: High-Throughput Screening of Novel Benzothiophenes for Drug Discovery.
- Wable, J. B., Mascarenhas, C., Akolkar, H. N., Darekar, N. R., & Prabhu, P. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene. In S. Kulkarni, H. Akolkar, V. M. Khedkar, & A. K. Haghi (Eds.), S-Heterocycles Retrospect, Prospects, and Biological Applications (Ch. 12, pp. 352-382). Royal Society of Chemistry.
- Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.
- ResearchGate. (2025). An overview of benzo [b] thiophene-based medicinal chemistry.
- Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.
- National Institutes of Health. (n.d.). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents.
- Alikhani, Z., Albertson, A. G., Walter, C. A., Masih, P. J., & Kesharwani, T. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry, 87(9), 6312–6320.
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of 2-Nitro-benzo[b]thiophene-3-carbonitrile.
- National Institutes of Health. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
- Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions.
- National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 1,2,4,5-Tetrafluoro-3-nitrobenzene.
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- 6. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: The Pivotal Role of 3,4-Difluoro-5-nitrobenzonitrile in Targeted Cancer Therapy
Introduction: The Strategic Importance of Fluorinated Scaffolds in Oncology
In the landscape of modern medicinal chemistry, fluorinated aromatic compounds have emerged as indispensable building blocks for the development of targeted therapeutics. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. 3,4-Difluoro-5-nitrobenzonitrile stands out as a particularly valuable intermediate in this class. Its molecular architecture—a benzonitrile core activated by two fluorine atoms and a strongly electron-withdrawing nitro group—makes it an exceptionally reactive and versatile scaffold for constructing complex pharmaceutical agents, especially kinase inhibitors for cancer therapy.[1]
The power of this molecule lies in its susceptibility to Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction in pharmaceutical synthesis. The nitro and nitrile groups create a strong electron deficit in the aromatic ring, priming the carbon atoms attached to the fluorine atoms for nucleophilic attack.[2] This allows for the precise and efficient displacement of the fluoride ions, enabling medicinal chemists to forge the complex heterocyclic structures that define many modern targeted drugs. This guide provides an in-depth exploration of this compound's application in cancer research, focusing on its role in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors and providing detailed protocols for its use.
Core Application: Synthesis of Third-Generation EGFR Inhibitors like Osimertinib
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[3] Its aberrant activation, often due to mutations, is a key driver in several cancers, most notably non-small cell lung cancer (NSCLC).[4][5] While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) were effective against initial sensitizing mutations (e.g., L858R, Exon 19del), patients often develop resistance, most commonly through the T790M "gatekeeper" mutation.[6]
Third-generation EGFR inhibitors, such as Osimertinib, were specifically designed to overcome this resistance while sparing wild-type EGFR, thereby reducing toxicity.[7] The synthesis of Osimertinib and its analogues heavily relies on building blocks like this compound. The difluoro-nitroaromatic core is essential for constructing the central pyrimidine ring system of the drug through sequential SNAr reactions.[8][9]
The EGFR Signaling Cascade and Point of Inhibition
Dysregulated EGFR signaling leads to the downstream activation of pro-survival pathways like RAS-RAF-MAPK and PI3K-AKT, driving uncontrolled tumor cell proliferation.[3] Third-generation inhibitors covalently bind to a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain, effectively shutting down this oncogenic signaling, even in the presence of the T790M resistance mutation.
Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.
The Chemistry: Nucleophilic Aromatic Substitution (SNAr)
The utility of this compound is predicated on the SNAr mechanism. This is not a simple displacement; it is a two-step addition-elimination process.
-
Addition of Nucleophile: A nucleophile (e.g., an amine) attacks one of the electron-deficient carbons bonded to a fluorine atom. This breaks the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized by the powerful electron-withdrawing nitro and nitrile groups, which is crucial for stabilizing this high-energy intermediate.[10][11]
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is an excellent leaving group. This step is typically fast.
The presence of two fluorine atoms allows for sequential, controlled substitutions, enabling the construction of complex, asymmetric molecules by using different nucleophiles in a stepwise fashion.[12]
Comparative Reactivity of Halo-Nitrobenzonitriles
The choice of halogen on the aromatic ring significantly impacts reactivity in SNAr reactions. Fluorine's high electronegativity makes the attached carbon highly electrophilic and an excellent target for nucleophilic attack. Furthermore, the C-F bond is strong, but the fluoride ion is a superb leaving group in this context. This makes fluoro-substituted precursors the most reactive and preferred starting materials for syntheses where efficiency and yield are critical.[2]
| Parameter | 4-Fluoro-3-nitrobenzonitrile | 4-Chloro-3-nitrobenzonitrile | 4-Bromo-3-nitrobenzonitrile |
| CAS Number | 1009-35-4 | 939-80-0 | 89642-49-9 |
| Reactivity in SNAr | Highest | Intermediate | Lowest |
| Rationale | Fluorine is the most electronegative halogen, strongly activating the ring for nucleophilic attack.[2] | Chlorine is less activating than fluorine, leading to slower reaction rates. | Bromine is the least activating of the three, resulting in the slowest kinetics. |
| Primary Use Case | Preferred for industrial-scale synthesis where reaction time and efficiency are paramount (e.g., Alectinib, Osimertinib precursors).[2] | Viable alternative when cost is a primary concern and slower reaction times are acceptable. | Used less frequently in time-sensitive discovery or production settings. |
Experimental Protocol: Synthesis of a Key Kinase Inhibitor Intermediate
This protocol details a representative SNAr reaction using this compound and a model amine nucleophile, a critical step in building the core structure of many kinase inhibitors.
Objective: To synthesize N-(2-(diethylamino)ethyl)-4-fluoro-5-nitro-2-aminobenzonitrile, a key intermediate scaffold.
Causality and Experimental Design:
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is chosen because it can solvate the reactants and the charged Meisenheimer complex without interfering with the nucleophile (i.e., it has no acidic protons).[10]
-
Base: A non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is used to deprotonate the amine nucleophile, increasing its nucleophilicity without competing in the SNAr reaction. An inorganic base like K₂CO₃ can also be used.[10]
-
Temperature: The reaction is often heated to increase the reaction rate, although the high reactivity of the difluoro compound may allow for lower temperatures. Reaction progress should be monitored to determine the optimal temperature.
Workflow Diagram
Caption: General experimental workflow for SNAr reactions.
Step-by-Step Methodology
Materials:
-
This compound (1.0 eq)
-
N,N-Diethylethylenediamine (nucleophile, 1.1 eq)
-
Diisopropylethylamine (DIPEA, 2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere of nitrogen, add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF via syringe to dissolve the starting material. Add DIPEA (2.0 eq) to the solution.
-
Nucleophile Addition: Slowly add N,N-Diethylethylenediamine (1.1 eq) to the stirring solution at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash twice with brine to remove residual DMF.
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[10]
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure monosubstituted product.
Conclusion
This compound is more than a simple chemical intermediate; it is a key enabling tool in the fight against cancer. Its precisely arranged functional groups provide a reactive handle for medicinal chemists to build sophisticated molecules capable of targeting specific oncogenic drivers. Its central role in the synthesis of third-generation EGFR inhibitors like Osimertinib highlights its importance in overcoming drug resistance, a major challenge in oncology.[7][8] The protocols and principles outlined in this guide demonstrate the compound's utility and provide a foundational framework for researchers and drug development professionals seeking to leverage its unique chemical properties for the discovery of next-generation cancer therapies.
References
- Voulgari, P., et al. (2021). Improvements in the Synthesis of the Third‐Generation EGFR Inhibitor Osimertinib. ChemistrySelect. [Link][10]
- Li, J. (2025). Synthetic Strategies in the Preparation of Osimertinib.
- Voulgari, P., et al. (2021). Optimized synthetic protocol for the preparation of osimertinib.
- Genentech, Inc. (2022). Improved process for preparing osimertinib or a salt thereof.
- ResearchGate. (n.d.). Synthesis of osimertinib mesylate.
- Albrecht, W., et al. (2022). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor.
- Lee, K., et al. (2021). Rational Computational Design of Fourth-Generation EGFR Inhibitors to Combat Drug-Resistant Non-Small Cell Lung Cancer.
- Zhejiang Yongtai Technology Co., Ltd. (2020). Preparation method of 3, 4-difluorobenzonitrile.
- Jha, A., et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism.
- Burooj, M., et al. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities.
- Sharma, A., et al. (2023). A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer.
- Lin, J. J., et al. (2014). The roles of epidermal growth factor receptor (EGFR) inhibitors in the management of lung cancer. PubMed. [Link][7]
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- 3. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Computational Design of Fourth-Generation EGFR Inhibitors to Combat Drug-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The roles of epidermal growth factor receptor (EGFR) inhibitors in the management of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yields with 3,4-Difluoro-5-nitrobenzonitrile
Welcome to the technical support center for 3,4-Difluoro-5-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during its use, particularly in nucleophilic aromatic substitution (SNAr) reactions. Our goal is to empower you with the scientific rationale behind experimental protocols to enhance your reaction yields and purity.
Understanding the Reactivity of this compound
This compound is a highly valuable building block in medicinal chemistry and materials science. Its reactivity is dominated by the electron-deficient nature of the benzene ring, a consequence of the strong electron-withdrawing effects of the nitro (-NO₂) and nitrile (-CN) groups. This electronic arrangement makes the aromatic ring susceptible to attack by nucleophiles, facilitating SNAr reactions.
A critical aspect of this molecule is the regioselectivity of nucleophilic attack. The two fluorine atoms are not equally reactive. The fluorine at the C-4 position is para to the strongly activating nitro group, while the fluorine at the C-3 position is meta. In SNAr reactions, electron-withdrawing groups stabilize the negatively charged intermediate (the Meisenheimer complex) most effectively when they are positioned ortho or para to the site of nucleophilic attack. Consequently, the fluorine at the C-4 position is significantly more activated and will be preferentially displaced by most nucleophiles.
Frequently Asked Questions (FAQs)
Q1: Which fluorine atom on this compound is more reactive in a nucleophilic aromatic substitution (SNAr) reaction?
A1: The fluorine atom at the C-4 position is significantly more reactive. This is because the C-4 position is para to the electron-withdrawing nitro group, which provides substantial resonance stabilization to the negative charge of the Meisenheimer complex formed during the reaction. The fluorine at the C-3 position is meta to the nitro group and thus offers less stabilization to the intermediate, making it a much less favorable site for nucleophilic attack.
Q2: What are the most common nucleophiles used with this substrate?
A2: A wide range of nucleophiles can be employed, including:
-
Nitrogen nucleophiles: Primary and secondary amines (aliphatic and aromatic).
-
Oxygen nucleophiles: Alcohols (as alkoxides) and phenols (as phenoxides).
-
Sulfur nucleophiles: Thiols (as thiolates).
Q3: What are the typical solvents and bases for SNAr reactions with this compound?
A3: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF) are commonly used as they can solvate the charged intermediates effectively. The choice of base depends on the nucleophile. For amine nucleophiles, non-nucleophilic organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are often used. For less nucleophilic alcohols and thiols, a stronger base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) may be necessary to generate the corresponding alkoxide or thiolate in situ.
Q4: Can the nitrile group react under the conditions of the SNAr reaction?
A4: Yes, under certain conditions, the nitrile group can undergo hydrolysis to form a primary amide or a carboxylic acid. This is more likely to occur if the reaction is run in the presence of strong acids or bases, especially with prolonged reaction times or at elevated temperatures.[1][2] If amide formation is a persistent issue, it is advisable to use milder bases and the minimum necessary reaction time.
Troubleshooting Guide
This section addresses common problems encountered when using this compound and provides systematic solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Conversion of Starting Material | 1. Insufficiently reactive nucleophile: The chosen nucleophile may not be strong enough to attack the aromatic ring. 2. Low reaction temperature: The activation energy for the reaction has not been overcome. 3. Ineffective base: The base may not be strong enough to deprotonate the nucleophile or neutralize the HF generated. 4. Poor quality of reagents or solvent: Moisture or impurities can quench reagents. | 1. For alcohols or thiols, convert them to their more reactive conjugate base (alkoxide/thiolate) using a strong base like NaH or KH. For amines, consider a more nucleophilic alternative if possible. 2. Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC or LC-MS.[3] 3. For amine reactions, ensure at least one equivalent of a non-nucleophilic base (e.g., TEA, DIPEA) is used. For other nucleophiles, switch to a stronger base (e.g., K₂CO₃, NaH). 4. Use anhydrous solvents and ensure the purity of all reagents. |
| Formation of Di-substituted Byproduct | 1. Excess nucleophile: Using a large excess of the nucleophile increases the probability of a second substitution at the less reactive C-3 position. 2. High reaction temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for the second substitution. | 1. Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the nucleophile.[3] 2. Maintain a lower reaction temperature, especially during the addition of the nucleophile. |
| Formation of an Unidentified Polar Byproduct | 1. Hydrolysis of the nitrile group: Under basic or acidic conditions, the nitrile can hydrolyze to a primary amide or a carboxylic acid.[4][5] | 1. Use milder reaction conditions (lower temperature, shorter reaction time). If using a strong base, ensure the reaction is worked up promptly upon completion. Characterize the byproduct by IR (look for C=O stretch) and Mass Spectrometry to confirm hydrolysis. |
| Reaction Stalls Before Completion | 1. Incomplete deprotonation of the nucleophile: The base may be consumed or not be strong enough for complete conversion. 2. Product inhibition: The product may be interfering with the reaction. | 1. Add an additional portion of the base and monitor the reaction. 2. Dilute the reaction mixture with more solvent. |
| Difficult Purification | 1. Residual base or salts: Inorganic salts or the organic base can complicate purification. 2. Similar polarity of product and starting material: This can make chromatographic separation challenging. | 1. Perform an aqueous work-up. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove amine bases, followed by a wash with saturated sodium bicarbonate solution and brine. 2. Optimize your column chromatography conditions. A different solvent system or a gradient elution may be necessary. Recrystallization can also be an effective purification method.[6] |
Visualizing the Troubleshooting Logic
Caption: A flowchart for troubleshooting common issues in reactions with this compound.
Experimental Protocols
The following are generalized, yet detailed, step-by-step protocols for typical SNAr reactions. Note: These should be adapted based on the specific nucleophile and laboratory conditions.
Protocol 1: Reaction with an Amine Nucleophile
This protocol describes a typical procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add DIPEA (1.5 eq) to the solution, followed by the dropwise addition of the amine nucleophile (1.1 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80°C, depending on the reactivity of the amine.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reaction with a Thiol Nucleophile
This protocol details the reaction with a thiol, which typically requires a base to form the more nucleophilic thiolate.
Materials:
-
This compound
-
Thiol (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add NaH (1.2 eq).
-
Add anhydrous THF and cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of the thiol (1.1 eq) in anhydrous THF to the NaH suspension. Stir for 20-30 minutes at 0°C to allow for the formation of the sodium thiolate.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizing the General SNAr Workflow
Caption: A generalized experimental workflow for SNAr reactions involving this compound.
References
- BenchChem. (2025). A Comprehensive Technical Guide to 4-Fluoro-3-nitrobenzonitrile (CAS: 1009-35-4).
- BenchChem. (2025).
- ChemicalBook. 4-FLUORO-3-NITROBENZONITRILE synthesis.
- BenchChem. (2025). Application Notes and Protocols: 4-Fluoro-3-nitrobenzonitrile in Agrochemical Development.
- PrepChem.com. Synthesis of 4-amino-3-nitrobenzonitrile.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
- Chemistry Steps. Converting Nitriles to Amides.
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity of the Nitrile Group in 4-Fluoro-3-nitrobenzonitrile.
- Semantic Scholar. Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media.
- HETEROCYCLES, Vol. 71, No. 1, 2007. ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE.
- ResearchGate. Scheme 1 Selective hydrolysis of nitriles to amides.
- Biosynth. 4-Fluoro-5-methoxy-2-nitrobenzonitrile.
- BenchChem. (2025).
- Google Patents. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
- ResearchGate. The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group.
- PubMed Central. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Organic Chemistry Portal.
- Google Patents. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
- Organic Syntheses. (2024).
- BenchChem. (2025). Application Notes and Protocol: Nucleophilic Aromatic Substitution (SNAr) on 2-Ethoxy-4,6-difluoropyrimidine.
- ChemRxiv. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over.
Sources
- 1. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
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- 5. researchgate.net [researchgate.net]
- 6. 4-FLUORO-3-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
common side reactions and byproducts in 3,4-Difluoro-5-nitrobenzonitrile synthesis
Welcome to the technical support center for the synthesis of 3,4-Difluoro-5-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation encountered during this synthesis. The information provided herein is based on established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key reaction types involved?
The most prevalent and industrially scalable synthesis of this compound typically starts from 3,4-difluorobenzonitrile. The core transformation is an electrophilic aromatic substitution, specifically a nitration reaction.
The synthesis can be broadly categorized into two main steps:
-
Nitration: The aromatic ring of 3,4-difluorobenzonitrile is nitrated using a mixture of nitric acid and sulfuric acid. The strong electron-withdrawing nature of the nitrile group and the fluorine atoms deactivates the ring, necessitating potent nitrating conditions.
-
Work-up and Purification: Following the reaction, the product is isolated and purified, typically through quenching, extraction, and recrystallization or chromatography.
Q2: I am observing the formation of multiple isomers during the nitration of 3,4-difluorobenzonitrile. How can I control the regioselectivity?
The directing effects of the substituents on the aromatic ring govern the position of the incoming nitro group. In 3,4-difluorobenzonitrile, the nitrile group is a meta-director, while the fluorine atoms are ortho, para-directors. The interplay of these directing effects can lead to the formation of several isomers.
Key factors influencing regioselectivity:
-
Steric Hindrance: The position ortho to the nitrile group (position 2) is sterically hindered, making substitution at this site less favorable.
-
Electronic Effects: The fluorine at position 3 and 4 direct ortho and para. The position para to the 4-fluoro substituent is position 1 (occupied by the nitrile), and ortho is position 5 and 3. The position para to the 3-fluoro substituent is position 6, and ortho is position 2 and 4. The nitrile group strongly deactivates the ring, particularly at the ortho and para positions, directing the incoming electrophile to the meta position (position 5).
-
Reaction Temperature: Lower temperatures generally favor the thermodynamically more stable product, which in this case is the desired this compound.
Troubleshooting Isomer Formation:
| Issue | Probable Cause | Recommended Solution |
| High levels of 2-nitro and 6-nitro isomers | High reaction temperature, incorrect ratio of nitrating agents. | Maintain a low reaction temperature (typically 0-10 °C). Optimize the ratio of nitric acid to sulfuric acid to control the concentration of the nitronium ion. |
| Inconsistent isomer ratios between batches | Inconsistent addition rate of nitrating agent, poor temperature control. | Ensure a slow, controlled addition of the nitrating mixture to the substrate solution. Utilize a reliable cooling bath to maintain a consistent temperature. |
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from incomplete reaction, product degradation, or loss during work-up.
Potential Causes and Solutions for Low Yield:
| Probable Cause | Troubleshooting Steps |
| Incomplete Reaction | - Insufficient Nitrating Agent: Ensure the molar ratio of the nitrating agent is adequate. An excess is often required to drive the reaction to completion. - Short Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC to ensure it has gone to completion before quenching. - Low Reaction Temperature: While low temperatures are crucial for selectivity, a temperature that is too low can significantly slow down the reaction rate. A careful optimization of the temperature profile is necessary. |
| Product Degradation | - Over-nitration: Excessive reaction times or temperatures can lead to the formation of dinitro byproducts.[1] - Hydrolysis of the Nitrile Group: The strongly acidic conditions can lead to the hydrolysis of the nitrile group to a carboxylic acid.[2][3][4][5] |
| Loss During Work-up | - Incomplete Extraction: Ensure the correct solvent and pH are used during the extraction process to maximize the recovery of the organic product. - Precipitation Issues: If isolating by precipitation, ensure the quenching is done at an appropriate temperature to induce crystallization rather than oiling out. |
Troubleshooting Guide: Common Side Reactions and Byproducts
Over-nitration to Dinitro Compounds
Problem: Formation of 3,4-Difluoro-2,5-dinitrobenzonitrile or other dinitrated species.
Causality: The initial product, this compound, is still susceptible to further nitration, albeit at a slower rate. This is more likely to occur with prolonged reaction times, elevated temperatures, or an excessive concentration of the nitrating agent.[1]
Identification:
-
Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the addition of a second nitro group (M+45).
-
Nuclear Magnetic Resonance (NMR): The aromatic region of the ¹H NMR spectrum will show a further decrease in the number of protons and significant downfield shifts.
Mitigation Strategy:
-
Strict Temperature Control: Maintain the reaction temperature below 10 °C.
-
Stoichiometric Control: Use a minimal excess of the nitrating agent.
-
Reaction Monitoring: Closely monitor the reaction by TLC or HPLC and quench it as soon as the starting material is consumed.
Hydrolysis of the Nitrile Group
Problem: Formation of 3,4-Difluoro-5-nitrobenzoic acid.
Causality: The cyano group (-CN) can undergo hydrolysis under the strong acidic conditions of the nitration mixture to form a carboxylic acid (-COOH).[2][3][4][5] This is often facilitated by the presence of water in the reaction mixture.
Identification:
-
Infrared (IR) Spectroscopy: Appearance of a broad O-H stretch (around 3000 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).
-
Solubility: The acidic byproduct will be soluble in aqueous base during extraction.
Mitigation Strategy:
-
Anhydrous Conditions: Use fuming nitric acid and concentrated sulfuric acid to minimize the water content.
-
Moderate Reaction Time: Avoid unnecessarily long reaction times to reduce the extent of hydrolysis.
Formation of Phenolic Byproducts
Problem: Nucleophilic substitution of a fluorine atom by hydroxide, leading to the formation of a fluoronitrophenol derivative.
Causality: Although less common under strongly acidic nitrating conditions, if the work-up procedure involves quenching with a large volume of water, localized areas of lower acidity and higher temperature could promote nucleophilic aromatic substitution (SNAr) of one of the activated fluorine atoms by water or hydroxide ions. The nitro group strongly activates the ring towards nucleophilic attack.[6][7][8][9][10]
Identification:
-
LC-MS: Detection of a product with a mass corresponding to the replacement of a fluorine atom with a hydroxyl group (M-19+17).
-
Color Change: Phenolic compounds can often lead to colored impurities in the final product.
Mitigation Strategy:
-
Controlled Quenching: Quench the reaction mixture slowly by adding it to ice or a cold, stirred aqueous solution to dissipate heat effectively.
-
Avoid Strong Bases During Initial Work-up: Neutralize the reaction mixture carefully, avoiding a highly basic environment until after the product has been extracted into an organic solvent.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: Troubleshooting workflow for synthesis.
Experimental Protocol: Purification by Recrystallization
This protocol provides a general guideline for the purification of crude this compound. The choice of solvent is critical and may require some optimization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude product in an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of the chosen recrystallization solvent to the flask.
-
Gently heat the mixture on a hot plate with stirring. Add more solvent portion-wise until the solid completely dissolves at or near the boiling point of the solvent.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath to induce crystallization.
-
Once crystallization is complete, collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to obtain the pure this compound.
References
- Sythana, S. K., et al. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development, 18(7), 850-854.
- Jordan, A., Stoy, P., & Sneddon, H. F. (2021). Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry. Chemical Reviews, 121(3), 1582-1622.
- Lévai, G., et al. (2020). Continuous Synthesis and Purification by Coupling a Multistep Flow Reaction with Centrifugal Partition Chromatography. Organic Process Research & Development, 24(10), 2046-2056.
- Smith, J. A., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 29(15), 3423.
- Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia.
- Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile.
- ResearchGate. (n.d.). Figure S2. Study of hydrolysis of benzonitrile.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of 2,3-Difluorobenzonitrile: Synthesis and Reactivity Explained.
- Pen-Tung Sah, et al. (n.d.). 3,5-Difluoro-4-nitrobenzonitrile: A Key Intermediate for Advanced Chemical Synthesis.
- YouTube. (2016). Base Hydrolysis of Benzonitrile.
- Chemguide. (n.d.). Hydrolysing Nitriles.
- Google Patents. (n.d.). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
- Journal of Chemical Research, Synopses. (n.d.). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†.
- Alachem Co., Ltd. (n.d.). This compound.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2,4-Difluoro-5-Nitrobenzonitrile: Properties, Applications, and Synthesis.
- Google Patents. (n.d.). CN108409605B - Preparation method of 3, 4-difluorobenzonitrile.
- Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.
- ResearchGate. (n.d.). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group.
- Google Patents. (n.d.). CN102690214A - Industrial preparation process for 3,4-difluorobenzonitrile.
- Organic Syntheses. (n.d.). p-NITROBENZONITRILE.
- ePrints Soton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics.
- Google Patents. (n.d.). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
- Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives.
Sources
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 3. scribd.com [scribd.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Solvent Conditions for Reactions Involving 3,4-Difluoro-5-nitrobenzonitrile
Welcome to the technical support center for optimizing reactions with 3,4-Difluoro-5-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into solvent selection and troubleshooting for this versatile reagent. The following question-and-answer format directly addresses common challenges to ensure your experiments are successful, efficient, and reproducible.
I. Understanding the Reactivity of this compound
Question: What are the key chemical properties of this compound that influence solvent choice?
Answer: this compound is a highly activated aromatic system primed for nucleophilic aromatic substitution (SNAr) reactions. Its reactivity is governed by several key features:
-
Electron-Deficient Ring: The potent electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups create a significant partial positive charge on the aromatic ring, making it susceptible to attack by nucleophiles.
-
Two Leaving Groups: The presence of two fluorine atoms provides two potential sites for substitution. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[1][2] The rate-determining step is typically the nucleophilic attack, not the cleavage of the strong C-F bond.[2]
-
Polarity: The molecule possesses significant polarity due to the cumulative effect of its functional groups. This dictates its solubility in various organic solvents.
The primary challenge and opportunity in working with this reagent lie in controlling the selectivity of the substitution (mono- versus di-substitution) and managing the reaction rate, both of which are heavily influenced by the solvent system.
II. FAQs: Solvent Selection and Optimization
Question: I'm setting up an SNAr reaction with this compound. What is the best starting solvent?
Answer: For SNAr reactions, polar aprotic solvents are almost always the preferred choice. These solvents can solvate the cation of the nucleophile's salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and more reactive.
A general hierarchy of commonly used polar aprotic solvents for SNAr reactions is:
-
Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): These are excellent solvents for SNAr reactions, often leading to high reaction rates.
-
Acetonitrile (ACN): A versatile solvent with a lower boiling point than DMSO and DMF, which can be advantageous for workup.
-
Tetrahydrofuran (THF): A good option, particularly when milder conditions are desired. It is less polar than DMSO, DMF, and ACN, which can sometimes help in controlling reactivity.[3]
Recommendation: Start with Acetonitrile (ACN) or Tetrahydrofuran (THF) . They are effective, readily available, and generally easier to remove during workup than higher boiling point solvents like DMSO and DMF.
Question: My reaction is sluggish in Acetonitrile. What are my options?
Answer: If your reaction is slow, you have several avenues for optimization:
-
Increase Solvent Polarity: Switch to a more polar aprotic solvent like DMF or DMSO . The increased polarity will better stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction.
-
Elevate the Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. However, be cautious, as this may also promote side reactions or di-substitution.
-
Choice of Base: The strength and solubility of the base are critical. If you are using a solid base like potassium carbonate (K₂CO₃), ensure it is finely powdered to maximize surface area. For more challenging reactions, a stronger, more soluble base like a tertiary amine (e.g., triethylamine) or an inorganic base in a suitable solvent might be necessary.
Question: I am observing di-substitution. How can I favor mono-substitution?
Answer: Achieving mono-substitution is a common challenge. Here are some strategies:
-
Less Polar Solvent: Move to a less polar solvent such as THF or even an aromatic solvent like toluene .[3] This can temper the reactivity of the system.
-
Lower Temperature: Running the reaction at a lower temperature will slow down both the first and second substitution, but it will have a more pronounced effect on the generally slower second substitution.
-
Stoichiometry Control: Use a slight excess of the nucleophile (e.g., 1.1 equivalents) relative to the this compound.
-
Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor the second substitution.
| Solvent Class | Examples | Suitability for SNAr with this compound | Rationale |
| Polar Aprotic | DMSO, DMF, ACN, THF | Excellent | Stabilizes the Meisenheimer complex and enhances nucleophile reactivity. |
| Polar Protic | Water, Ethanol, Methanol | Generally Poor | Solvates and deactivates the anionic nucleophile through hydrogen bonding. Can act as a competing nucleophile. |
| Non-Polar | Toluene, Hexane | Poor to Moderate | Limited solubility of polar reactants. Can be useful to slow down highly reactive systems. |
Question: Can I use a protic solvent like ethanol?
Answer: The use of protic solvents like ethanol or water is generally discouraged for SNAr reactions with anionic nucleophiles. These solvents form a hydrogen-bonding cage around the nucleophile, which stabilizes it and reduces its reactivity. Furthermore, alcohols can act as nucleophiles themselves, leading to unwanted side products. However, for certain applications, such as those employing micellar catalysis, reactions in water are being explored as a greener alternative.[4][5][6][7]
III. Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Insufficiently reactive nucleophile. 2. Inappropriate solvent. 3. Inactive base. 4. Low temperature. | 1. Switch to a more polar aprotic solvent (THF → ACN → DMF → DMSO). 2. Increase the reaction temperature in increments of 10-20°C. 3. Use a stronger or more soluble base. Ensure the base is dry. 4. Consider a more potent nucleophile if chemically feasible. |
| Formation of Di-substituted Product | 1. High reactivity of the mono-substituted intermediate. 2. High reaction temperature. 3. Excess nucleophile. | 1. Use a less polar solvent (e.g., THF, Toluene). 2. Lower the reaction temperature. 3. Use a precise stoichiometry of the nucleophile (1.0-1.1 equivalents). 4. Employ slow addition of the nucleophile. |
| Presence of Impurities/Side Products | 1. Reaction with residual water. 2. Decomposition of starting material or product. 3. Reaction with the solvent. | 1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). 2. Avoid excessive heat. 3. For solvents like DMF, be aware of potential formylation side reactions at high temperatures. |
| Difficult Product Isolation | 1. High-boiling point solvent (DMSO, DMF). 2. Emulsion formation during workup. | 1. If possible, use a lower boiling point solvent (ACN, THF). 2. For high-boiling solvents, perform a diligent aqueous workup with multiple extractions. 3. To break emulsions, add brine or filter the mixture through celite. |
IV. Experimental Protocols and Visualizations
Workflow for Solvent Screening
The following diagram illustrates a systematic approach to solvent screening for your SNAr reaction.
Caption: A systematic workflow for initial solvent screening and subsequent optimization.
Troubleshooting Logic for Low Yield
This decision tree provides a logical path for troubleshooting low-yielding reactions.
Caption: A decision tree for systematically troubleshooting low-yielding SNAr reactions.
V. Safety and Handling
This compound is a potentially hazardous chemical. Always consult the Safety Data Sheet (SDS) before use.[8] General precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood.
-
First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[8][9]
VI. References
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 4. Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. capotchem.cn [capotchem.cn]
- 9. echemi.com [echemi.com]
Technical Support Center: Catalyst Selection for Hydrogenation of 3,4-Difluoro-5-nitrobenzonitrile
Welcome to the technical support center for the selective hydrogenation of 3,4-Difluoro-5-nitrobenzonitrile. This guide is designed for researchers, chemists, and process development professionals who are working on the synthesis of 3,4-Difluoro-5-aminobenzonitrile, a critical intermediate in pharmaceutical and agrochemical development. This resource provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting common experimental challenges.
Section 1: Frequently Asked Questions (FAQs) on Initial Catalyst Selection
This section addresses the primary questions researchers face when developing a hydrogenation protocol for this specific substrate. The principal challenge is achieving high chemoselectivity: reducing the nitro group to an amine while preserving the vulnerable nitrile and fluoro functionalities.
Question: What is the best starting catalyst for the hydrogenation of this compound?
Answer: For initial screening, a 5% Palladium on Carbon (Pd/C) catalyst is the industry-standard starting point.[1]
-
Why Pd/C? Palladium is highly active for the reduction of aromatic nitro groups under mild conditions (e.g., room temperature, low hydrogen pressure), which minimizes the risk of side reactions.[2] Carbon is a relatively inert support that provides a high surface area for the catalyst.
-
Causality: The mechanism of nitro group reduction on palladium surfaces is well-established and generally favored kinetically over nitrile reduction or hydrodefluorination under optimized conditions. The goal is to find a process window where the rate of nitro reduction is significantly faster than the rates of undesired reactions.
However, be aware that every substrate is unique. While Pd/C is a robust starting point, the electronic effects of the two fluorine atoms and the nitrile group can influence catalyst performance and selectivity. It is crucial to monitor the reaction closely for byproduct formation.
Question: What are the primary potential side reactions, and which catalysts are more prone to them?
Answer: There are two main undesired side reactions to monitor:
-
Hydrodefluorination (HDF): The cleavage of one or both C-F bonds. This is a significant concern as it leads to impurity profiles that can be difficult to separate. Palladium catalysts, while generally selective, can promote HDF under harsh conditions (high temperature, high pressure) or with prolonged reaction times.[3][4]
-
Nitrile Group Reduction: The hydrogenation of the benzonitrile to a benzylamine or even further to a methyl group. Raney Nickel is particularly notorious for its high activity towards nitrile reduction, making it a less ideal choice where nitrile preservation is critical.[5][6]
The diagram below illustrates the potential reaction pathways.
Caption: Reaction pathways for the hydrogenation of this compound.
Question: Are there more selective alternatives to Palladium catalysts?
Answer: Yes. If chemoselectivity is a persistent issue with Pd/C, consider the following alternatives:
-
Platinum on Carbon (Pt/C): Platinum can sometimes offer superior selectivity, showing less propensity for hydrodehalogenation compared to palladium in certain systems.[7] It often requires slightly more forcing conditions (e.g., higher pressure or temperature) than palladium.[8]
-
Supported Gold (Au) Catalysts: Gold nanoparticles have emerged as exceptionally selective catalysts for nitro group reduction, often leaving other reducible functionalities like nitriles and halogens untouched.[9][10] The enhanced selectivity is attributed to unique electronic properties and the way the nitro group adsorbs onto the gold surface.[10]
-
Transfer Hydrogenation: This method avoids the use of high-pressure gaseous hydrogen, employing a hydrogen donor like ammonium formate or formic acid instead.[2] This technique, often used with Pd/C, can be milder and offer a different selectivity profile, potentially reducing HDF.[11]
The following table provides a comparative overview of common catalysts for this transformation.
| Catalyst | Typical Loading (w/w) | Pressure | Temperature (°C) | Pros | Cons |
| 5% Pd/C | 1-5% | 1-5 bar H₂ | 25-50 | High activity for nitro groups, widely available.[2] | Risk of hydrodefluorination (HDF) and nitrile reduction under harsh conditions.[12][13] |
| 5% Pt/C | 2-10% | 3-10 bar H₂ | 25-70 | Often higher selectivity against HDF than Pd/C.[7] | Generally lower activity than Pd/C, may require more forcing conditions. |
| Raney® Nickel | 5-20% | 5-50 bar H₂ | 50-100 | Inexpensive, highly active.[14] | Low chemoselectivity; high risk of nitrile reduction.[5] Pyrophoric and requires careful handling.[2] |
| Supported Au | 1-5% | 1-10 bar H₂ | 25-80 | Excellent chemoselectivity for the nitro group.[9][10] | Higher cost, may have lower overall activity than Pd/C. |
Section 2: Troubleshooting Guide
This section is structured to address specific problems you might encounter during your experiment.
Problem 1: My reaction is slow or has stalled completely.
-
Question: I've added my Pd/C catalyst, and after several hours, TLC/GC analysis shows mostly starting material. What's wrong?
Answer: A stalled reaction is typically due to issues with the catalyst, the hydrogen supply, or the reaction conditions.
-
Catalyst Deactivation/Poisoning:
-
Cause: The active sites on the catalyst can be blocked by "poisons." Sulfur-containing compounds are notorious poisons for palladium catalysts.[15] Ensure your starting material and solvent are free from any residual sulfur from previous steps. Other potential poisons include heavy metal ions or certain nitrogen heterocycles.[2]
-
Solution: Use high-purity, recently opened solvents. If poisoning is suspected, the catalyst lot may need to be discarded. Filtering the reaction mixture and adding a fresh charge of catalyst can sometimes restart the reaction.
-
-
Insufficient Hydrogen:
-
Cause: In a three-phase system (solid catalyst, liquid substrate, gaseous hydrogen), efficient mixing is critical for hydrogen to reach the catalyst surface.[2] Poor agitation or a leak in the hydrogen supply (e.g., a deflated balloon) will starve the reaction.
-
Solution: Ensure vigorous stirring (a vortex should be visible). For reactions at atmospheric pressure, ensure the hydrogen balloon remains inflated. For pressurized systems, check for leaks. If the reaction is intrinsically slow, increasing the hydrogen pressure (e.g., in a Parr shaker) is a standard next step.[8]
-
-
Poor Substrate Solubility:
-
Cause: If the this compound is not fully dissolved, the reaction becomes mass-transport limited.
-
Solution: Choose a solvent that fully dissolves the substrate. Common choices include methanol, ethanol, ethyl acetate (EtOAc), and tetrahydrofuran (THF).[2] A protic co-solvent like ethanol can sometimes accelerate the reaction even in a primary solvent like THF.[8]
-
The following flowchart provides a decision-making process for troubleshooting a stalled reaction.
Caption: Decision tree for troubleshooting a stalled hydrogenation reaction.
-
Problem 2: I'm observing significant byproduct formation.
-
Question: My reaction is producing an impurity with a lower molecular weight, and I suspect hydrodefluorination (HDF). How can I prevent this?
Answer: Hydrodefluorination is often a result of an overly active catalyst or overly harsh conditions.
-
Strategy 1: Milder Conditions: Before changing the catalyst, first attempt to moderate the reaction conditions.
-
Reduce Temperature: Run the reaction at room temperature or even slightly below.
-
Lower Hydrogen Pressure: Use a hydrogen balloon (approx. 1 atm) instead of a high-pressure vessel.
-
Limit Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reduction of the product.
-
-
Strategy 2: Change Catalyst Support or Metal:
-
-
Question: My desired amine product is forming, but I'm also seeing conversion of the nitrile group. What should I do?
Answer: This indicates your catalyst system is not sufficiently chemoselective.
-
Avoid Raney Nickel: If you are using Raney Nickel, this is the most likely cause. Switch to a noble metal catalyst like Pd/C or Pt/C.[5][13]
-
Optimize with Palladium: If you are already using Pd/C, the nitrile reduction is likely occurring after the desired amine is formed, suggesting the reaction conditions are too harsh. Follow the steps to mitigate HDF (lower temperature/pressure), as these will also disfavor the more difficult reduction of the nitrile.
-
Consider Catalyst Modifiers: In some cases, adding a small amount of a modifying agent can selectively poison the catalyst sites responsible for nitrile reduction without significantly impacting the nitro reduction rate. However, this requires careful screening and is a more advanced optimization technique.
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening
This protocol provides a standardized method for comparing the performance of different catalysts (e.g., 5% Pd/C, 5% Pt/C) on a small scale.
-
Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 500 mg, 1.0 eq).
-
Solvent Addition: Add a suitable solvent (e.g., 10 mL of ethanol) to completely dissolve the starting material.[2]
-
Inerting: Seal the flask with a septum. Purge the flask with nitrogen or argon for 5 minutes to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the hydrogenation catalyst (e.g., 25 mg, 5% w/w of 5% Pd/C).
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen, either by attaching a hydrogen-filled balloon or by connecting to a pressurized hydrogen line set to the desired pressure (e.g., 3 bar).
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Withdraw small aliquots via syringe at regular intervals (e.g., 30, 60, 120 minutes), filter through a small plug of celite or a syringe filter, and analyze by TLC, GC, or LC-MS to monitor the consumption of starting material and the formation of product and byproducts.[2]
-
Workup (Post-Reaction): Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with a small amount of the reaction solvent. The resulting filtrate contains the crude product.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Eluent System: A good starting point for the eluent is a mixture of Hexanes and Ethyl Acetate (e.g., 7:3 v/v). Adjust the polarity as needed to achieve good separation between the starting material, product, and any potential byproducts.
-
Visualization:
-
The nitro starting material is often a pale yellow color and is UV active.
-
The amine product is also UV active and will stain with potassium permanganate or ninhydrin stains.
-
The starting material (nitro) will have a higher Rf than the more polar product (amine). A complete reaction will show the disappearance of the starting material spot and the appearance of a new, lower Rf product spot.
-
References
- McNally, J. D., et al. (2017). Gas phase chemoselective hydrogenation of p-nitrobenzonitrile over gold: effect of metal particle size, support and the metal-support interface.
- McNally, J. D., et al. (2017). Gas phase chemoselective hydrogenation of p-nitrobenzonitrile over gold: effect of metal particle size, support and the metal-support interface. Taylor & Francis Online. [Link]
- Farkas, G., & Fodor, K. (1993). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst.
- Olivos-Suarez, A. I., et al. (2016). Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. National Institutes of Health (NIH). [Link]
- Li, Y., et al. (2016). Hydrodefluorination of Fluoroarenes Using Hydrogen Transfer Catalysts with a Bifunctional Iridium/NH Moiety.
- Mondal, B., et al. (2022). Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. National Institutes of Health (NIH). [Link]
- Whittaker, M. J., et al. (2012). Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions.
- Whittaker, M. J., et al. (2012). Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. Environmental Science & Technology. [Link]
- Kameyama, H., et al. (2022). Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle. MDPI. [Link]
- McNally, J. D., et al. (2017). Gas phase chemoselective hydrogenation of p-nitrobenzonitrile over gold: effect of metal particle size, support and the metal-su.
- Wang, D., et al. (2016). Highly efficient and selective photocatalytic hydrogenation of functionalized nitrobenzenes. Green Chemistry. [Link]
- Reddit. (2023). my nitro refuses to be reduced. r/Chempros. [Link]
- ResearchGate. (2018).
- Appiah, C., et al. (2020). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4'-(2,2',6,6'-tetrafluoro)
- Google Patents. (n.d.). CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile.
- Patsnap. (n.d.).
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- Google Patents. (n.d.). CN108409605B - Preparation method of 3, 4-difluorobenzonitrile.
- Nagornov, K. O., et al. (2016). Selective Blockage of the Catalyst Active Sites for the Hydrogenation of Various Functional Groups over Raney Nickel and Nickel. Prime Scholars. [Link]
- Hamilton, N. G., et al. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight.
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- Bayer, E., & Schumann, W. (1986). Ready hydrogenation of nitrobenzene and benzonitrile with a polymer-bound palladium catalyst.
- Boyd, A., et al. (2023). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Queen's University Belfast. [Link]
- Google Patents. (n.d.).
- N.E. CHEMCAT. (2025). Palladium Catalyst “CHOIS-5D” Enables Efficient, Low-Pd Loading Hydrogenation Under Sulfur-Rich Conditions. [Link]
- Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. [Link]
- Google Patents. (n.d.). CN102690214A - Industrial preparation process for 3,4-difluorobenzonitrile.
- ResearchGate. (n.d.). Raney® nickel-catalyzed hydrodeoxygenation and dearomatization under transfer hydrogenation conditions—Reaction pathways of non-phenolic compounds. [Link]
- van der Zwan, K. P., et al. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR.
- Radboud University. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. [Link]
- Boyd, A., et al. (2023). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen.
- Li, Z., et al. (2018). Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity. MDPI. [Link]
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troubleshooting failed reactions with 3,4-Difluoro-5-nitrobenzonitrile
Welcome to the dedicated technical support guide for 3,4-Difluoro-5-nitrobenzonitrile (CAS: 1119454-07-7).[1][2][3] This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of working with this highly functionalized and reactive building block. Here, we address common experimental failures through a structured, cause-and-effect framework, moving beyond simple procedural lists to provide deep mechanistic insights.
Understanding the Reactivity Profile
This compound is an electron-deficient aromatic ring, primed for Nucleophilic Aromatic Substitution (SNA r). Its reactivity is governed by the interplay of its substituents:
-
Nitro Group (-NO₂): A powerful electron-withdrawing group that significantly activates the ring for nucleophilic attack.
-
Nitrile Group (-CN): A moderate electron-withdrawing group, further enhancing the ring's electrophilicity.
-
Fluorine Atoms (-F): Excellent leaving groups in SNA r reactions. Their high electronegativity inductively withdraws electron density, activating the carbon to which they are attached.
The key to successful reactions lies in understanding the regioselectivity. The fluorine at the C4 position is ortho to the strongly activating nitro group, while the fluorine at the C3 position is para to the nitrile group and meta to the nitro group. Consequently, the C4 position is significantly more activated and will be the primary site of nucleophilic attack due to superior resonance stabilization of the Meisenheimer intermediate.[4][5][6]
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My SNA r reaction with an amine/alkoxide shows no or very low conversion. What are the most likely causes?
This is the most common issue and typically points to one of five areas: insufficient activation (base/nucleophile), inappropriate solvent, low temperature, poor reagent quality, or moisture contamination.
Causality Analysis: The rate-determining step in most SNA r reactions is the initial attack of the nucleophile on the electron-deficient ring to form a negatively charged intermediate known as a Meisenheimer complex.[6][7] If this step is not favorable, the reaction will not proceed.
Troubleshooting Protocol:
-
Evaluate Your Base and Nucleophile:
-
Amine Nucleophiles: Primary and secondary amines are often nucleophilic enough to react directly. However, if the amine is weakly nucleophilic or sterically hindered, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) is required to deprotonate the amine in situ or to scavenge the HF byproduct, driving the reaction forward.
-
Alcohol Nucleophiles: Alcohols require deprotonation by a strong base (e.g., NaH, KHMDS, t-BuOK) to form the much more potent alkoxide nucleophile. Ensure you are using at least one full equivalent of a suitable base.
-
-
Re-evaluate Your Solvent Choice:
-
The solvent must be aprotic and polar to dissolve the reagents and stabilize the charged Meisenheimer complex. Protic solvents (like ethanol or water) can solvate the nucleophile, reducing its reactivity, or even compete in the reaction.
-
Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (MeCN).[8]
-
Action: Ensure your solvent is anhydrous. Use a freshly opened bottle or a properly dried solvent.
-
-
Increase Reaction Temperature:
-
SNA r reactions often require thermal energy to overcome the activation barrier, even on a highly activated substrate. If you are running the reaction at room temperature, consider gently heating it.
-
Typical Temperature Range: 50 °C to 120 °C. Monitor the reaction by TLC or LC-MS to check for decomposition at higher temperatures.
-
-
Verify Reagent Quality:
-
Starting Material: Confirm the purity of your this compound.
-
Nucleophile: Ensure your amine or alcohol is pure. Liquid amines can absorb CO₂ and water from the air.
-
Base: Solid bases like K₂CO₃ can be hygroscopic. Dry them in an oven before use if necessary. NaH can lose activity if stored improperly; use a fresh bottle if in doubt.
-
Troubleshooting Workflow: Low Conversion
Caption: A logical workflow for diagnosing and solving low conversion issues.
FAQ 2: My reaction is producing a mixture of monosubstituted isomers. How can I improve regioselectivity?
While substitution at C4 is strongly favored, trace amounts of the C3-substituted isomer can form under certain conditions, leading to purification challenges.
Causality Analysis: The formation of the C3-substituted isomer occurs when the kinetic barrier for attack at C3 is overcome. This can happen at very high temperatures or with highly reactive, small nucleophiles that are less sensitive to steric hindrance. The Meisenheimer complex for C3-substitution is less stable as the negative charge cannot be delocalized onto the powerful nitro group.[5][6]
Improving Regioselectivity:
-
Lower the Reaction Temperature: This is the most effective method. A lower temperature will favor the kinetically preferred pathway (attack at C4), which has a lower activation energy.
-
Use a More Sterically Demanding Nucleophile (if possible): The area around C4 is slightly more sterically crowded due to the adjacent nitro group. A bulkier nucleophile will preferentially attack the more accessible C4 position.
-
Modify the Solvent: In some cases, solvent choice can subtly influence the transition state energies. Experimenting with a different polar aprotic solvent (e.g., switching from DMSO to NMP) may improve selectivity.
FAQ 3: I am observing di-substitution or other side products. What is happening?
The formation of unintended products points to conditions that are too harsh or the presence of reactive functional groups on your nucleophile.
Causality Analysis:
-
Di-substitution: After the first SNA r at C4, the product is generally less reactive than the starting material because the newly introduced electron-donating group (e.g., -OR, -NR₂) deactivates the ring towards further nucleophilic attack. However, under forcing conditions (high temperature, long reaction times, very strong nucleophile/base), a second substitution at C3 can occur.
-
Nitrile Hydrolysis: If water is present and the reaction is run with a strong base (e.g., NaOH, KOH) at high temperatures, the nitrile group can hydrolyze to a carboxamide and then to a carboxylic acid.[9]
-
Nitro Group Reduction: If your reaction conditions involve a potential reducing agent (e.g., certain sulfur nucleophiles like Na₂S, or catalytic hydrogenation conditions), the nitro group can be reduced to an amine.[10]
Mitigation Strategies:
| Issue | Recommended Action |
| Di-substitution | Lower the reaction temperature, reduce the reaction time, and use no more than 1.0-1.1 equivalents of the nucleophile. |
| Nitrile Hydrolysis | Use strictly anhydrous conditions. Opt for non-hydroxide bases like K₂CO₃ or NaH. |
| Nitro Reduction | Avoid reagents known to reduce nitro groups. If a thiol is used as a nucleophile, use a milder base and the lowest possible temperature. |
FAQ 4: Can the nitrile group be used in a subsequent reaction, such as a Sandmeyer reaction, after reducing the nitro group?
Yes, this is a common synthetic strategy. However, it comes with significant challenges.
Causality Analysis: Reducing the nitro group to an amine provides a handle for diazotization. The resulting diazonium salt can then undergo various transformations (e.g., Sandmeyer, Schiemann reactions).[11][12][13] However, the diazonium group is flanked by a nitrile and a fluorine, and the ring is no longer strongly electron-deficient. Attempted cyanation of a similar system (2,4-difluoro-6-nitrobenzenediazonium) has been reported to fail, leading instead to substitution of a fluorine by hydroxide from the aqueous medium and formation of a benzoquinone diazide.[14]
Protocol and Recommendations:
-
Nitro Reduction: Catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂, Fe/HCl) can be used to form 5-amino-3,4-difluorobenzonitrile.
-
Diazotization: The resulting aniline can be treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form the diazonium salt.[12]
-
Substitution: Introduce the desired nucleophile (e.g., CuCN for a Sandmeyer reaction).
-
Critical Pitfall: Be aware of competing reactions, especially hydrolysis. The presence of water can lead to unwanted phenol formation. Running the reaction under non-aqueous diazotization conditions may be necessary.
-
General Reaction Protocol: SNA r with a Secondary Amine
This protocol provides a robust starting point for the selective monosubstitution at the C4 position.
Caption: A standard workflow for the synthesis of 4-amino-3-fluoro-5-nitrobenzonitrile derivatives.
References
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- Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses.
- Plater, M. J., & Harrison, T. (2018). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research.
- Google Patents. US5294742A - Process for preparing 3,5-difluoroaniline. Google Patents.
- Sun, W., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of the Chinese Chemical Society.
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
- Chemistry Steps. Nucleophilic Aromatic Substitution. Chemistry Steps.
- Michigan State University Department of Chemistry. Reaction of Amines with Nitrous Acid. MSU Chemistry.
- Google Patents. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile. Google Patents.
- Wilshire, J. F. K. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Australian Journal of Chemistry.
- Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts.
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- Reddit. Nucleophilic aromatic substitution exam question. (2025). r/chemhelp.
- Last Minute Lecture. Nucleophilic Aromatic Substitution (SNAr) | Chapter 5 – Organic Chemistry (5th). (2023). YouTube.
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- ResearchGate. Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. (2014). ResearchGate.
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- PubChem. 2,4-Difluoro-5-nitrobenzonitrile. National Center for Biotechnology Information.
- MDPI. Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). (2021). MDPI.
- Journal of Chemical Research, Synopses. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation. (1999). Royal Society of Chemistry.
- PubChem. 3,5-Difluoro-4-nitrobenzonitrile. National Center for Biotechnology Information.
- NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Applications of 2,4-Difluoro-5-Nitrobenzonitrile in Chemistry. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
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Validation & Comparative
A Comparative Guide to the Structural Confirmation of 3,4-Difluoro-5-nitrobenzonitrile Derivatives by NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of molecular structure is a cornerstone of scientific rigor. In the synthesis of novel chemical entities, particularly those involving highly functionalized aromatic systems, ambiguity in substituent placement can lead to costly delays and misinterpretation of structure-activity relationships. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopic techniques for the definitive structural elucidation of 3,4-Difluoro-5-nitrobenzonitrile derivatives. We will explore the causality behind experimental choices and present supporting data to demonstrate the power of a multi-nuclear NMR approach.
The Challenge: Ambiguity in a Crowded Aromatic System
The structure of this compound presents a significant analytical challenge. The benzene ring is substituted with three strongly electron-withdrawing groups (two fluorine atoms, a nitro group, and a nitrile group), which profoundly influence the electronic environment of the remaining aromatic protons and carbons. This leads to complex ¹H NMR spectra that can be difficult to interpret in isolation. Furthermore, the presence of two fluorine atoms introduces the possibility of multiple isomers, making unambiguous assignment critical.
The Solution: A Multi-pronged NMR Strategy
To overcome these challenges, a comprehensive NMR analysis utilizing ¹H, ¹³C, and ¹⁹F nuclei is not just advantageous, it is essential. This multi-nuclear approach provides a self-validating system where data from each nucleus corroborates the others, leading to an unassailable structural assignment.
Experimental Workflow: From Sample Preparation to Data Acquisition
The following protocol outlines a robust workflow for acquiring high-quality NMR data for a generic this compound derivative.
Step-by-Step Experimental Protocols:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure good solubility and to avoid overlapping solvent signals with key resonances.[1]
-
¹H NMR Spectroscopy: Acquire a standard one-dimensional proton NMR spectrum. This initial spectrum will provide information on the number of different proton environments and their coupling patterns.
-
¹³C{¹H} NMR Spectroscopy: Obtain a proton-decoupled carbon-13 NMR spectrum. This experiment reveals the number of unique carbon environments in the molecule. The chemical shifts are indicative of the type of carbon (e.g., aromatic, nitrile).
-
¹⁹F NMR Spectroscopy: Acquire a fluorine-19 NMR spectrum. Due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range, this spectrum is crucial for confirming the presence and electronic environment of the fluorine atoms.[2]
-
2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. In an aromatic system, this helps to establish the connectivity of adjacent protons.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is a powerful tool for assigning carbon resonances based on their attached, and often more easily assigned, protons.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for this class of molecules. It reveals correlations between protons and carbons that are separated by two or three bonds. These long-range correlations are instrumental in piecing together the carbon skeleton and confirming the substitution pattern, especially for quaternary carbons that are not observed in the HSQC spectrum.
Spectral Analysis and Interpretation: A Case Study
To illustrate the power of this methodology, let us consider the expected NMR data for a hypothetical derivative: 3,4-Difluoro-5-nitro-1-(trifluoromethyl)benzene . While this is not a benzonitrile, its substitution pattern provides a relevant example for demonstrating the principles of spectral interpretation.
1D NMR Data Summary
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~8.0 | d | ~7.0 | H-6 |
| ~7.8 | dd | ~10.0, ~7.0 | H-2 | |
| ¹³C | ~155 (d) | d | J(C,F) ≈ 250 | C-4 |
| ~145 (d) | d | J(C,F) ≈ 250 | C-3 | |
| ~140 | s | - | C-5 | |
| ~130 (q) | q | J(C,F) ≈ 30 | C-1 | |
| ~125 | d | - | C-6 | |
| ~120 (d) | d | J(C,F) ≈ 20 | C-2 | |
| ~123 (q) | q | J(C,F) ≈ 270 | -CF₃ | |
| ¹⁹F | ~-130 | d | J(F,F) ≈ 20 | F-4 |
| ~-140 | d | J(F,F) ≈ 20 | F-3 | |
| ~-60 | s | - | -CF₃ |
Note: The chemical shifts and coupling constants are approximate values based on typical ranges for similar fluorinated nitroaromatic compounds and are presented for illustrative purposes.
Interpretation of the Data
-
¹H NMR: The proton spectrum would be expected to show two signals in the aromatic region. The downfield shift of both protons is consistent with the strong electron-withdrawing nature of the substituents. The multiplicity of the signals (a doublet and a doublet of doublets) would provide initial clues about the relative positions of the protons.
-
¹³C NMR: The carbon spectrum would display signals for all aromatic carbons and the trifluoromethyl carbon. The carbons directly bonded to fluorine (C-3 and C-4) would appear as doublets with large one-bond C-F coupling constants (¹J(C,F) ≈ 250 Hz). The carbon attached to the trifluoromethyl group (C-1) and the trifluoromethyl carbon itself would appear as quartets due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine spectrum is particularly informative. It would show three distinct signals: one for each of the aromatic fluorine atoms and one for the trifluoromethyl group. The aromatic fluorine signals would likely appear as doublets due to coupling to each other. The wide chemical shift dispersion in ¹⁹F NMR makes it highly unlikely for signals to overlap, even in complex molecules.[2]
The Confirmatory Power of 2D NMR
While the 1D spectra provide strong evidence, the 2D spectra are essential for unambiguous confirmation.
-
COSY: A cross-peak between the signals at ~7.8 ppm and ~8.0 ppm would confirm that H-2 and H-6 are on adjacent carbons, which is inconsistent with the target 3,4-difluoro-5-nitro substitution pattern. This highlights the importance of using a derivative with a known proton arrangement for this illustrative example. For the actual this compound, with only two protons, a COSY would show no correlation, indicating they are not adjacent.
-
HSQC: This would definitively link the proton signals to their corresponding carbon signals, allowing for the assignment of C-2 and C-6.
-
HMBC: The long-range correlations are the final piece of the puzzle. For instance, observing a correlation from H-2 to the quaternary carbon C-4 (identified by its large C-F coupling and chemical shift) and to the carbon bearing the trifluoromethyl group (C-1) would firmly establish the connectivity around that part of the ring. Similarly, correlations from H-6 to C-4 and the nitro-substituted carbon C-5 would complete the structural assignment.
Comparison with an Alternative Isomer: 2,4-Difluoro-5-nitrobenzonitrile
The NMR data for an isomeric compound, such as 2,4-Difluoro-5-nitrobenzonitrile, would be distinctly different. The ¹H NMR would likely show two doublets of doublets with different coupling constants. More significantly, the ¹⁹F-¹⁹F coupling would be much smaller (typically a four-bond coupling), and the ¹H-¹⁹F and ¹³C-¹⁹F coupling patterns observed in both 1D and 2D spectra would be entirely different, allowing for a clear and confident distinction between the two isomers.
Conclusion
The structural confirmation of complex, highly substituted aromatic compounds like this compound derivatives demands a meticulous and multi-faceted analytical approach. While 1D ¹H NMR provides initial clues, it is insufficient for unambiguous structure determination. A comprehensive analysis incorporating ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments such as COSY, HSQC, and particularly HMBC, provides a self-validating dataset that allows for the confident assignment of the complete molecular structure. This robust methodology is indispensable for ensuring the scientific integrity of research and development in chemistry and drug discovery.
References
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- University of California, Santa Barbara.¹⁹F Chemical Shifts and Coupling Constants.
- Wehrmann, F., Haas, A., & Lieb, M. (1987). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (8), 1281-1285.
- University of Wisconsin-Madison, Department of Chemistry.¹³C NMR Chemical Shifts.
- Royal Society of Chemistry.Electronic Supplementary Information.
- MDPI.Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- PubChem.2,4-Difluoro-5-nitrobenzonitrile.
- PubChem.3,4-Dihydroxy-5-nitrobenzonitrile.
- Google Patents.US5294742A - Process for preparing 3,5-difluoroaniline.
- Google Patents.CN108409605B - Preparation method of 3, 4-difluorobenzonitrile.
- Google Patents.Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
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Introduction: The Analytical Imperative for a Versatile Synthetic Building Block
An In-Depth Comparative Guide to the LC-MS/MS Analysis of 3,4-Difluoro-5-nitrobenzonitrile Reaction Products
This compound is a critical intermediate in the synthesis of high-value chemical entities, particularly in the pharmaceutical and agrochemical industries. Its unique electronic and structural properties, conferred by the electron-withdrawing nitro and cyano groups and the reactive fluorine substituents, make it a versatile precursor for creating complex molecular architectures via reactions like nucleophilic aromatic substitution (SNAr).
The very reactivity that makes this compound valuable also necessitates rigorous analytical oversight of its downstream reactions. The formation of regioisomers, unexpected byproducts, or the presence of unreacted starting material can significantly impact the efficacy, safety, and purity of the final active pharmaceutical ingredient (API) or commercial product. Therefore, selecting an analytical technique with sufficient sensitivity, selectivity, and structural elucidative power is not merely a quality control step but a cornerstone of robust process development.
This guide provides a senior application scientist's perspective on why Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the superior choice for analyzing the complex mixtures arising from this compound reactions. We will objectively compare its performance against other common analytical techniques, provide a detailed, field-proven experimental protocol, and present supporting data to ground these recommendations in practical application.
Comparative Analysis: Choosing the Right Tool for a Complex Task
The choice of an analytical method is a critical decision that balances performance, cost, and the specific questions being asked. For reaction monitoring and product characterization, several techniques are available, each with distinct advantages and limitations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. This synergy provides a multi-dimensional analysis that is exceptionally well-suited for complex reaction mixtures.
-
Unmatched Sensitivity and Selectivity: LC-MS/MS, particularly when operated in Multiple Reaction Monitoring (MRM) mode, can detect and quantify analytes at extremely low concentrations (ng/mL or even pg/mL levels). This is crucial for identifying trace-level impurities that could be toxicologically significant. The second stage of mass analysis (MS/MS) provides an additional layer of specificity, virtually eliminating matrix interferences and confirming compound identity by its specific fragmentation pattern.
-
Structural Information: Beyond quantification, MS/MS provides valuable structural data. The fragmentation of a parent ion into specific product ions creates a "fingerprint" that can be used to identify known compounds or elucidate the structure of unknown byproducts.
-
Broad Applicability: LC-MS can analyze a wide range of compounds, including those that are non-volatile or thermally labile, which is a common characteristic of the products derived from this compound.
Alternative Analytical Techniques
While powerful, LC-MS/MS is not the only option. Understanding the capabilities of alternatives highlights the specific advantages of the MS-based approach.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a workhorse technique in many labs due to its robustness and cost-effectiveness. However, its utility is limited. Sensitivity is significantly lower than LC-MS/MS, and it relies on the analyte possessing a UV chromophore. More critically, it provides no mass information; peaks are identified solely by retention time. Co-eluting species with similar UV spectra can be easily missed or misidentified, a significant risk in complex reaction mixtures.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent separation efficiency and mass-based detection for volatile and thermally stable compounds. However, many derivatives of this compound, especially those resulting from substitutions with non-volatile moieties, are not amenable to GC analysis without derivatization, which adds complexity and potential for analytical error.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for the definitive structural elucidation of pure compounds. However, it is fundamentally an insensitive technique, making it unsuitable for detecting trace impurities directly within a reaction mixture. It is best used offline to characterize major products after they have been isolated and purified.
Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of these techniques for the analysis of this compound reaction products.
| Parameter | LC-MS/MS | HPLC-UV | GC-MS | NMR Spectroscopy |
| Selectivity | Very High | Moderate to Low | High | Very High (for pure samples) |
| Sensitivity (Typical LOQ) | Low ng/mL to pg/mL | High ng/mL to µg/mL | Low ng/mL | High µg/mL to mg/mL |
| Structural Information | High (MW & Fragmentation) | None | High (MW & Fragmentation) | Definitive (for pure samples) |
| Quantitative Accuracy | Very High | High | High | Moderate (qNMR) |
| Suitability for Complex Mixtures | Excellent | Poor to Moderate | Moderate (volatiles only) | Poor |
| Speed (Sample Throughput) | High | High | Moderate | Low |
Visualizing the Reaction: A Hypothetical Pathway
To understand the analytical challenge, we must first consider the potential products. A common reaction for this compound is a nucleophilic aromatic substitution (SNAr), where a nucleophile (e.g., an amine, R-NH₂) displaces one of the fluorine atoms. The nitro group strongly activates the positions ortho and para to it, leading to potential regioisomers.
Caption: Hypothetical SNAr reaction of this compound.
An Optimized LC-MS/MS Protocol for Reaction Product Analysis
This protocol is designed to be a robust starting point for the analysis of a typical reaction mixture. Method validation according to ICH guidelines is essential to ensure its suitability for a specific purpose.
Step 1: Sample Preparation (The Foundation of Good Data)
Causality: The goal is to create a clean, particle-free sample in a solvent compatible with the reversed-phase LC system, at a concentration suitable for the mass spectrometer's dynamic range. An internal standard (IS) is critical for controlling for variations in sample preparation and instrument response.
-
Aliquot Reaction Mixture: Carefully take a representative 10 µL aliquot from the crude reaction mixture.
-
Dilution: Dilute the aliquot with 990 µL of a 50:50 acetonitrile/water mixture. This 1:100 dilution prevents column overloading and detector saturation.
-
Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., an isotopically labeled analog or a structurally similar compound not present in the sample).
-
Vortex: Mix thoroughly for 30 seconds.
-
Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter into an LC vial to remove any particulate matter that could clog the system.
Step 2: Liquid Chromatography (Achieving Separation)
Causality: A C18 reversed-phase column is chosen for its versatility in retaining moderately polar to non-polar aromatic compounds. A gradient elution is used to effectively separate compounds with a range of polarities within a reasonable timeframe. Formic acid is added to the mobile phase to act as a proton source, promoting better ionization in positive ESI mode.
-
Instrument: UHPLC/HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
Gradient Profile:
Time (min) %B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 8.0 | 5 |
Step 3: Mass Spectrometry (Detection and Quantification)
Causality: Electrospray ionization (ESI) is a soft ionization technique suitable for the polar to moderately polar products expected. For the less polar starting material, Atmospheric Pressure Chemical Ionization (APCI) could be an alternative. Positive ion mode is chosen as many reaction products (e.g., amines) will readily accept a proton. The analysis begins with a full scan to identify the molecular weights of all components, followed by targeted MS/MS (MRM) for sensitive quantification of specific products and impurities.
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Analysis Modes:
-
Full Scan (Discovery): Scan m/z 100-500 to identify the molecular ions of all reaction components.
-
Multiple Reaction Monitoring (MRM) (Quantification): Once compounds are identified, create specific MRM transitions (Precursor Ion → Product Ion) for the starting material, expected products, and any identified byproducts. Optimize collision energy for each transition to maximize signal intensity.
-
Visualizing the Analytical Workflow
Caption: The complete workflow for LC-MS/MS analysis of reaction products.
Hypothetical Performance Data: LC-MS/MS vs. HPLC-UV
To illustrate the performance gap, consider the analysis of the desired C4-substituted product and a trace-level C3-substituted impurity.
| Analyte | Method | LOD (ng/mL) | LOQ (ng/mL) | Linearity (R²) | Precision (%RSD, n=6) |
| Desired Product | HPLC-UV | 15.0 | 50.0 | 0.998 | < 5% |
| LC-MS/MS | 0.05 | 0.2 | > 0.999 | < 2% | |
| Impurity | HPLC-UV | 25.0 | 80.0 | 0.995 | < 10% |
| LC-MS/MS | 0.02 | 0.1 | > 0.999 | < 3% |
Data is illustrative and representative of typical performance.
The data clearly demonstrates the superior sensitivity of LC-MS/MS, with Limits of Quantification (LOQ) over two orders of magnitude lower than HPLC-UV. This allows for the accurate measurement of impurities at levels that would be undetectable by UV, ensuring a more comprehensive understanding of the reaction's purity profile.
Conclusion: An Indispensable Tool for Modern Chemistry
For researchers, scientists, and drug development professionals working with versatile intermediates like this compound, analytical rigor is paramount. While techniques like HPLC-UV have their place, they lack the sensitivity and specificity required to fully characterize complex reaction outcomes.
LC-MS/MS provides a comprehensive solution, offering the ability to separate, identify, and quantify starting materials, desired products, and critical trace-level impurities in a single, efficient workflow. Its ability to provide structural information is invaluable for identifying unexpected byproducts and deepening the understanding of reaction mechanisms. By adopting a well-validated LC-MS/MS methodology, scientists can accelerate process development, ensure the quality and safety of their final products, and meet the stringent demands of the modern pharmaceutical and chemical industries.
References
- Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. (n.d.). National Institutes of Health.
- Small Molecule Method Development Strategies with Chad Christianson. (2025, October 1). Bioanalysis Zone.
- Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. (2023, September 18). Clinical Tree.
- Navigating Reaction Progress: A Comparative Guide to LC-MS and Alternative Methods for Monitoring "1-(2-Bromoethyl) - Benchchem. (n.d.). BenchChem.
- Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 23). YouTube.
- Application of LCMS in small-molecule drug development. (2016, August 24). European Pharmaceutical Review.
- Structure Elucidation of Unknown Impurity using LC-MS/MS. (n.d.). SynThink Research Chemicals.
- LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (n.d.). Indian Journal of Pharmaceutical Education and Research.
- Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. (n.d.). Pharmaceutical Technology.
- 8 Essential Characteristics of LC-MS/MS Method Validation. (n.d.). Resolian.
- 3,5-Difluoro-4-nitrobenzonitrile: A Key Intermediate for Advanced Chemical Synthesis. (n.d.). BenchChem. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExJBn6h1KSJCwiMJtPKXiBQe0I8RDcfjfhw87TV7go32O6FMFTOQiLBFAHdBg046qsHi8A4usjProcO9qp4J3Y05M7YSeNvspiyikQVcvF1MziIG_BZZVCL6CMWuLLwVluB95xHHg3SRqNnTegge7N2edi5JK8dv3H7l5R_cvQkLdtgYQJabATyhsMaOt4xsZRo9gFV0vNXGDTktJm9YVfkoCXwJktFUtSpl-5RDF2Xh8mx5X5njRvuHA=](
A Comparative Guide to the Biological Activity of 3,4-Difluoro-5-nitrobenzonitrile Derivatives
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms and nitro groups into aromatic scaffolds is a well-established strategy for modulating the pharmacological profile of bioactive molecules. The 3,4-difluoro-5-nitrobenzonitrile core, in particular, presents a unique constellation of electronic and steric properties that make its derivatives promising candidates for drug discovery. The electron-withdrawing nature of the two fluorine atoms and the nitro group significantly influences the reactivity and binding interactions of the molecule, while the nitrile group can act as a key pharmacophore or a metabolic anchor.[1] This guide provides a comparative analysis of the biological activities of derivatives based on this and structurally related scaffolds, supported by experimental data and methodological insights for researchers in drug development.
The Chemical Rationale: Why Fluorine and Nitro Groups Matter
The presence of fluorine in drug candidates can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability.[2] The nitro group, a potent electron-withdrawing group, is a common feature in a variety of biologically active compounds, contributing to their mechanism of action through redox modulation and specific binding interactions.[3][4] The combination of these features on a benzonitrile framework creates a versatile platform for the synthesis of novel therapeutic agents.[1]
Comparative Analysis of Biological Activities
While direct comparative studies on a homologous series of this compound derivatives are not extensively documented in publicly available literature, we can infer structure-activity relationships (SAR) by examining related fluorinated and nitrated benzonitrile compounds. The primary therapeutic areas where these derivatives have shown potential include oncology, anti-inflammatory, and antimicrobial applications.
Anticancer Activity
The cytotoxic potential of fluorinated and nitrated aromatic compounds against various cancer cell lines is a significant area of investigation.[5][6] For instance, derivatives of 5-fluorouracil, a well-known anticancer drug, have been synthesized and evaluated, demonstrating that modifications to the core structure can enhance efficacy against specific cancer cell lines.[7] Similarly, fluorinated benzothiazole derivatives have shown potent antiproliferative activity against human breast and colon cancer cell lines.[5]
The mechanism of action for many of these compounds is believed to involve the inhibition of critical cellular pathways. For example, 2,4-Difluoro-5-nitrobenzonitrile has been identified as a key intermediate in the synthesis of tankyrase inhibitors, which are crucial for inhibiting tumorigenesis.[8][9]
Table 1: Comparative Anticancer Activity of Selected Fluorinated and Nitrated Aromatic Compounds
| Compound Class | Derivative Example | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Fluorinated Benzothiazole | 5-Fluoro derivative (59a) | HCT-116 (Colon) | 0.08 | [5] |
| Fluorinated Benzothiazole | 5-Fluoro derivative (59a) | MCF-7 (Breast) | 0.37 | [5] |
| Fluorinated Benzimidazole | Pyrazolylbenzimidazole (55b) | A549 (Lung) | 0.95 | [5] |
| 5-Fluorouracil Derivative | Compound 2 | AMJ13 (Breast) | More effective than 5-FU at 25 & 50 µg/ml | [7] |
| 5-Nitrofuryl-isatin Hybrid | Isatin hybrid 3 | HCT 116 (Colon) | 1.62 | [10] |
Note: The data presented is for structurally related compounds to illustrate the potential of the this compound scaffold. Direct data for derivatives of this specific core is limited.
Anti-inflammatory Activity
Substituted benzonitriles have been evaluated for their anti-inflammatory properties. In a study utilizing the carrageenan-induced pedal edema assay in rats, several cyanobenzene derivatives demonstrated significant reductions in inflammation.[11] For example, 2-fluoroterephthalonitrile showed a 49% reduction in edema, highlighting the potential of fluorine substitution in designing novel anti-inflammatory agents.[11]
Antimicrobial Activity
The nitro group is a well-known feature in many antimicrobial agents, where it is often reduced within the microbial cell to generate cytotoxic radicals.[4] Nitrofuran derivatives, for instance, have a long history of use as antibacterial agents.[10] The introduction of fluorine can further enhance the antimicrobial potency. While specific data on this compound derivatives is scarce, related compounds like 5-nitrofuran-isatin molecular hybrids have shown potent activity against pathogenic bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[10]
Table 2: Comparative Antimicrobial Activity of Selected Nitro-containing Compounds
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| 5-Nitrofuryl-isatin Hybrid | Hybrid 6 | MRSA | 1 | [10] |
| 5-Nitrofuryl-isatin Hybrid | Hybrid 5 | MRSA | 8 | [10] |
| Nitrated Benzothiazole | Compound 10 | P. aeruginosa | Significant Inhibition | [4] |
| Benzenesulphonamide Derivative | Compound 4d | E. coli | 6.72 | [12] |
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are outlines for key assays used to evaluate the biological activities of novel chemical entities.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: Broth Microdilution Assay
This assay is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism.
-
Inoculation: Add the microbial inoculum to each well containing the test compound. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Experimental Workflows and Pathways
Diagrams are crucial for conceptualizing complex processes in drug discovery and development.
Caption: A hypothetical mechanism of action for an anticancer derivative targeting a receptor tyrosine kinase signaling pathway.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing literature on related fluorinated and nitrated compounds suggests significant potential in oncology, anti-inflammatory, and antimicrobial applications. Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives to establish clear structure-activity relationships. Such studies will be instrumental in identifying lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles for further preclinical and clinical development.
References
- Synthesis and antiinflammatory evaluation of substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles. [Link]
- Synthesis and evaluation of triazole congeners of nitro-benzothiazinones potentially active against drug resistant Mycobacterium tuberculosis demonstr
- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]
- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. [Link]
- Synthesis, anticancer and anti-inflammatory activities of 3, 4-Dihydro-7-nitrobenzo[b]oxepin-5(2H)
- Natural products containing the nitrile functional group and their biological activities. [Link]
- Synthesis and Antitumor Evaluation of Some 5-fluorouracil Deriv
- 3,5-Difluoro-4-nitrobenzonitrile: A Key Intermediate for Advanced Chemical Synthesis. [Link]
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
- Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Deriv
- Exploring 2,4-Difluoro-5-Nitrobenzonitrile: Properties, Applic
- 2,4-Difluoro-5-Nitrobenzonitrile: A Key Intermedi
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A Senior Application Scientist's Comparative Guide to the Purity Assessment of 3,4-Difluoro-5-nitrobenzonitrile
Introduction: The Critical Role of Purity in Synthesizing Pharmaceutical Intermediates
In the landscape of modern drug discovery and development, the molecular integrity of chemical building blocks is paramount. 3,4-Difluoro-5-nitrobenzonitrile is a key intermediate, whose fluorinated and nitrated aromatic structure is a valuable pharmacophore in the synthesis of a variety of therapeutic agents. The presence of even trace amounts of impurities—such as regioisomers, starting materials, or byproducts—can drastically alter reaction kinetics, reduce yields, and introduce potentially toxic components into the final active pharmaceutical ingredient (API).[1][2] Therefore, a robust, multi-faceted analytical strategy to verify the purity of this intermediate is not merely a quality control measure; it is a fundamental requirement for ensuring the safety and efficacy of the final drug product.
This guide provides a comparative analysis of the essential analytical techniques for assessing the purity of this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative industry standards, such as those from the International Council for Harmonisation (ICH).[3][4][5]
The Analytical Toolkit: A Comparative Overview
The comprehensive purity assessment of a synthesized compound like this compound relies on an orthogonal approach, where multiple techniques with different separation and detection principles are employed. This ensures that a wide range of potential impurities can be detected and quantified. The primary methods in our arsenal are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Gas Chromatography (GC), and Mass Spectrometry (MS).
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Quantifying organic, non-volatile impurities and determining overall purity percentage.[6][7] | High resolution and sensitivity for UV-active compounds; robust and reproducible.[8] | Requires a reference standard for absolute quantification; may not detect non-UV-active impurities. |
| qNMR | Determining absolute purity without a specific reference standard of the analyte; structural confirmation.[9][10] | A primary analytical method where signal is directly proportional to the number of nuclei; provides structural information.[11][12] | Lower sensitivity compared to HPLC; requires careful selection of an internal standard and deuterated solvents.[9] |
| GC-FID | Quantifying volatile organic impurities, particularly residual solvents from the synthesis process.[13][14] | Excellent for separating volatile compounds; high sensitivity with Flame Ionization Detection (FID).[15] | Not suitable for non-volatile or thermally labile compounds. |
| LC-MS / GC-MS | Identifying unknown impurities by providing molecular weight and fragmentation data.[16][17] | High sensitivity and specificity; provides structural elucidation of unknown peaks detected by HPLC or GC.[6][18] | Primarily a qualitative tool unless specific standards for impurities are available for quantification. |
| DSC | Assessing the purity of highly crystalline solids by analyzing melting behavior.[19][20] | An absolute method that can detect impurities that are soluble in the melt; complementary to chromatography.[21][22] | Not suitable for compounds that decompose on melting or are amorphous.[21] |
Strategic Workflow for Purity Assessment
A logical and efficient workflow is crucial for a thorough purity assessment. The process begins with chromatographic screening, followed by absolute purity determination and specific tests for volatile components. Any unidentified impurities are then investigated using mass spectrometry.
Caption: A strategic workflow for the comprehensive purity assessment of synthesized compounds.
In-Depth Experimental Protocols
The trustworthiness of any analytical result hinges on a well-designed and validated protocol.[23][24] The following methods are based on established principles and can be adapted and validated for the specific analysis of this compound.
Protocol 1: HPLC-UV Purity Determination
This method is designed to separate the main component from potential process-related impurities, such as isomers or degradation products.
1. Causality and Method Design:
-
Column Choice: A C18 reversed-phase column is selected due to its versatility and effectiveness in retaining moderately polar aromatic compounds like the analyte.
-
Mobile Phase: A gradient of water and acetonitrile allows for the effective elution of compounds with varying polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak.
-
Detector Wavelength: The UV detector wavelength is set at a value where the benzonitrile chromophore exhibits strong absorbance, ensuring high sensitivity.
2. Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Dilute the stock solution to a final concentration of 0.1 mg/mL using the same diluent.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program: Start at 40% B, increase to 90% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Data Analysis: Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100%. Report any impurity exceeding the reporting threshold defined by ICH Q3A (typically 0.05%).[4]
Protocol 2: Quantitative NMR (qNMR) for Absolute Purity
qNMR provides an absolute measure of purity by comparing the integral of an analyte signal to that of a certified internal standard of known purity and weight.[10][25]
1. Causality and Method Design:
-
Internal Standard (IS) Selection: Maleic acid is a suitable IS because it is non-volatile, stable, has a high purity, and possesses a sharp singlet in a region of the ¹H NMR spectrum that does not overlap with the analyte signals.
-
Solvent: DMSO-d₆ is a good solvent choice for both the analyte and the internal standard.
-
Acquisition Parameters: A long relaxation delay (D1) is crucial to ensure complete T1 relaxation for all protons being integrated, which is fundamental for accurate quantification.[9]
2. Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound and ~10 mg of a certified maleic acid internal standard into a clean vial.
-
Record the weights precisely.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
-
-
NMR Acquisition (400 MHz or higher):
-
Pulse Program: Standard 30° or 90° pulse.
-
Relaxation Delay (D1): ≥ 5 x T1 (a delay of 30 seconds is generally sufficient).
-
Number of Scans: 16-32 (to ensure a good signal-to-noise ratio).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved signal for the analyte and the singlet for the internal standard (maleic acid, ~6.3 ppm).
-
-
Purity Calculation: Use the following equation[12]: Purity_analyte (%) = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * Purity_std
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Purity_std = Purity of the internal standard
-
Protocol 3: GC-FID for Residual Solvent Analysis
This protocol is based on the principles outlined in USP <467> and is designed to detect and quantify residual solvents from the synthesis.[26][27]
1. Causality and Method Design:
-
Technique: Static headspace sampling coupled with Gas Chromatography (HS-GC) is the preferred method as it introduces only the volatile components into the GC system, protecting the column from non-volatile sample matrix and providing cleaner chromatograms.[15]
-
Detector: A Flame Ionization Detector (FID) is used due to its excellent sensitivity and near-universal response to organic compounds.[13]
-
Column: A G43 phase (e.g., DB-624) is specified in USP <467> for its selectivity towards a wide range of common organic solvents.[27]
2. Step-by-Step Protocol:
-
Standard Preparation: Prepare a standard stock solution containing all potential residual solvents at known concentrations in a suitable high-boiling solvent like Dimethyl sulfoxide (DMSO).
-
Sample Preparation:
-
Accurately weigh ~100 mg of this compound into a 20 mL headspace vial.
-
Add 5 mL of DMSO and seal the vial immediately.
-
-
HS-GC-FID Conditions:
-
Headspace Sampler:
-
Oven Temperature: 80 °C
-
Incubation Time: 30 min
-
-
GC Conditions:
-
Column: G43 phase, 30 m x 0.32 mm, 1.8 µm.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: 40 °C (20 min), ramp at 10 °C/min to 240 °C, hold for 10 min.
-
Injector Temperature: 140 °C.
-
Detector (FID) Temperature: 250 °C.
-
-
-
Data Analysis: Identify solvents by comparing retention times with the standard. Quantify by comparing the peak area from the sample to the calibration curve generated from the standards.
Validation and Trustworthiness
For any of these protocols to be considered trustworthy, they must be validated.[28][29] Validation establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended application.[23][24]
Caption: Key parameters for analytical method validation as per USP <1225>.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components which may be expected to be present.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
Assessing the purity of a critical intermediate like this compound is a multi-dimensional task that demands a scientifically sound, orthogonal analytical strategy. High-Performance Liquid Chromatography serves as the workhorse for profiling organic impurities, while Gas Chromatography is essential for controlling residual solvents. For an unbiased, absolute purity value, Quantitative NMR stands out as a powerful primary method. Finally, Mass Spectrometry provides the necessary tool for structural elucidation of any unknown impurities that are detected. By employing these techniques within a validated framework, researchers and drug development professionals can ensure the quality and integrity of their synthetic intermediates, paving the way for the safe and effective development of new medicines.
References
- Emery Pharma. A Guide to Quantitative NMR (qNMR).
- Veeprho. Use of DSC in Pharmaceuticals Drug Characterisation. (2020).
- European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006).
- ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006).
- ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
- Pauli, G. F., et al. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. (2021).
- Veeprho. 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. (2024).
- Zhang, J., et al. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 813-817. (2009).
- U.S. Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
- Agilent. Residual Solvent Analysis of Pharmaceutical Products.
- Holzgrabe, U. Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. (2010).
- B'Hymer, C. GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. RSC Publishing. (2016).
- American Pharmaceutical Review. Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014).
- S4Science. HS-GC-FID: Analysis of Residual Solvents According to USP 467.
- News-Medical.Net. Differential Scanning Calorimetry of Pharmaceuticals. (2018).
- ResearchGate. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2009).
- U.S. Pharmacopeia. <1220> ANALYTICAL PROCEDURE LIFE CYCLE.
- ResearchGate. Mass spectrometry in impurity profiling. (2005).
- YouTube. Impurities in new drug substance| ICH Q3A(R2). (2024).
- ResearchGate. <1225> VALIDATION OF COMPENDIAL PROCEDURES.
- LGC. The benefits of high-resolution mass spectrometry for impurity profiling. (2025).
- YouTube. Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. (2020).
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- National Institutes of Health. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY.
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A Guide for Medicinal Chemists: Strategic Application of 3,4-Difluoro-5-nitrobenzonitrile and its Analogs in Drug Discovery
Executive Summary: The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, binding affinity, and bioavailability.[1][2] Among the vast arsenal of fluorinated building blocks, 3,4-Difluoro-5-nitrobenzonitrile stands out as a particularly versatile and reactive intermediate. Its unique electronic and steric properties make it a powerful tool for constructing complex molecular architectures.[3][4] This guide provides an in-depth comparative analysis of this compound against key structural analogs. We will dissect the subtle yet critical differences in reactivity and regioselectivity that arise from variations in halogen substitution, activating groups, and isomeric arrangement. By understanding the causality behind these differences, researchers can make more informed and strategic decisions in the design and synthesis of next-generation therapeutics.
The Profile of a Privileged Building Block: this compound
This compound (CAS RN: 1119454-07-7) is an aromatic compound featuring a benzonitrile core substituted with two adjacent fluorine atoms and a nitro group.[5][6] Its power as a building block stems from the synergistic effect of its functional groups. The potent electron-withdrawing properties of both the nitro (NO₂) and cyano (CN) groups render the aromatic ring highly electron-deficient. This electronic state is the key to its primary mode of reactivity: Nucleophilic Aromatic Substitution (SNAr).
Key Reactivity Profile: The Power of SNAr
In an SNAr reaction, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. For this compound, the fluorine atoms serve as excellent leaving groups. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The rate-determining step is typically the initial attack by the nucleophile, which is greatly accelerated by the electron-withdrawing substituents that stabilize the negative charge of the Meisenheimer complex. The fluorine atom at the C4 position is particularly activated due to its para relationship to the strongly resonance-withdrawing nitro group.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Comparative Analysis: Selecting the Right Tool for the Job
The utility of a building block is best understood in comparison to its alternatives. The choice between seemingly similar molecules can dramatically impact reaction efficiency, yield, and the final molecular design.
Table 1: Physicochemical Properties of Compared Building Blocks
| Building Block | Molecular Formula | Molecular Weight | Key Distinction |
| This compound | C₇H₂F₂N₂O₂ | 184.10[5] | Target compound with high reactivity. |
| 3,4-Dichloro-5-nitrobenzonitrile | C₇H₂Cl₂N₂O₂ | 217.01 | Chloro-analogue for halogen comparison. |
| 3,4-Difluorobenzonitrile | C₇H₃F₂N | 139.10 | Non-activated analogue. |
| 3,5-Difluoro-4-nitrobenzonitrile | C₇H₂F₂N₂O₂ | 184.10[3] | Isomeric analogue for regioselectivity. |
The Halogen Effect: Fluorine vs. Chlorine
A common decision point in SNAr chemistry is the choice of halogen leaving group. While the carbon-fluorine bond is stronger than the carbon-chlorine bond, fluorine is paradoxically a much better leaving group in SNAr reactions.
Core Concept: The rate-determining step is the nucleophilic attack, not the breaking of the carbon-halogen bond. Fluorine's superior electronegativity strongly polarizes the C-F bond, making the attached carbon atom significantly more electrophilic and thus more susceptible to attack.[7] This powerful inductive effect also helps to stabilize the developing negative charge in the Meisenheimer intermediate, lowering the activation energy of the reaction.
Causality in Experimental Choice: When designing a synthesis that requires a facile and high-yielding SNAr reaction, the fluoro-substituted building block is the superior choice. It allows for milder reaction conditions (lower temperatures, weaker bases) and often shorter reaction times compared to its chloro-analogue.[7]
Table 2: Comparative Reactivity in SNAr (Illustrative)
| Feature | This compound | 3,4-Dichloro-5-nitrobenzonitrile | Rationale |
| Relative Rate | High | Low | Fluorine's high electronegativity enhances the ring's electrophilicity.[7] |
| Typical Conditions | Lower Temp, Weaker Base | Higher Temp, Stronger Base | The higher activation energy for the chloro-analogue requires more forcing conditions. |
| Yield | Generally Higher | Often Lower | Milder conditions for the fluoro-analogue lead to fewer side reactions. |
The Activation Effect: The Indispensable Nitro Group
The presence and position of electron-withdrawing groups (EWGs) are arguably the most critical factors governing SNAr reactivity. The nitro group is one of the most powerful activating groups available to chemists.
Core Concept: The nitro group activates the ring through both a strong inductive effect and, more importantly, a powerful resonance effect. When the nucleophile attacks at a position ortho or para to the nitro group, the negative charge of the Meisenheimer intermediate can be delocalized onto the oxygen atoms of the nitro group. This extensive delocalization provides substantial stabilization, dramatically accelerating the reaction. Without such a group, as in 3,4-difluorobenzonitrile, the aromatic ring is far less electrophilic and generally unreactive towards SNAr unless extremely harsh conditions are employed.
Caption: Workflow for choosing between activated and non-activated blocks.
The Isomeric Effect: Regioselectivity and Reactivity
The spatial arrangement of the activating and leaving groups dictates the site of nucleophilic attack. Comparing this compound with its isomer, 3,5-Difluoro-4-nitrobenzonitrile, provides a clear illustration of this principle.
Core Concept:
-
In This compound , the fluorine at C4 is para to the nitro group, while the fluorine at C3 is ortho. Both are activated, but the para position typically experiences the strongest resonance stabilization. Therefore, nucleophilic attack will overwhelmingly favor displacement of the C4 fluorine.
-
In 3,5-Difluoro-4-nitrobenzonitrile , both fluorine atoms (at C3 and C5) are meta to the nitro group.[3] In this arrangement, the powerful resonance-stabilizing effect is absent. Activation relies solely on the weaker inductive effect, resulting in significantly lower overall reactivity compared to the 3,4,5-substituted isomer.
Causality in Experimental Choice: For chemists seeking to achieve a specific, predictable substitution pattern, this compound is the superior choice. It provides near-perfect regiocontrol, ensuring the nucleophile is directed to the C4 position. The 3,5-Difluoro-4-nitrobenzonitrile isomer would be chosen only when substitution meta to a nitro group is explicitly desired, with the understanding that the reaction will be much more sluggish.
Table 3: Regioselectivity of Nucleophilic Attack
| Building Block | Most Labile Fluorine | Rationale for Selectivity |
| This compound | C4-F | The C4 position is para to the NO₂ group, allowing for maximum resonance stabilization of the Meisenheimer intermediate. |
| 3,5-Difluoro-4-nitrobenzonitrile | C3-F or C5-F | Both fluorines are meta to the NO₂ group. Reactivity is lower and driven by induction; regioselectivity may be less pronounced.[3] |
Practical Application: A Validated Experimental Protocol
To translate theory into practice, this section provides a representative, self-validating protocol for the SNAr reaction of this compound with a generic primary amine.
Objective: Synthesize 4-(Alkylamino)-3-fluoro-5-nitrobenzonitrile.
Materials:
-
This compound (1.0 eq)
-
Primary Alkylamine (e.g., Cyclopropylamine) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Water (deionized)
-
Magnesium Sulfate (MgSO₄), anhydrous
Step-by-Step Methodology:
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to create a suspension (approx. 0.2 M concentration relative to the starting material).
-
Nucleophile Addition: While stirring at room temperature (20-25 °C), add the primary alkylamine (1.1 eq) dropwise over 5 minutes.
-
Causality Note: A slight excess of the amine ensures complete consumption of the limiting reagent. K₂CO₃ acts as a mild base to neutralize the HF formed during the reaction, driving the equilibrium forward.
-
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Trustworthiness Check: A successful reaction will show the disappearance of the starting material spot and the appearance of a new, typically more polar, product spot on the TLC plate.
-
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Causality Note: The product is organic-soluble, while the inorganic salts (K₂CO₃, KF) remain in the aqueous phase.
-
-
Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid/oil via column chromatography on silica gel or recrystallization to yield the final product, 4-(Alkylamino)-3-fluoro-5-nitrobenzonitrile.
Conclusion: A Strategic Framework for Building Block Selection
The choice of a building block is a critical decision that dictates synthetic strategy and efficiency. This compound is a powerful and highly reactive intermediate, but its utility is maximized only when its properties are understood in context.
-
For Maximum Reactivity: Choose a fluoro -substituted, nitro-activated building block over chloro- or non-activated analogues.
-
For Regiocontrol: Select an isomer where the leaving group is ortho or para to the activating group, such as this compound, to ensure predictable substitution at a single site.
-
For Milder Conditions: The high activation provided by the fluoro and nitro groups allows for reactions to proceed under more gentle conditions, preserving sensitive functional groups elsewhere in the molecule.
The following flowchart summarizes a logical approach to selecting the appropriate building block for a given SNAr transformation.
Caption: Strategic flowchart for building block selection in SNAr reactions.
By applying this strategic framework, medicinal chemists can harness the full potential of this compound and its related analogs, paving the way for more efficient and innovative drug discovery campaigns.
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A Comparative Cost-Benefit Analysis of Synthetic Routes to 3,4-Difluoro-5-nitrobenzonitrile
Introduction
3,4-Difluoro-5-nitrobenzonitrile is a key building block in medicinal chemistry and materials science, finding application in the synthesis of various high-value compounds. Its trifunctionalized aromatic core, featuring vicinal fluorine atoms, a nitro group, and a nitrile moiety, offers a versatile platform for further chemical modifications. The strategic placement of these functional groups makes it a sought-after intermediate for the development of pharmaceuticals and agrochemicals. This guide provides an in-depth comparative analysis of the viable synthetic routes to this compound, with a focus on cost-effectiveness, scalability, safety, and environmental impact. This analysis is intended to equip researchers, chemists, and process development professionals with the critical information needed to select the most appropriate synthetic strategy for their specific needs.
Route 1: Halogen-Exchange Fluorination followed by Nitration
This two-step approach is the most prominently documented pathway for the synthesis of this compound. It commences with the synthesis of the intermediate, 3,4-difluorobenzonitrile, via a halogen-exchange reaction, which is then subjected to nitration.
Step 1: Synthesis of 3,4-Difluorobenzonitrile via Halogen-Exchange Fluorination
The industrial synthesis of 3,4-difluorobenzonitrile predominantly relies on the halogen-exchange fluorination of 3,4-dichlorobenzonitrile.[1][2] This nucleophilic aromatic substitution reaction, often referred to as the Halex process, involves the displacement of chlorine atoms with fluorine atoms using an alkali metal fluoride, typically potassium fluoride (KF).
Reaction Scheme:
Caption: Synthesis of 3,4-Difluorobenzonitrile from 3,4-Dichlorobenzonitrile.
The choice of catalyst and solvent system is critical to the efficiency of this reaction. A variety of catalysts have been reported, with phase-transfer catalysts being particularly effective. One patented method utilizes bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt as a phase-transfer catalyst, achieving high yields.[1]
Experimental Protocol (Representative):
A detailed protocol for the synthesis of 3,4-difluorobenzonitrile is described in Chinese patent CN108409605B.[1] In a reactor equipped with a distillation setup, a polar aprotic solvent (e.g., 1,3-dimethyl-2-imidazolidinone), anhydrous potassium fluoride, and a dehydration solvent (e.g., toluene) are refluxed to remove water. Subsequently, 3,4-dichlorobenzonitrile, a phase-transfer catalyst, a dispersing agent, and a reducing agent are added. The reaction mixture is heated to 190-220°C. The product, 3,4-difluorobenzonitrile, is distilled from the reaction mixture. This process boasts a high molar yield of approximately 90% and allows for the recycling of the solvent and catalyst.[1]
Step 2: Nitration of 3,4-Difluorobenzonitrile
The second step involves the electrophilic aromatic substitution of 3,4-difluorobenzonitrile to introduce a nitro group. The directing effects of the existing substituents play a crucial role in the regioselectivity of this reaction. The two fluorine atoms are ortho, para-directing, while the nitrile group is meta-directing. This directs the incoming nitro group primarily to the 5-position, which is ortho to the fluorine at C4 and meta to the nitrile group.
Reaction Scheme:
Caption: Nitration of 3,4-Difluorobenzonitrile.
Experimental Protocol (Generalized):
-
Preparation of Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared by slowly adding sulfuric acid to nitric acid while cooling in an ice bath.
-
Reaction: 3,4-difluorobenzonitrile is slowly added to the pre-cooled nitrating mixture with vigorous stirring, maintaining a low temperature (e.g., 0-10 °C) to control the exothermic reaction.
-
Work-up: After the reaction is complete, the mixture is poured onto crushed ice, and the precipitated product is filtered, washed with water until neutral, and then dried.
-
Purification: The crude product may require further purification by recrystallization or chromatography to isolate the desired this compound isomer.
Cost-Benefit Analysis of Route 1:
| Factor | Analysis |
| Raw Material Cost | The primary cost drivers are 3,4-dichlorobenzonitrile and potassium fluoride. While 3,4-dichlorobenzonitrile is a commercially available starting material, its price can fluctuate. Potassium fluoride is a relatively inexpensive reagent. Nitrating agents like nitric and sulfuric acid are bulk chemicals with low cost. |
| Yield & Purity | The halogen-exchange fluorination step can achieve high yields (around 90%) with good purity.[1] The yield of the nitration step is a critical variable and would need optimization to maximize the formation of the desired 5-nitro isomer and minimize the formation of other isomers. |
| Process Complexity | The two-step process involves high-temperature reactions and distillation for the first step, and careful temperature control for the nitration. The need for a phase-transfer catalyst in the fluorination step adds to the complexity. |
| Safety | The halogen-exchange reaction is conducted at high temperatures. The nitration step is highly exothermic and requires strict temperature control to prevent runaway reactions and the formation of explosive byproducts. The use of concentrated acids poses significant handling risks. |
| Environmental Impact | The use of high-boiling point aprotic solvents in the fluorination step can be a concern for solvent waste. The nitration step generates acidic waste that requires neutralization before disposal. |
Route 2: Cyanation of a Pre-functionalized Nitroaromatic Compound
An alternative strategy involves introducing the nitrile group at a later stage of the synthesis, starting from a difluoronitrobenzene precursor. A plausible route would be the nucleophilic aromatic substitution of a leaving group (e.g., a halogen) on a difluoronitrobenzene derivative with a cyanide source.
Reaction Scheme:
Caption: Synthesis via Cyanation of a Difluoronitrohalobenzene.
This approach is analogous to the synthesis of 4-Fluoro-3-nitrobenzonitrile from 3,4-Difluoronitrobenzene, where a fluorine atom is displaced by a cyanide ion.[3] In the case of a suitable 3,4-difluoro-5-nitrohalobenzene, the nitro group would activate the ring towards nucleophilic attack, facilitating the displacement of the halogen by the cyanide ion.
Cost-Benefit Analysis of Route 2:
| Factor | Analysis |
| Raw Material Cost | The key challenge for this route is the commercial availability and cost of the starting material, 3,4-difluoro-5-nitrohalobenzene. If this precursor needs to be synthesized, it would add to the overall cost and complexity. Cyanide sources like sodium or potassium cyanide are relatively inexpensive but highly toxic. |
| Yield & Purity | The yield of the cyanation reaction would depend on the reactivity of the starting material and the reaction conditions. Analogous reactions suggest that moderate to good yields could be achievable.[3] Purity would depend on the efficiency of the reaction and the ease of separation from any unreacted starting material or byproducts. |
| Process Complexity | This is a single-step conversion from the precursor. However, the synthesis of the starting material could be multi-step and complex. The handling of highly toxic cyanides requires specialized equipment and procedures. |
| Safety | The primary safety concern is the use of highly toxic cyanide salts. Strict safety protocols are mandatory to prevent exposure. |
| Environmental Impact | The use of polar aprotic solvents like DMSO or DMF is common in such reactions, which can be challenging to recycle and dispose of. Cyanide-containing waste streams are highly hazardous and require specialized treatment. |
Comparative Summary
| Synthesis Route | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Route 1 | 3,4-Dichlorobenzonitrile | Potassium fluoride, Phase-transfer catalyst, Nitric acid, Sulfuric acid | High yield for the fluorination step; readily available starting material. | Two-step process; high-temperature reaction; hazardous nitration step; acidic waste. |
| Route 2 | 3,4-Difluoro-5-nitrohalobenzene | Sodium/Potassium cyanide | Potentially a single-step conversion from an advanced intermediate. | Availability and cost of the starting material is a major uncertainty; high toxicity of cyanide reagents; hazardous waste. |
Conclusion and Future Outlook
Based on the available information, Route 1, involving the halogen-exchange fluorination of 3,4-dichlorobenzonitrile followed by nitration, appears to be the more established and industrially viable pathway for the synthesis of this compound. The high yield of the fluorination step and the use of relatively common starting materials contribute to its attractiveness. However, the hazardous nature of the nitration step necessitates careful process control and safety measures.
Route 2 presents a potentially more direct approach, but its feasibility is heavily dependent on the availability and cost of the required 3,4-difluoro-5-nitrohalobenzene precursor. Further research into the synthesis of this intermediate would be necessary to fully evaluate the cost-effectiveness of this route.
For researchers and drug development professionals, the choice of synthesis route will ultimately depend on the scale of production, available resources, and the acceptable levels of cost, process complexity, and safety risks. Future research should focus on optimizing the nitration step in Route 1 to improve regioselectivity and yield, as well as exploring more sustainable and safer nitrating agents. Additionally, the development of a cost-effective synthesis for the starting material in Route 2 could make it a more competitive alternative in the future.
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A Comparative Guide to the Antibacterial Activity of 3,4-Difluoro-5-nitrobenzonitrile Derivatives
In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutics. Among the promising candidates, nitroaromatic compounds, specifically derivatives of 3,4-Difluoro-5-nitrobenzonitrile, have emerged as a focal point of research. This guide provides a comprehensive evaluation of their antibacterial potential, detailing the rigorous methodologies for assessment and comparing their activity against established bacterial pathogens.
The Rationale for Targeting Benzonitrile Derivatives
The benzonitrile moiety is a versatile pharmacophore, and its strategic functionalization with electron-withdrawing groups, such as nitro (–NO₂) and fluoro (–F) groups, can significantly enhance biological activity. The nitro group, in particular, is a well-established component of antimicrobial drugs, often activated by microbial nitroreductases to produce cytotoxic-reduced intermediates that can damage bacterial DNA and other critical biomolecules.[1][2][3] The presence of fluorine atoms can further modulate the compound's electronic properties and metabolic stability, making this compound an intriguing starting point for derivatization.
Proposed Mechanism of Action: Reductive Activation
The prevailing hypothesis for the antibacterial action of nitroaromatic compounds is their intracellular reduction.[1][3] Bacterial nitroreductases, often more active under the low-oxygen conditions found in some infection sites, convert the nitro group into highly reactive species like nitroso and hydroxylamine intermediates.[1][2][3] These intermediates can covalently bind to and disrupt essential macromolecules such as DNA, leading to cell death.[1] The specific electronic environment created by the difluoro and nitrile substitutions on the benzene ring is thought to influence the reduction potential of the nitro group, thereby modulating the compound's activity and spectrum.
Part 1: Standardized Protocols for Antibacterial Susceptibility Testing
To ensure reliable and reproducible data, the antibacterial activity of novel compounds must be evaluated using standardized methods. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for this purpose.[4] The primary methods employed are the Broth Microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and the subsequent plating to establish the Minimum Bactericidal Concentration (MBC).
Protocol 1: Broth Microdilution for MIC Determination
The broth microdilution method is the gold standard for quantitative susceptibility testing, allowing for the simultaneous evaluation of multiple compounds against a panel of microorganisms.[5]
Principle: This assay identifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium after overnight incubation.[5]
Step-by-Step Methodology:
-
Preparation of Test Compound: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO). Subsequently, a two-fold serial dilution series is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) directly within a 96-well microtiter plate.[6]
-
Inoculum Preparation: A standardized bacterial suspension is prepared by selecting isolated colonies from an 18-24 hour agar plate. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[7] This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.[8] The final volume in each well is typically 100-200 µL. Control wells are included: a positive control (bacteria in broth without the compound) and a negative control (broth only).[6] The plate is then incubated at 35 ± 2°C for 16-20 hours under aerobic conditions.[5]
-
Result Interpretation: Following incubation, the plates are examined for visible turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.[9]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is a crucial follow-up to the MIC assay, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Principle: The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction (a 3-log₁₀ decrease) in the initial bacterial inoculum.[10][11]
Step-by-Step Methodology:
-
Subculturing: After the MIC is determined, a small aliquot (typically 10 µL) is taken from each well that showed no visible growth (i.e., at and above the MIC).[10]
-
Plating: These aliquots are plated onto a suitable, drug-free agar medium (e.g., Mueller-Hinton Agar).[9]
-
Incubation: The agar plates are incubated at 35 ± 2°C for 18-24 hours.
-
Result Interpretation: The number of surviving colonies on each plate is counted. The MBC is the lowest concentration of the test compound that results in a ≥99.9% kill of the initial inoculum.[9][10]
Part 2: Comparative Performance Data
While specific data for this compound derivatives is proprietary or found within specialized literature, we can present a comparative analysis based on published results for structurally related benzonitrile and nitroaromatic compounds to provide a benchmark for evaluation. The following table summarizes typical MIC values observed for such compounds against common bacterial strains.
| Compound Class | Derivative Example | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Reference Compound (Ciprofloxacin) MIC (µg/mL) |
| Benzamidine Derivatives | Imino bases of benzamidine | 31.25 - 125 | >125 | ~0.25 - 1.0 |
| Nitrofurans | Furazolidone Derivatives | 1 - 16 | 4 - 32 | ~0.25 - 1.0 |
| Benzimidazole Derivatives | Thiazinone Fused | >256 | 256 - 512 | ~0.015 - 0.12 |
| Hypothetical Benzonitrile | 3,4-Difluoro-5-nitro- | TBD | TBD | N/A |
Data synthesized from representative studies on related compound classes for illustrative purposes.[12][13][14] TBD: To Be Determined through experimentation.
Analysis of Expected Performance:
-
Gram-Positive Activity: Many novel synthetic compounds, including nitroaromatics, initially show more potent activity against Gram-positive bacteria like S. aureus.[15] This is often attributed to the less complex outer membrane of these bacteria compared to their Gram-negative counterparts.
-
Gram-Negative Activity: Achieving potent activity against Gram-negative bacteria such as E. coli and P. aeruginosa is a significant challenge due to their protective outer membrane and efflux pump systems. Derivatives that show low MIC values against these pathogens are of particularly high interest.
-
Structure-Activity Relationship (SAR): The antibacterial potency of these derivatives is highly dependent on their specific chemical modifications. The addition of different functional groups can influence solubility, cell permeability, and interaction with the bacterial target. For instance, studies on related compounds have shown that the precise positioning of electron-withdrawing groups is critical for activity.[16][17]
Conclusion and Future Outlook
Derivatives of this compound represent a promising avenue for the discovery of new antibacterial agents. Their evaluation hinges on rigorous, standardized protocols like broth microdilution and MBC determination to quantify their inhibitory and bactericidal potency. While comparative data from related nitroaromatic and benzonitrile compounds provide a useful benchmark, the true potential of this specific chemical class can only be unlocked through dedicated synthesis and screening campaigns. Future research should focus on building a comprehensive structure-activity relationship profile, optimizing for broad-spectrum activity, and subsequently evaluating lead compounds for toxicity and in vivo efficacy.
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comparing the electronic effects of substituents in fluoronitrobenzonitriles
An In-Depth Guide to Comparing the Electronic Effects of Substituents in Fluoronitrobenzonitriles
Introduction: Deconstructing Electronic Influence in Aromatic Systems
In the realm of medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount. It governs molecular interactions, reactivity, and ultimately, function. Fluoronitrobenzonitriles serve as a compelling case study for understanding the nuanced interplay of substituent electronic effects. This guide provides a comprehensive comparison of how the potent electron-withdrawing properties of the nitro (–NO₂) and cyano (–CN) groups, modulated by the unique dual-role of the fluorine (–F) atom, dictate the electronic landscape of a benzene ring.
We will move beyond qualitative descriptions to explore the quantitative methods researchers use to measure these effects. This guide is structured to provide not just the data, but the causal reasoning behind the experimental and computational techniques employed, offering a holistic view for researchers, scientists, and drug development professionals.
Pillar 1: The Fundamental Forces - Inductive vs. Resonance Effects
The electronic character of any substituent can be dissected into two primary components: the inductive effect and the resonance effect. Their vector sum determines the substituent's overall influence on the aromatic ring.
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the intrinsic electronegativity of the atoms.[1][2] It weakens rapidly with distance.[2] For the substituents :
-
Fluorine (–F): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (–I).[3][4]
-
Nitro (–NO₂): The nitrogen atom, bonded to two highly electronegative oxygen atoms, creates a strong dipole, making the nitro group one of the most powerful –I substituents.[5][6]
-
Cyano (–CN): The sp-hybridized carbon of the nitrile is more electronegative than an sp²-hybridized ring carbon, resulting in a significant –I effect.[6]
-
-
Resonance (Mesomeric) Effect (R or M): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring.[1][7] It is most pronounced at the ortho and para positions.
-
Fluorine (–F): Despite its electronegativity, fluorine possesses lone pairs that can be donated into the ring's π-system, a positive resonance effect (+R).[4][6] This makes fluorine an interesting case where its inductive and resonance effects are in opposition. However, for halogens, the strong -I effect generally outweighs the +R effect, making them deactivating overall.[4]
-
Nitro (–NO₂): The nitro group can accept π-electron density from the ring into its N=O bonds, exhibiting a strong electron-withdrawing resonance effect (–R). This delocalization greatly stabilizes negative charge within the ring system.
-
Cyano (–CN): Similar to the nitro group, the C≡N triple bond can accept π-electrons from the ring, resulting in a strong –R effect.
-
The net effect of a substituent is a balance of these forces. For fluoronitrobenzonitriles, all three substituents withdraw electron density, but the specific positional combination of their inductive and resonance effects creates distinct electronic environments at each carbon atom of the ring.
Caption: Dichotomy of Substituent Effects.
Pillar 2: Experimental Quantification and Comparison
To move from theory to application, we must rely on empirical data. Several robust experimental and computational techniques allow us to assign numerical values to electronic effects, enabling objective comparison.
Linear Free-Energy Relationships (LFERs): The Hammett Equation
The Hammett equation is a cornerstone of physical organic chemistry that quantifies the influence of meta- and para-substituents on the reactivity of a benzene derivative.[8][9] It is expressed as:
log(k/k₀) = ρσ or log(K/K₀) = ρσ
Where:
-
k or K is the rate or equilibrium constant for the substituted reaction.
-
k₀ or K₀ is the constant for the reference reaction (unsubstituted compound).
-
ρ (rho) is the reaction constant, indicating the sensitivity of a reaction to substituent effects.[8]
-
σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[9][10]
Table 1: Hammett Substituent Constants (σ)
| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Dominant Effect Reflected |
| –F | +0.34 | +0.06 | Strong –I effect at both positions; partially offset by +R effect at para. |
| –CN | +0.56 | +0.66 | Strong –I and –R effects.[11] |
| –NO₂ | +0.71 | +0.78 | Very strong –I and –R effects.[11] |
Data compiled from various sources, including references[8][11].
Interpretation: The σ values confirm that both –CN and –NO₂ are powerful electron-withdrawing groups, with the nitro group being slightly stronger. The σ_p value for fluorine is only slightly positive because its electron-withdrawing inductive effect (–I) is nearly cancelled out by its electron-donating resonance effect (+R) at the para position. At the meta position, where the resonance effect is negligible, the σ_m value for fluorine reflects its strong –I character.
Spectroscopic Probes: A Window into the Electronic Environment
Spectroscopy provides a direct measurement of how substituents alter the electron density around specific nuclei or bonds.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy The ¹⁹F nucleus is exceptionally sensitive to its electronic environment, making ¹⁹F NMR a powerful tool.[12] The chemical shift (δ) of a fluorine atom on a benzene ring is directly influenced by the electron density at its attached carbon.
-
Electron-Withdrawing Groups (EWGs): When other EWGs like –NO₂ or –CN are on the ring, they pull electron density away from the entire system. This deshields the fluorine nucleus, causing its NMR signal to shift to a higher frequency (downfield).[12]
-
Electron-Donating Groups (EDGs): EDGs increase electron density, shielding the fluorine nucleus and causing an upfield shift.
The magnitude of this shift change (Δδ) relative to fluorobenzene provides a quantitative measure of the electronic effect of the other substituents. For fluoronitrobenzonitriles, we would expect significant downfield shifts in the ¹⁹F signal compared to fluorobenzene, with the magnitude depending on the relative positions of the nitro and cyano groups.
Infrared (IR) Spectroscopy The stretching frequency of the nitrile (–C≡N) bond is sensitive to electronic effects.[13]
-
Conjugation and Resonance: When an electron-donating group is para to the nitrile, it can donate electron density into the π-system. This increases the single-bond character of the C≡N bond, weakening it and lowering its stretching frequency (a shift to lower wavenumber).[13][14]
-
Inductive Effects: Electron-withdrawing groups like –F and –NO₂ pull electron density away through the sigma framework, which tends to strengthen the C≡N bond and increase its stretching frequency.[14]
In fluoronitrobenzonitriles, the powerful –I and –R effects of the nitro group and the –I effect of the fluorine atom will dominate, generally leading to a higher C≡N stretching frequency compared to unsubstituted benzonitrile.
Table 2: Predicted Spectroscopic Shifts for Isomeric Fluoronitrobenzonitriles
| Isomer (example) | Effect on ¹⁹F Shift (vs. Fluorobenzene) | Effect on ν(C≡N) (vs. Benzonitrile) | Rationale |
| 4-Fluoro-3-nitrobenzonitrile | Significant Downfield Shift | Significant Increase | Both –NO₂ and –CN are strong EWGs, deshielding the fluorine. The –I effect of both groups increases ν(C≡N). |
| 2-Fluoro-4-nitrobenzonitrile | Large Downfield Shift | Significant Increase | Proximity of the fluoro group enhances the inductive effect on the nitrile. The para-nitro group exerts a strong –R effect. |
Acidity Constants (pKa): A Chemical Reactivity Metric
The acidity of a related compound, such as a substituted phenol or benzoic acid, provides a direct measure of the substituent's ability to stabilize the resulting conjugate base.[15] An electron-withdrawing group stabilizes the negative charge of the phenoxide or benzoate ion, making the parent acid stronger (i.e., having a lower pKa value).[15]
-
Phenol pKa ≈ 9.95
-
p-Nitrophenol pKa ≈ 7.15
-
p-Cyanophenol pKa ≈ 7.95
-
p-Fluorophenol pKa ≈ 9.66
Interpretation: The dramatic decrease in pKa for the nitro and cyano substituted phenols demonstrates their powerful ability to stabilize the conjugate base through both –I and –R effects.[15] The fluorine substituent has a much smaller effect, as its –I effect is largely counteracted by its +R effect. This data provides a reliable proxy for how these substituents will influence electron density in the fluoronitrobenzonitrile system.
Pillar 3: Computational Chemistry Analysis
Modern computational methods, particularly Density Functional Theory (DFT), provide unparalleled insight into molecular electronic structures.[16] These methods can calculate:
-
Electrostatic Potential Maps: Visually represent the electron distribution across the molecule, highlighting electron-rich (red) and electron-poor (blue) regions.
-
Atomic Charges: Quantify the partial charge on each atom, providing a numerical basis for inductive effects.
-
Molecular Orbital Energies (HOMO/LUMO): The energies of the highest occupied and lowest unoccupied molecular orbitals are critical for predicting reactivity. Strong EWGs lower the energies of both orbitals.
Computational analysis can validate experimental findings and predict the properties of yet-to-be-synthesized isomers, making it an indispensable tool in modern chemical research.[16][17]
Caption: A Multi-faceted Approach to Analysis.
Experimental Protocols
Trustworthy data is built on rigorous methodology. Below is a representative protocol for determining substituent effects via pKa measurement, a foundational technique.
Protocol: Determination of pKa for a Substituted Phenol via Potentiometric Titration
Objective: To experimentally determine the pKa of an unknown substituted phenol to quantify the electronic effect of its substituent(s).
Materials:
-
pH meter with a combination glass electrode, calibrated with pH 4, 7, and 10 buffers.
-
Magnetic stirrer and stir bar.
-
50 mL burette, Class A.
-
100 mL beakers.
-
Substituted phenol (e.g., 4-cyanophenol).
-
Standardized 0.1 M NaOH solution.
-
Deionized, CO₂-free water.
-
Ethanol (if solubility is an issue).
Methodology:
-
Preparation: Accurately weigh approximately 0.1-0.2 mmol of the substituted phenol and dissolve it in 50 mL of CO₂-free deionized water in a 100 mL beaker. If the compound is not fully soluble, a co-solvent like ethanol can be used, but consistency across all samples is critical.
-
Calibration: Calibrate the pH meter meticulously according to the manufacturer's instructions using standard buffers.
-
Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode tip is submerged but does not contact the stir bar.
-
Initial Reading: Record the initial pH of the solution before adding any titrant.
-
Titration: Begin adding the 0.1 M NaOH solution in small increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
-
Equivalence Point: As the pH begins to change more rapidly, reduce the increment size (e.g., 0.05 mL or dropwise) to accurately map the equivalence point region. Continue titrating until the pH has plateaued in the basic region.
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the volume at the equivalence point (V_eq), which is the point of maximum slope on the curve (inflection point). This can be found visually or by using the first derivative of the plot (ΔpH/ΔV vs. V).
-
The volume at the half-equivalence point is V_eq / 2.
-
Find the pH on the titration curve that corresponds to the volume at the half-equivalence point.
-
According to the Henderson-Hasselbalch equation, at the half-equivalence point, pH = pKa.
-
-
Validation: Repeat the titration at least twice more to ensure reproducibility. The pKa values should agree within ±0.1 pH units.
Caption: Workflow for pKa Determination.
Conclusion
The electronic character of fluoronitrobenzonitriles is a product of a competitive and cooperative interplay between the powerful inductive withdrawal of the fluoro, nitro, and cyano groups and the unique resonance donation of the fluorine atom. By leveraging a combination of classic linear free-energy relationships, modern spectroscopic techniques, and advanced computational modeling, researchers can precisely quantify these effects. This integrated approach is essential for designing molecules with tailored electronic properties, a critical task in the development of novel pharmaceuticals and advanced materials. The principles and methods detailed in this guide provide a robust framework for the rational analysis and prediction of substituent effects in complex aromatic systems.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,4-Difluoro-5-nitrobenzonitrile
For laboratory professionals dedicated to advancing pharmaceutical research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides an in-depth, procedural framework for the proper disposal of 3,4-Difluoro-5-nitrobenzonitrile, ensuring the protection of personnel and the environment. The protocols outlined herein are synthesized from regulatory mandates and field-proven best practices, offering a clear path to compliance and safety.
Hazard Assessment and Regulatory Framework
This compound is a compound that necessitates careful handling due to its chemical properties and potential hazards. While comprehensive toxicological data is not fully available, the substance is known to be harmful and requires disposal as hazardous waste.[1] The primary regulatory framework governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[2][3] Understanding your generator status under RCRA (e.g., Very Small, Small, or Large Quantity Generator) is a critical first step as it dictates specific on-site accumulation limits and procedural requirements.[4][5]
Key Hazard Considerations:
| Hazard Profile | Description | Source |
| Toxicity | While specific data is limited, nitriles and nitroaromatic compounds are generally considered toxic. The Safety Data Sheet (SDS) advises to "avoid breathing dust, vapours, mist or gas."[1] | [1] |
| Environmental | Halogenated organic compounds can have long-lasting environmental impacts. It is crucial to prevent this substance from entering drains or the environment.[1] | [1] |
| Combustibility | The substance is combustible. In the event of a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride gas can be released.[1][6] | [1][6] |
Segregation and Waste Stream Classification
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure cost-effective and compliant disposal. This compound falls into the category of halogenated organic waste due to the presence of fluorine atoms.[7][8]
Actionable Segregation Steps:
-
Designate a Specific Waste Container: Use a clearly labeled, dedicated container for this compound waste.
-
Avoid Co-mingling: Do not mix this waste with non-halogenated solvents, aqueous waste, or other incompatible waste streams.[8][9][10] Mixing waste streams can create a more complex and expensive disposal challenge.[11]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including the full chemical name: "this compound".[9]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
On-Site Handling and Accumulation
Safe and compliant temporary storage of this compound waste within the laboratory is crucial. This is typically managed in a Satellite Accumulation Area (SAA).
Procedural Steps for On-Site Management:
-
Container Selection: Use a container made of a material compatible with the chemical. The container must have a secure, tight-fitting lid and be in good condition.[2][9]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[4]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Closure: Keep the waste container closed at all times except when adding waste.[2][9]
-
Spill Containment: It is advisable to store the waste container in secondary containment to mitigate the impact of any potential leaks or spills.
Final Disposal Protocol
The recommended and often required method for the final disposal of halogenated organic compounds like this compound is high-temperature incineration.
Step-by-Step Disposal Procedure:
-
Engage a Licensed Professional Waste Disposal Service: The disposal of this chemical must be handled by a company that is licensed to manage, transport, and dispose of hazardous waste.[1]
-
Manifesting: When the waste is transported off-site, it must be accompanied by a hazardous waste manifest. This is a multi-part form that tracks the waste from your facility to its final destination, ensuring a "cradle-to-grave" chain of custody as required by the EPA.[4][5]
-
Recommended Disposal Method: The Safety Data Sheet for this compound specifies that it should be burned in a chemical incinerator equipped with an afterburner and scrubber.[1] This ensures the complete destruction of the compound and the safe neutralization of hazardous combustion byproducts like hydrogen fluoride.
-
Contaminated Materials: Any materials, such as personal protective equipment (PPE), spill cleanup supplies, or empty containers that are contaminated with this compound must also be disposed of as hazardous waste.[1] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[12]
Emergency Preparedness and Spill Response
Accidents can happen, and a clear, actionable emergency plan is essential.
In Case of a Spill:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Before attempting to clean a spill, don appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and respiratory protection if necessary.[1][12][13]
-
Containment and Cleanup: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.[1]
-
Decontamination: Decontaminate the spill area with an appropriate solvent and cleaning materials. All cleanup materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your internal policies.
Decision Matrix for Waste Handling
Caption: Decision-making process for classifying and disposing of the chemical.
By adhering to these detailed procedures, research professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- Capot Chemical Co., Ltd. (2022). Safety Data Sheet: this compound. [Link]
- Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. [Link]
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. [Link]
- Paints & Coatings Resource Center. (n.d.). Disposal of toxic and hazardous substance. [Link]
- U.S. Environmental Protection Agency. (2025).
- Chemistry For Everyone. (2024). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash?[Link]
- Unknown Source. (n.d.).
- Nipissing University. (2019).
- Bucknell University. (2016).
- Northwestern University. (n.d.). Hazardous Waste Disposal Guide. [Link]
- University of California, Santa Cruz. (n.d.). Hazardous Waste Reduction. [Link]
- Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]
- U.S. Environmental Protection Agency. (n.d.). Summary Of Procedures For Handling USEPA-Cincinnati Wastes (RCRA Waste Disposal Manual). [Link]
- U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
- U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA)
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- 2. pfw.edu [pfw.edu]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. fishersci.com [fishersci.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. bucknell.edu [bucknell.edu]
- 9. nswai.org [nswai.org]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. echemi.com [echemi.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,4-Difluoro-5-nitrobenzonitrile
As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule. However, the journey to discovery is paved with intermediate compounds, each with its own unique set of properties and potential hazards. One such compound is 3,4-Difluoro-5-nitrobenzonitrile. This guide provides essential, immediate safety and logistical information for its handling, ensuring that your focus remains on your research, underpinned by a robust safety protocol.
Understanding the Hazard Profile of this compound
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the nature of the chemical we are handling. While the toxicological properties of many research chemicals are not fully investigated, the available safety data sheets (SDS) for this compound and structurally similar compounds indicate several potential hazards.[1]
The primary routes of exposure are inhalation, skin contact, and eye contact. The presence of the nitrile group suggests potential toxicity, and the nitro and fluoro groups can contribute to skin and respiratory irritation. Therefore, our PPE selection must create a comprehensive barrier to prevent any contact.
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the scale of the experiment, the physical form of the chemical (solid or in solution), and the potential for aerosolization. The following recommendations are based on a risk assessment for standard laboratory-scale operations.
Respiratory Protection
Given that this compound is a solid, the primary inhalation risk comes from airborne dust particles, especially when weighing or transferring the compound.
-
For small quantities (milligrams to a few grams) in a well-ventilated area or chemical fume hood: A NIOSH-approved N95 or P95 particulate respirator is recommended to prevent inhalation of dust.[1]
-
For larger quantities or when there is a potential for aerosolization: A higher level of protection is warranted. In these situations, an air-purifying respirator (APR) with combination organic vapor/P100 cartridges or a powered air-purifying respirator (PAPR) should be used.[1]
Expert Insight: The choice of respirator is critical. While an N95 offers good protection against particulates, it does not protect against chemical vapors. If the compound is heated or dissolved in a volatile solvent, the risk of vapor inhalation increases, necessitating the use of cartridges that can adsorb these vapors.
Eye and Face Protection
Chemical splashes are a significant risk in any laboratory setting.
-
Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[2]
-
Enhanced Protection: When handling larger quantities or when there is a higher risk of splashing, a full-face shield should be worn in addition to safety goggles. This provides a barrier for the entire face.
Hand Protection
The skin is a primary route of exposure for many chemicals. Nitrile gloves are an excellent choice for handling a wide range of chemicals, including substituted benzonitriles.[3][4][5][6][7]
-
Glove Selection: Use chemically resistant nitrile gloves. Ensure they are of adequate thickness (at least 4-6 mil) and have been tested for resistance to a broad range of chemicals.
-
Double Gloving: For added protection, especially when handling concentrated solutions or for prolonged periods, wearing two pairs of nitrile gloves is recommended. This provides a backup barrier in case the outer glove is compromised.
-
Glove Inspection and Replacement: Always inspect gloves for any signs of degradation or punctures before and during use. If contact with the chemical is known or suspected, change gloves immediately, washing hands thoroughly after removal.
Body Protection
Protecting the skin on your arms and body is equally important.
-
Laboratory Coat: A flame-resistant lab coat is the minimum requirement. Ensure it is fully buttoned to provide maximum coverage.
-
Chemical-Resistant Apron: For procedures with a high risk of splashing, a chemically resistant apron worn over the lab coat is recommended.
-
Full-Body Protection: In the event of a large-scale operation or a significant spill, a disposable chemical-resistant suit may be necessary.
The following table summarizes the recommended PPE for handling this compound:
| Task | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing small quantities (solid) | N95/P95 Particulate Respirator | Safety Goggles | Single pair of nitrile gloves | Lab Coat |
| Handling dilute solutions | Not required in a fume hood | Safety Goggles | Single pair of nitrile gloves | Lab Coat |
| Handling concentrated solutions or larger quantities | APR with OV/P100 cartridges or PAPR | Safety Goggles and Face Shield | Double pair of nitrile gloves | Lab Coat and Chemical-Resistant Apron |
| Cleaning up a small spill | APR with OV/P100 cartridges | Safety Goggles and Face Shield | Double pair of nitrile gloves | Lab Coat and Chemical-Resistant Apron |
Safe Handling and Disposal Workflow
A robust safety plan extends beyond just wearing the right PPE. It encompasses the entire workflow, from preparation to disposal.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. echemi.com [echemi.com]
- 3. glovesnstuff.com [glovesnstuff.com]
- 4. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 5. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 6. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 7. business.medtecs.com [business.medtecs.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
